molecular formula C10H7NO3 B602223 2-Hydroxyquinoline-4-carboxylic acid CAS No. 84906-81-0

2-Hydroxyquinoline-4-carboxylic acid

カタログ番号: B602223
CAS番号: 84906-81-0
分子量: 189.17
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinolinemonocarboxylic acid. It is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate.
2-Hydroxyquinoline-4-carboxylic acid is a natural product found in Papaver somniferum with data available.

特性

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
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InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40166250
Record name Cinchoninic acid, 2-hydroxy-
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Molecular Weight

189.17 g/mol
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CAS No.

15733-89-8, 84906-81-0
Record name 2-Hydroxycinchoninic acid
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Record name Cinchoninic acid, 2-hydroxy-
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Record name 1,2-dihydro-2-oxoquinoline-4-carboxylic acid
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Record name 2-HYDROXYCINCHONINIC ACID
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Foundational & Exploratory

The Kynurenic Acid Story: From Canine Urine to a Key Modulator of the Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery and History of Kynurenic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenic acid (KYNA), a metabolite of the essential amino acid L-tryptophan, has journeyed from a curious biochemical footnote to a molecule of significant interest in neuroscience and drug development. Initially dismissed as a mere byproduct of tryptophan metabolism, it is now recognized as a critical endogenous modulator of neurotransmission and immune responses. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and elucidation of the biological functions of kynurenic acid, with a focus on the experimental foundations of our current understanding.

Discovery and Initial Characterization

The story of kynurenic acid begins in the mid-19th century with the pioneering work of the German chemist Justus von Liebig. In 1853, while analyzing the composition of dog urine, Liebig isolated a novel crystalline substance.[1][2][3] He named it "Kynurensäure" (kynurenic acid), a portmanteau of the Greek "kyon" (dog) and "ouron" (urine), reflecting its origin.[2]

Experimental Protocol: Isolation from Dog Urine (Liebig, 1853)
  • Collection and Concentration: Large volumes of canine urine were collected and likely concentrated by evaporation to increase the solute concentration.

  • Precipitation: The concentrated urine was treated with a mineral acid, such as hydrochloric acid, to precipitate uric acid and other less soluble compounds. Kynurenic acid, being more soluble in acidic conditions than uric acid, would have remained in the supernatant.

  • Further Precipitation and Extraction: The pH of the remaining solution was likely adjusted to induce the precipitation of kynurenic acid. This could have been achieved by neutralization or the addition of a different reagent. The crude precipitate would then be collected.

  • Purification: The impure kynurenic acid was then subjected to repeated recrystallization steps, likely from hot water or ethanol, to yield the final pure crystalline product that Liebig characterized.

It wasn't until over half a century later that the chemical structure of this intriguing molecule was unraveled and its metabolic origin was traced back to tryptophan. In 1904, Alexander Ellinger reported the first successful chemical synthesis of kynurenic acid, confirming its structure as 4-hydroxyquinoline-2-carboxylic acid.

Experimental Protocol: First Chemical Synthesis (Ellinger, 1904)

Ellinger's synthesis, published in Berichte der deutschen chemischen Gesellschaft, was a landmark achievement. While the original publication is in German and not widely accessible, the general approach, known as the Combes quinoline synthesis, can be outlined as follows:

  • Condensation: The synthesis likely involved the acid-catalyzed reaction of an aniline with a β-diketone. In this case, aniline would react with diethyl oxalacetate.

  • Cyclization: The intermediate formed from the initial condensation would then undergo an intramolecular cyclization under acidic conditions to form the quinoline ring system.

  • Hydrolysis: The resulting ethyl ester of kynurenic acid would then be hydrolyzed, typically using a strong base followed by acidification, to yield kynurenic acid.

The Dawn of Neuroactivity: Antagonism of Glutamate Receptors

For much of the 20th century, kynurenic acid was considered a biologically inert metabolic end-product. This perception dramatically changed in the early 1980s with the seminal work of M.N. Perkins and T.W. Stone. Their research revealed that kynurenic acid possessed potent neuroactive properties, specifically as an antagonist of excitatory amino acid receptors.

Experimental Protocol: In Vivo Iontophoresis in the Rat Brain (Perkins and Stone, 1982 & 1985)

Perkins and Stone employed the technique of microiontophoresis to directly apply substances onto neurons in the brains of anesthetized rats and observe the effects on neuronal firing. Their publications in Brain Research (1982) and Experimental Neurology (1985) laid the groundwork for our understanding of kynurenic acid's role in the central nervous system. A generalized protocol based on their work is as follows:

  • Animal Preparation: Male rats were anesthetized, typically with a urethane solution, and placed in a stereotaxic frame to ensure precise positioning of the microelectrode assembly. The skull was exposed, and a small burr hole was drilled over the brain region of interest (e.g., cerebral cortex, hippocampus).

  • Microelectrode Assembly: Multi-barreled glass micropipettes were used. One barrel was filled with a concentrated salt solution (e.g., NaCl) for recording extracellular neuronal activity (action potentials). The other barrels were filled with solutions of the compounds to be tested, including kynurenic acid, and various excitatory amino acid agonists like N-methyl-D-aspartate (NMDA), kainate, and quisqualate.

  • Iontophoretic Application: A controlled electrical current was passed through the drug-containing barrels. This caused the charged drug molecules to be ejected from the pipette tip into the immediate vicinity of the recorded neuron. The rate of drug application could be controlled by adjusting the magnitude and duration of the current.

  • Data Acquisition and Analysis: The firing rate of the neuron was continuously monitored. The excitatory effects of the agonists were observed as an increase in the firing rate. Kynurenic acid was then co-applied with the agonists to determine its effect on their excitatory action. A reduction or complete blockade of the agonist-induced firing was indicative of an antagonistic effect. The amount of current required to produce a certain level of excitation or inhibition was used as a semi-quantitative measure of the drug's potency.

These pioneering experiments demonstrated that kynurenic acid could block the excitatory effects of all three known types of ionotropic glutamate receptors: NMDA, AMPA (then known as quisqualate receptors), and kainate receptors.

Quantitative Analysis of Receptor Interactions

Subsequent research focused on quantifying the interaction of kynurenic acid with its various receptor targets. These studies provided crucial data for understanding its physiological and pathological roles.

Receptor TargetInteractionIC50 / EC50Experimental ModelReference
NMDA Receptor (Glycine Site) Competitive Antagonist~8-15 µMPatch-clamp on cultured hippocampal neurons[4][5]
α7 Nicotinic Acetylcholine Receptor Non-competitive Antagonist~7 µMPatch-clamp on cultured hippocampal neurons[4][5][6]
GPR35 (human) Agonist39.2 µMCalcium mobilization and inositol phosphate production assays[4]
GPR35 (mouse) Agonist10.7 µMCalcium mobilization and inositol phosphate production assays[4]
GPR35 (rat) Agonist7.4 µMCalcium mobilization and inositol phosphate production assays[4]
Aryl Hydrocarbon Receptor (human) AgonistEC25: 104 nMDioxin response element-driven stable reporter cell line[7]
Aryl Hydrocarbon Receptor (mouse) AgonistEC25: 10 µMDioxin response element-driven stable reporter cell line[7]

Key Signaling Pathways Involving Kynurenic Acid

Kynurenic acid exerts its diverse biological effects by modulating several distinct signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key interactions.

Antagonism of Ionotropic Glutamate Receptors

Kynurenic acid's best-characterized role is its broad-spectrum antagonism of ionotropic glutamate receptors, particularly the NMDA receptor. By blocking these receptors, it can reduce neuronal excitability and prevent excitotoxicity.

G cluster_0 cluster_1 Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 subunit KYNA KYNA KYNA->NMDA_Receptor Antagonizes (Glycine site) Ca_ion_channel Ca²⁺ Channel (Blocked) NMDA_Receptor->Ca_ion_channel Prevents Opening Reduced_Excitotoxicity Reduced Neuronal Excitability and Excitotoxicity Ca_ion_channel->Reduced_Excitotoxicity caption KYNA antagonism at the NMDA receptor. G cluster_0 cluster_1 KYNA KYNA GPR35 GPR35 KYNA->GPR35 Binds and Activates G_protein Gαi/o G-protein GPR35->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Calcium_Mobilization ↓ Calcium Mobilization cAMP->Calcium_Mobilization Anti_inflammatory Anti-inflammatory Effects Calcium_Mobilization->Anti_inflammatory caption KYNA signaling through the GPR35 receptor. G cluster_0 Cytoplasm cluster_1 Nucleus KYNA KYNA AHR_complex AHR-Hsp90 Complex KYNA->AHR_complex Binds Active_AHR Active AHR AHR_complex->Active_AHR Conformational Change ARNT ARNT Active_AHR->ARNT Dimerizes with AHR_ARNT AHR-ARNT Dimer Active_AHR->AHR_ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element AHR_ARNT->XRE Binds to Gene_Transcription Gene Transcription (e.g., CYP1A1, IL-6) XRE->Gene_Transcription Induces caption KYNA-mediated activation of the AHR pathway.

References

Unveiling the Natural Reserves: A Technical Guide to 2-Hydroxyquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 2-hydroxyquinoline-4-carboxylic acid, more commonly known as kynurenic acid (KYNA). Aimed at researchers, scientists, and drug development professionals, this document delves into the quantitative distribution of KYNA in various biological systems, details the experimental protocols for its analysis, and illustrates its primary biosynthetic pathway.

Executive Summary

Kynurenic acid, a metabolite of the essential amino acid L-tryptophan, is an endogenous compound found across diverse natural sources, including plants, animals, and honey. It is recognized for its neuroprotective properties, acting as an antagonist at excitatory amino acid receptors. This guide consolidates current knowledge on the natural occurrence of KYNA, providing a valuable resource for its study and potential therapeutic applications.

Quantitative Distribution of Kynurenic Acid in Natural Sources

The concentration of kynurenic acid varies significantly among different natural sources. The following tables summarize the quantitative data available in the scientific literature, offering a comparative look at its distribution.

Table 1: Kynurenic Acid Content in Plant-Based Sources

Plant SourcePart AnalyzedConcentration (µg/g)Reference
Flax (Linum usitatissimum)Seeds0.07 - 0.43 (fresh weight)[1]
Stems~0.5 (dry weight)[1]
Roots (hydroponic)0.8 (dry weight)[1]
Hemp (Cannabis sativa)Roots (hydroponic)0.8 (dry weight)[1]
Dandelion (Taraxacum officinale)Leaves0.489 (wet weight)[2]
Flowers0.243 (wet weight)[2]
Roots0.063 (wet weight)[2]
Greater Celandine (Chelidonium majus)Leaves0.283 (wet weight)[2]
Flowers0.069 (wet weight)[2]
Roots0.022 (wet weight)[2]
Common Nettle (Urtica dioica)Leaves0.445 (wet weight)[2]
Flowers0.243 (wet weight)[2]
Roots0.063 (wet weight)[2]
Broccoli (Brassica oleracea)0.4184 (wet weight)
Potato (Solanum tuberosum)0.1301 (wet weight)
Cauliflower (Brassica oleracea)0.0473 (wet weight)

Table 2: Kynurenic Acid Content in Animal-Based Sources and Honey

SourceConcentrationReference
Chestnut HoneyUp to 682 µg/g[3]
Propolis9.6 nmol/g[3]
Poultry Meat (Chicken and Turkey)0.004 - 0.138 mg/kg[4]

Biosynthesis of Kynurenic Acid

Kynurenic acid is synthesized from L-tryptophan through the kynurenine pathway. This metabolic route is the primary degradation pathway for tryptophan in mammals. The key steps involve the conversion of tryptophan to kynurenine, which is then transaminated to form kynurenic acid.

Kynurenic Acid Biosynthesis tryptophan L-Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO/TDO kynurenine L-Kynurenine n_formylkynurenine->kynurenine Kynurenine Formamidase kynurenic_acid Kynurenic Acid (this compound) kynurenine->kynurenic_acid Kynurenine Aminotransferases (KAT I-IV)

Figure 1: Biosynthetic pathway of kynurenic acid from L-tryptophan.

Experimental Protocols for Kynurenic Acid Analysis

The accurate quantification of kynurenic acid from natural sources is crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection is a commonly employed method.

Sample Preparation and Extraction

A generalized workflow for the extraction of KYNA from biological samples is outlined below. Specific modifications may be required depending on the matrix.

KYNA Extraction Workflow sample 1. Sample Homogenization (e.g., plant material, tissue) extraction 2. Extraction with Solvent (e.g., water, ethanol) sample->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 supernatant1 4. Collect Supernatant centrifugation1->supernatant1 precipitation 5. Protein Precipitation (e.g., Trichloroacetic acid) supernatant1->precipitation centrifugation2 6. Centrifugation precipitation->centrifugation2 supernatant2 7. Collect Supernatant for Analysis centrifugation2->supernatant2

Figure 2: General workflow for the extraction of kynurenic acid.

Chromatographic Analysis

Method: High-Performance Liquid Chromatography (HPLC)

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm i.d.).[5]

Mobile Phase: A common mobile phase consists of a mixture of a buffer solution and an organic modifier. For instance, 35 mmol/L phosphate buffer (pH 8.0) and methanol (85/15, v/v) containing 35 mmol/L hydrogen peroxide and 10 mmol/L 18-crown-6 has been used.[5]

Detection:

  • Fluorescence Detection: Excitation at ~344-370 nm and emission at ~398-465 nm.[5][6]

  • UV Detection: Wavelengths between 240 nm and 344 nm have been reported.[7]

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a kynurenic acid standard.

Signaling Pathways of Kynurenic Acid

Kynurenic acid exerts its biological effects through interaction with several key receptor targets. Its primary role is as an antagonist of ionotropic glutamate receptors, but it also interacts with other receptors.

KYNA Signaling Pathways cluster_receptors Receptor Targets cluster_effects Biological Effects kyna Kynurenic Acid nmda NMDA Receptor kyna->nmda Antagonist a7nachr α7 Nicotinic Acetylcholine Receptor (α7nAChR) kyna->a7nachr Antagonist gpr35 G Protein-Coupled Receptor 35 (GPR35) kyna->gpr35 Agonist ahr Aryl Hydrocarbon Receptor (AhR) kyna->ahr Agonist neuroprotection Neuroprotection (Antiexcitotoxic) nmda->neuroprotection a7nachr->neuroprotection immunomodulation Immunomodulation gpr35->immunomodulation ahr->immunomodulation

Figure 3: Key signaling targets and associated effects of kynurenic acid.

Conclusion

This technical guide provides a foundational resource for understanding the natural occurrence and analysis of this compound (kynurenic acid). The presented data and protocols are intended to facilitate further research into the physiological roles of KYNA and its potential as a therapeutic agent. The diverse distribution of KYNA in nature suggests its importance in various biological systems and offers numerous avenues for future investigation.

References

Kynurenic Acid: A Comprehensive Physicochemical and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Kynurenic acid (KYNA), a metabolite of the essential amino acid tryptophan, is a pivotal endogenous neuromodulator. Its broad-spectrum antagonism at excitatory amino acid receptors and its interaction with other key neuronal targets have positioned it as a molecule of significant interest in neuroscience and drug development. This technical guide provides a detailed overview of the core physicochemical properties of kynurenic acid, standardized experimental protocols for their determination, and a visual representation of its primary signaling pathways.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. The properties of kynurenic acid are summarized below.

Table 1: General and Physical Properties of Kynurenic Acid
PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₃--INVALID-LINK--
Molecular Weight 189.17 g/mol --INVALID-LINK--
Appearance Yellow solid / Off-white to tan powder--INVALID-LINK--
Melting Point 275 - 280 °C (with decomposition)--INVALID-LINK--
pKa ~2.4 (carboxylic acid)[1]
logP (Octanol/Water) 1.3 (XlogP)[2]
Table 2: Solubility of Kynurenic Acid
SolventSolubilityConditionsSource(s)
Water >28.4 µg/mLpH 7.4[3]
DMSO ~18 mg/mL (95.15 mM)-Selleck Chem
Ethanol Insoluble-Selleck Chem
0.1 N NaOH 4 mg/mL-Sigma-Aldrich

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of kynurenic acid.

Table 3: Key Spectroscopic Data for Kynurenic Acid
TechniqueKey Data Points
UV-Vis Absorbance λmax at ~240 nm and ~330-344 nm in acidic/neutral solutions.[4][5]
¹H NMR (D₂O, pH 7.4) δ (ppm): 7.94 (d), 7.64 (d), 7.56 (t), 7.36 (t), 6.68 (s).[6]
¹³C NMR (D₂O, pH 7.4) δ (ppm): 183.2, 169.4, 147.8, 141.3, 135.9, 127.8, 126.9, 126.6, 121.7, 110.7.[6][7]
Mass Spectrometry (ESI-MS/MS) Precursor Ion [M+H]⁺: m/z 190. Key Fragment Ions: m/z 144, 116.[3]

Key Signaling Pathways

Kynurenic acid exerts its biological effects by interacting with multiple receptors. It is primarily known as a broad-spectrum antagonist of ionotropic glutamate receptors. It also antagonizes the α7 nicotinic acetylcholine receptor (α7-nAChR) and, in contrast, acts as an agonist on the G protein-coupled receptor 35 (GPR35).

KYNA_Signaling_Pathways Kynurenic Acid Receptor Interactions cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor AMPA_R AMPA Receptor a7_nAChR α7-nAChR GPR35 GPR35 KYNA Kynurenic Acid (KYNA) KYNA->NMDA_R Antagonizes KYNA->AMPA_R KYNA->a7_nAChR Antagonizes KYNA->GPR35 Activates Glutamate Glutamate Glutamate->NMDA_R Activates Glutamate->AMPA_R Shake_Flask_Workflow Shake-Flask Method for logP Determination start Start prep Phase Preparation: Saturate n-octanol with water and water with n-octanol start->prep 1 dissolve Dissolve Kynurenic Acid in pre-saturated n-octanol prep->dissolve 2 mix Mix aqueous phase and KYNA-octanol solution in a separatory funnel dissolve->mix 3 shake Shake vigorously for a set time (e.g., 15-30 min) to reach equilibrium mix->shake 4 separate Separate phases by allowing to stand or by centrifugation shake->separate 5 sample Carefully sample both the aqueous and n-octanol phases separate->sample 6 analyze Quantify KYNA concentration in each phase using HPLC-UV sample->analyze 7 calculate Calculate LogP: Log₁₀([KYNA]octanol / [KYNA]water) analyze->calculate 8 end End calculate->end 9

References

The Crystalline Architecture of 2-Hydroxyquinoline-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structural and Biological Landscape of a Promising Heterocyclic Compound

This technical guide provides a comprehensive overview of the crystal structure of 2-hydroxyquinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to its tautomeric nature, this compound primarily exists in its more stable keto form, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The crystallographic data presented herein pertains to the monohydrate of this keto tautomer, offering crucial insights into its three-dimensional structure, intermolecular interactions, and potential as a scaffold for novel therapeutics. The compound's known biological activities, including its role as a potential topoisomerase inhibitor, are also discussed.

Crystallographic Analysis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Monohydrate

The definitive three-dimensional arrangement of atoms in 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate has been elucidated by single-crystal X-ray diffraction. The crystal structure reveals a monoclinic system with the space group P2/n.[1] The asymmetric unit is comprised of two independent molecules of the quinolone derivative and two water molecules, one of which exhibits disorder over two positions.[1] The crystal packing is stabilized by a network of O—H⋯O and N—H⋯O hydrogen bonds, which form stepped sheets.[1]

Crystal Data and Structure Refinement

The crystallographic data provides the fundamental parameters of the unit cell and the conditions under which the structure was determined and refined.

ParameterValue[1]
Empirical FormulaC₁₀H₉NO₄
Formula Weight207.19
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2/n
Unit Cell Dimensions
a20.3060(8) Å
b3.7215(1) Å
c24.996(1) Å
α90°
β98.582(2)°
γ90°
Volume1869.3(1) ų
Z8
Calculated Density1.470 Mg/m³
Absorption Coefficient0.996 mm⁻¹
F(000)864
Intermolecular Interactions

The stability of the crystal lattice is significantly influenced by hydrogen bonding. The carboxyl groups, keto groups, and lattice water molecules participate in O—H⋯O hydrogen bonds, creating stepped sheets that are further linked by pairwise N—H⋯O interactions.[1] This intricate network of non-covalent interactions dictates the packing of the molecules in the solid state and can influence the compound's physicochemical properties, such as solubility and dissolution rate.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate can be achieved through the reaction of isatin with malonic acid.[1]

Procedure:

  • A solution of isatin (2 g, 13.6 mmol) and malonic acid (1.4 g, 13.6 mmol) in 30 ml of acetic acid is prepared.

  • Sodium acetate (0.11 g, 1.36 mmol) is added to the solution.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling, 100 ml of an ice-water mixture is added to precipitate the product.

  • The resulting precipitate is recrystallized from water to yield colorless crystals of the title compound.[1]

An alternative synthetic route involves the oxidation of 2-hydroxy-4-halogenomethyl-quinoline with alkaline hydrogen peroxide, followed by acidification.[2][3]

G cluster_synthesis Synthesis Workflow Isatin Isatin & Malonic Acid Reaction Reflux in Acetic Acid with Sodium Acetate (24h) Isatin->Reaction Precipitation Precipitation (Ice-Water) Reaction->Precipitation Recrystallization Recrystallization (from Water) Precipitation->Recrystallization Crystals Colorless Crystals of 2-Oxo-1,2-dihydroquinoline- 4-carboxylic Acid Monohydrate Recrystallization->Crystals

A flowchart illustrating the synthesis and crystallization process.
Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the use of single-crystal X-ray diffraction techniques.

Methodology:

  • A suitable single crystal of the compound is mounted on a diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

  • The diffraction pattern is collected as a series of frames while the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[1]

G cluster_xrd X-ray Diffraction Workflow Crystal Single Crystal Selection Mounting Mounting on Diffractometer Crystal->Mounting Irradiation X-ray Irradiation Mounting->Irradiation DataCollection Diffraction Data Collection Irradiation->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

A generalized workflow for crystal structure determination.

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[4] Of particular interest to drug development professionals is its potential to act as a topoisomerase inhibitor.[5]

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[6] Inhibitors of these enzymes can lead to the accumulation of DNA strand breaks, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells. The quinolone scaffold is known to interact with the DNA-topoisomerase complex.

The proposed mechanism of action involves the stabilization of the covalent complex between topoisomerase and DNA. This prevents the re-ligation of the DNA strand, leading to double-strand breaks and the activation of DNA damage response pathways, which can culminate in programmed cell death.

G cluster_pathway Proposed Mechanism of Topoisomerase Inhibition Drug 2-Hydroxyquinoline- 4-carboxylic Acid Stabilization Stabilization of the Cleavage Complex Drug->Stabilization TopoDNA Topoisomerase-DNA Complex TopoDNA->Stabilization DSB DNA Double-Strand Breaks Stabilization->DSB Prevents DNA re-ligation DDR Activation of DNA Damage Response DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Inhibition of topoisomerase by this compound.

Conclusion

The crystal structure of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate provides a foundational understanding of the solid-state properties of this important heterocyclic compound. The detailed knowledge of its three-dimensional architecture, coupled with established synthetic protocols and insights into its biological mechanism of action, offers a robust platform for the rational design of novel derivatives with enhanced therapeutic potential. For researchers in drug discovery and development, this compound represents a promising scaffold for the creation of new agents targeting a range of diseases, from bacterial infections to cancer. Further investigation into the structure-activity relationships of this class of molecules is warranted to fully exploit their therapeutic capabilities.

References

Endogenous Synthesis and Bioactivity of Kynurenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis, metabolism, and biological activities of kynurenic acid (KYNA), a critical neuroactive metabolite of the tryptophan catabolism kynurenine pathway. Initially misidentified in the query as 2-hydroxyquinoline-4-carboxylic acid, the correct endogenous molecule of interest is its isomer, 4-hydroxyquinoline-2-carboxylic acid, commonly known as kynurenic acid. This document details the biosynthetic cascade leading to KYNA formation, the enzymes governing this pathway, and its subsequent signaling roles through the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). Furthermore, this guide presents quantitative data on KYNA concentrations in various biological matrices, outlines detailed experimental protocols for its quantification, and provides visual representations of its metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Kynurenic acid (KYNA) is a pleiotropic molecule derived from the metabolism of the essential amino acid L-tryptophan.[1][2] Over 95% of L-tryptophan that is not utilized for protein synthesis is catabolized through the kynurenine pathway.[3][4] KYNA, a terminal product of one of the pathway's branches, was once considered a mere metabolic byproduct.[5] However, extensive research has unveiled its significant roles in neuromodulation, immunomodulation, and cellular homeostasis.[1][4] Dysregulation of the kynurenine pathway and altered KYNA levels have been implicated in a spectrum of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[2][6] This guide serves as a technical resource, consolidating current knowledge on the endogenous synthesis of KYNA and its associated biological functions.

Biosynthesis of Kynurenic Acid via the Kynurenine Pathway

The synthesis of KYNA is intricately linked to the kynurenine pathway, a multi-step enzymatic cascade. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1][3] N-formylkynurenine is subsequently hydrolyzed to L-kynurenine by formamidase.[3] L-kynurenine then stands at a critical metabolic juncture, where it can be directed down three distinct enzymatic routes.[3][7] One of these routes leads to the irreversible transamination of L-kynurenine to form KYNA, a reaction catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs).[1][8]

The key enzymes involved in the kynurenine pathway leading to KYNA are:

  • Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, its activity is regulated by tryptophan levels and corticosteroids.[3][9]

  • Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in extrahepatic tissues and immune cells, its expression is induced by pro-inflammatory stimuli like interferon-gamma (IFN-γ).[1][3]

  • Formamidase: Catalyzes the conversion of N-formylkynurenine to L-kynurenine.[3]

  • Kynurenine Aminotransferases (KATs): A group of four enzymes (KAT I, KAT II, KAT III, KAT IV) that catalyze the transamination of L-kynurenine to KYNA.[8] KAT II is considered the primary enzyme responsible for KYNA synthesis in the mammalian brain.[4][7]

Visualizing the Biosynthetic Pathway

Biosynthesis of Kynurenic Acid.

Quantitative Data of Kynurenic Acid

The concentration of KYNA varies significantly across different biological tissues and fluids. These levels can be influenced by factors such as age, diet, and disease state. The following table summarizes reported concentrations of KYNA in human biological samples.

Biological MatrixConcentration RangeReference(s)
Serum/Plasma 25 - 54 nM[5][10]
Cerebrospinal Fluid (CSF) 2.8 - 3.5 nM (in Alzheimer's patients)[11]
19 nM (in controls)[11]
Saliva ~3.17 nM[12]
Urine 4 - 40 µM[12]
Kidney ~0.815 µM[12]
Intestinal Mucus (Ileum) ~16.1 µM[12]

Experimental Protocols for Kynurenic Acid Quantification

Accurate quantification of KYNA is crucial for understanding its physiological and pathological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation from Serum/Plasma
  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled KYNA).[13]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Method for KYNA Quantification
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.[13]

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor-to-product ion transitions for KYNA and its internal standard are monitored.

Signaling Pathways of Kynurenic Acid

KYNA exerts its biological effects by interacting with specific cellular receptors. The two primary signaling pathways identified are mediated by the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[1][14]

GPR35 Signaling Pathway

GPR35 is expressed in various tissues, including immune cells and the gastrointestinal tract.[15] Activation of GPR35 by KYNA can lead to diverse downstream effects, including the modulation of inflammatory responses.[14][16] The signaling cascade can involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of intracellular calcium concentrations.[8]

GPR35_Signaling KYNA Kynurenic Acid GPR35 GPR35 KYNA->GPR35 Binds to G_protein Gαi/o GPR35->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca Modulation of Intracellular Ca2+ G_protein->Ca cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects (e.g., Anti-inflammatory) cAMP->Downstream Ca->Downstream

Kynurenic Acid GPR35 Signaling.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism and immune responses.[1][17] KYNA has been identified as an endogenous ligand for AhR.[1] Upon binding to KYNA, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT).[2] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KYNA_cyto Kynurenic Acid AhR_complex AhR Complex (AhR, Hsp90, XAP2) KYNA_cyto->AhR_complex Binds & Activates AhR_KYNA AhR-KYNA AhR_complex->AhR_KYNA Translocates AhR_ARNT AhR-ARNT Complex AhR_KYNA->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to Gene Target Gene Transcription XRE->Gene Modulates

Kynurenic Acid AhR Signaling.

Conclusion

Kynurenic acid, an endogenous metabolite of the kynurenine pathway, is a multifaceted signaling molecule with profound implications for neuronal function and immune regulation. A thorough understanding of its biosynthesis, accurate quantification in biological systems, and detailed knowledge of its signaling pathways are paramount for advancing research and developing novel therapeutic strategies targeting the kynurenine pathway in a variety of diseases. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate further investigation into the complex biology of kynurenic acid.

References

Kynurenic Acid in Potatoes and Honey: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[TOC]

Executive Summary

Kynurenic acid (KYNA), a tryptophan metabolite, is an endogenous antagonist of ionotropic glutamate receptors and the alpha 7 nicotinic acetylcholine receptor, exhibiting anticonvulsant and neuroprotective properties. Its presence in common food sources such as potatoes and honey has garnered significant interest within the scientific community, particularly for its potential neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the quantitative data available on KYNA concentrations in potatoes and honey, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource to support further investigation into the therapeutic potential of dietary KYNA.

Quantitative Analysis of Kynurenic Acid in Food Sources

The concentration of kynurenic acid varies significantly across different varieties of potatoes and types of honey. The following tables summarize the quantitative data from multiple studies, providing a comparative overview of KYNA levels.

Table 1: Kynurenic Acid (KYNA) Concentration in Potatoes (Solanum tuberosum)

Potato Variety/ProductKYNA Concentration (μg/g dry weight)KYNA Concentration (μg/g wet weight)KYNA Concentration (nmol/g)Reference(s)
16 studied varieties (range)0.239 - 3.240--[1][2]
Finezja, Justa, MilekHighest content among 16 varieties--[1]
Aruba, Benek, ZaglobaLowest content among 16 varieties--[1]
Ismena (yellow-flesh)-0.226-[3]
Provita (purple-flesh)-0.683-[3]
Generic Potato-0.04 - 0.650.7[4][5][6]
Sweet Potato0.024--[1]
French Fries0.100 - 0.646--[1][2]
Potato Crisps0.478 - 0.576--[1][2]
Potato FlourLower than potato tubers--[1]

Table 2: Kynurenic Acid (KYNA) Concentration in Honey (from Apis mellifera)

Honey TypeKYNA Concentration (μg/g)KYNA Concentration (nmol/g)Reference(s)
Various Types (range)-1.0 - 4.8[4][5][6]
Chestnut (mean)682-[7]
Chestnut (range)327.8 - 1015.7-[7]
Linden (range)24.6 - 188.7-[7]
Spruce (range)8.0 - 8.9-[7]
Acacia (range)0.7 - 5.3-[7]
Silver Fir (range)1.4 - 2.2-[7]
Forest (range)1.4 - 194.2-[7]
Flower (range)0.8 - 397.7-[7]

Experimental Protocols for Kynurenic Acid Quantification

The accurate quantification of KYNA in complex food matrices like potatoes and honey requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

A critical step for accurate quantification is the efficient extraction of KYNA from the food matrix while minimizing interferences.

3.1.1 For Potatoes and Potato Products:

  • Homogenization: Weigh a representative sample of the potato tuber (cleaned and ground) or potato product. Add distilled water (e.g., in a 1:4 w/v ratio) and homogenize the sample.[6]

  • Protein Precipitation: To a 1 ml aliquot of the homogenate, add 100 µl of 2.4 N trichloroacetic acid to precipitate proteins.[6]

  • Centrifugation: Centrifuge the mixture (e.g., at 4,000 rpm for 5 minutes) to pellet the denatured proteins.[6]

  • Supernatant Collection: Carefully collect the supernatant, which contains the KYNA, for further purification or direct analysis.[6]

3.1.2 For Honey:

  • Dissolution: Dissolve a known weight of honey (e.g., 1 g) in ultrapure water or a suitable buffer.

  • Extraction (if necessary): For cleaner samples, particularly for LC-MS/MS analysis, a solid-phase extraction (SPE) step can be employed to isolate and concentrate KYNA.[7] Mixed-mode polymeric cartridges are often used for this purpose.

Chromatographic Analysis

3.2.1 High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A common mobile phase consists of 50 mM sodium acetate and 250 mM zinc acetate (pH 6.2) with 5% acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detection with an excitation wavelength of 344 nm and an emission wavelength of 398 nm.

3.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: A C18 reverse-phase column (e.g., Kinetex® 2.6 µm C18 100 Å, 150 × 4.6 mm).[1]

  • Mobile Phase: A gradient elution is often used. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: acetonitrile.[1]

  • Flow Rate: A typical flow rate is 0.7 mL/min.[1]

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of KYNA, ensuring high selectivity and sensitivity.

Signaling Pathways Modulated by Kynurenic Acid

Dietary kynurenic acid can be absorbed from the digestive system and is known to interact with several key signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) and the G protein-coupled receptor 35 (GPR35).[5][8] These interactions are central to its observed immunomodulatory and neuroprotective effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

KYNA is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR).[4] The activation of AhR by KYNA initiates a signaling cascade that influences immune responses and inflammation.

AhR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KYNA Kynurenic Acid AhR_complex AhR Complex (AhR, HSP90, XAP2, SRC) KYNA->AhR_complex Binds & Activates AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_ARNT_complex AhR-ARNT Complex AhR_active->AhR_ARNT_complex Translocates & Dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binds to DNA Gene_expression Target Gene Expression (e.g., CYP1A1, IL-10) XRE->Gene_expression Modulates Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Kynurenic Acid.

GPR35 Signaling Pathway

Kynurenic acid is also an agonist for the G protein-coupled receptor 35 (GPR35), which is predominantly expressed in immune cells and the gastrointestinal tract.[5][9] Activation of GPR35 by KYNA can lead to downstream signaling events that modulate cellular function.

GPR35_Signaling KYNA Kynurenic Acid GPR35 GPR35 Receptor KYNA->GPR35 Agonist Binding G_protein Gαi/o Protein GPR35->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Activation G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) cAMP->Cellular_Response ERK->Cellular_Response KYNA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample_Collection Sample Collection (Potato / Honey) Homogenization Homogenization (with water/buffer) Sample_Collection->Homogenization Centrifugation1 Centrifugation (Protein Precipitation if needed) Homogenization->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant_Collection->SPE HPLC_MS LC-MS/MS or HPLC-Fluorescence Analysis Supernatant_Collection->HPLC_MS SPE->HPLC_MS Chromatogram Chromatogram Generation HPLC_MS->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

References

Spectroscopic Properties of 2-Hydroxyquinoline-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-4-carboxylic acid (2,4-HQCA) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. A key feature of 2,4-HQCA is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (2-oxo-1,2-dihydroquinoline-4-carboxylic acid). This tautomerism profoundly influences its physicochemical and spectroscopic properties, which are crucial for its characterization, and understanding its interactions with biological targets. This guide provides a comprehensive overview of the spectroscopic properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Tautomerism

This compound predominantly exists as its keto tautomer, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, in both solid and solution phases. This preference is driven by the greater thermodynamic stability of the cyclic amide (lactam) structure. Spectroscopic techniques are pivotal in elucidating and confirming the dominant tautomeric form.

Spectroscopic Data

The spectroscopic properties of this compound are summarized below. The data primarily reflects the predominant 2-oxo-1,2-dihydroquinoline-4-carboxylic acid tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2,4-HQCA. The chemical shifts are sensitive to the electronic environment of the nuclei and provide definitive evidence for the keto-enol tautomerism.

Table 1: 1H NMR Spectroscopic Data for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

ProtonChemical Shift (δ, ppm)MultiplicitySolvent
H3~6.55dDMSO-d6
H5~7.63ddDMSO-d6
H6~7.23ddDMSO-d6
H7~7.44ddDMSO-d6
NH~11.87br sDMSO-d6
COOH10-13br sDMSO-d6

Note: The exact chemical shifts can vary depending on the concentration and specific experimental conditions. The broad singlet for the NH and COOH protons is characteristic and indicative of exchangeable protons.

Table 2: 13C NMR Spectroscopic Data for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

CarbonChemical Shift (δ, ppm)Solvent
C2 (C=O)~162.0DMSO-d6
C3~122.7DMSO-d6
C4~140.2DMSO-d6
C4a~120.8DMSO-d6
C5~126.0DMSO-d6
C6~121.6DMSO-d6
C7~124.0DMSO-d6
C8~136.6DMSO-d6
C8a~132.0DMSO-d6
COOH165-185DMSO-d6

Note: The downfield chemical shift of the C2 carbon confirms the presence of a carbonyl group, which is characteristic of the keto tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 2,4-HQCA is characterized by absorption bands corresponding to the carboxylic acid and the quinolone ring system.

Table 3: Key IR Absorption Bands for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

Functional GroupWavenumber (cm-1)Intensity
O-H stretch (carboxylic acid)3300-2500Broad
N-H stretch (lactam)~3144Medium
C=O stretch (lactam)~1660-1630Strong
C=O stretch (carboxylic acid)1760-1690Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (carboxylic acid)1320-1210Medium
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption spectrum is influenced by the conjugated π-system of the quinoline ring.

Table 4: UV-Visible Absorption Data for this compound Derivatives

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)
Chloroform250-300Data not readily available
MethanolData not readily availableData not readily available
DMSOData not readily availableData not readily available

Note: The UV-Vis spectrum typically shows multiple absorption bands arising from π→π transitions within the aromatic system.[1] The exact absorption maxima and molar absorptivity are dependent on the solvent and pH.*

Fluorescence Spectroscopy

This compound and its derivatives possess interesting fluorescence properties, making them useful as fluorescent probes and labels.[2] The emission properties are also highly dependent on the solvent environment.

Table 5: Fluorescence Properties of 2-Hydroxyquinoline Derivatives

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
VariousData not readily availableData not readily availableData not readily available

Note: The fluorescence of quinoline derivatives can be influenced by factors such as solvent polarity, pH, and the presence of metal ions.[3] The Stokes shift (the difference between the excitation and emission maxima) can provide insights into the excited-state dynamics of the molecule.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional 1H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

    • Process and reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm-1.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1).

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties.

Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., methanol, DMSO, or chloroform).

    • Prepare a series of dilutions from the stock solution. The absorbance of the solutions should ideally be within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Use matched quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To characterize the fluorescence emission and excitation properties.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and an emission detector.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Data Acquisition:

    • Emission Spectrum: Set the excitation wavelength (typically at or near the absorption maximum) and scan a range of emission wavelengths.

    • Excitation Spectrum: Set the emission wavelength at the observed emission maximum and scan a range of excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

    • Record the spectra using appropriate slit widths to balance signal intensity and spectral resolution.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in oncology. One area of interest is their ability to inhibit histone deacetylases (HDACs) and sirtuins (SIRTs), which are enzymes that play crucial roles in gene regulation and cell cycle control.[4] For instance, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial sirtuin.[4] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.

The following diagram illustrates a simplified workflow for a fluorescence-based assay to screen for inhibitors of deacetylase enzymes like SIRT3.

experimental_workflow Fluorescence-Based Deacetylase Inhibition Assay Workflow reagents Reagents (Enzyme, Substrate, Inhibitor) incubation Incubation reagents->incubation Mix developer Addition of Developer incubation->developer Stop Reaction measurement Fluorescence Measurement developer->measurement Read Signal analysis Data Analysis (IC50 Determination) measurement->analysis Calculate Inhibition

Caption: Workflow for a deacetylase inhibition assay.

The following diagram depicts a simplified signaling pathway illustrating the role of SIRT3 and the effect of its inhibition.

signaling_pathway Simplified SIRT3 Signaling Pathway in Cancer sirt3 SIRT3 deacetylated_protein Deacetylated Mitochondrial Proteins sirt3->deacetylated_protein Deacetylation inhibitor 2,4-HQCA Derivative (SIRT3 Inhibitor) inhibitor->sirt3 Inhibition acetylated_protein Acetylated Mitochondrial Proteins acetylated_protein->sirt3 arrest Cell Cycle Arrest & Differentiation acetylated_protein->arrest Leads to cell_cycle Cell Cycle Progression deacetylated_protein->cell_cycle Promotes

Caption: Inhibition of SIRT3 by a 2,4-HQCA derivative.

Conclusion

The spectroscopic properties of this compound are fundamentally linked to its tautomeric nature. A thorough understanding of its NMR, IR, UV-Vis, and fluorescence spectra is indispensable for its unambiguous identification and for elucidating its interactions in biological systems. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile and promising class of compounds. Further investigation into the photophysical properties and the exploration of its derivatives as modulators of key signaling pathways will continue to be a fertile area of research.

References

Methodological & Application

Application Notes and Protocols: 2-Hydroxyquinoline-4-carboxylic Acid in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-4-carboxylic acid is a versatile heterocyclic compound with significant potential in various fields of fluorescence spectroscopy. Its rigid structure and the presence of both a hydroxyl and a carboxylic acid group facilitate strong fluorescence properties and the ability to chelate metal ions.[1][2] These characteristics make it a valuable tool for researchers in analytical chemistry, cellular biology, and drug discovery. The fluorescence of 2-hydroxyquinoline derivatives is often modulated by mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT).[3] This document provides detailed application notes and experimental protocols for the use of this compound in metal ion sensing and as a probe in cancer research, specifically in the context of DNA topoisomerase II and histone deacetylase (HDAC) inhibition.[4]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₀H₇NO₃[5]
Molecular Weight 189.17 g/mol [5]
Appearance Light orange to yellow to green powder/crystal[6]
Melting Point >300 °C[7]
Solubility Soluble in polar organic solvents like DMSO and DMF.[3]

Application I: Fluorescent Sensing of Metal Ions

The quinoline scaffold is a well-established chelating agent, and its derivatives are widely used as fluorescent sensors for various metal ions.[8] The interaction of this compound with metal ions can lead to a significant change in its fluorescence properties, often resulting in a "turn-on" fluorescence response. This phenomenon is frequently attributed to the inhibition of non-radiative decay pathways upon complexation.

Quantitative Data for Metal Ion Sensing
ComplexQuantum Yield (Φ)Fluorescence Lifetime (τ)Emission Maxima (nm)
Eu(Hhqc)₃(TEL)0.0112.22 ms580, 592, 613, 654, 702
Eu(Hhqc)₃(TPL)0.0193.29 ms580, 592, 613, 654, 702
Eu(Hhqc)₃(TBL)0.0283.31 ms580, 592, 613, 654, 702
Hhqc represents the deprotonated form of this compound. TEL: triethylamine, TPL: tripropylamine, TBL: tributylamine.[9]
Experimental Protocol: Fluorescence Titration of Metal Ions

This protocol describes a general procedure for determining the affinity and stoichiometry of this compound for a specific metal ion.

Materials:

  • This compound

  • Anhydrous DMSO or other suitable polar solvent

  • Metal salt (e.g., ZnCl₂, AlCl₃)

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the metal salt in deionized water or a suitable buffer.

  • Fluorescence Titration:

    • In a quartz cuvette, prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in the desired buffer.

    • Record the initial fluorescence emission spectrum. The excitation wavelength should be determined by first running an excitation scan.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2).

    • The stoichiometry of the complex can be determined using a Job's plot.[10][11][12]

Visualization of Experimental Workflow

G Workflow for Metal Ion Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock (1 mM in DMSO) titration Fluorescence Titration (Probe + Incremental Metal) prep_probe->titration prep_metal Prepare Metal Stock (10 mM in Buffer) prep_metal->titration record Record Emission Spectra titration->record plot_intensity Plot Intensity vs. [Metal] record->plot_intensity calc_ka Calculate Binding Constant (Ka) plot_intensity->calc_ka jobs_plot Job's Plot for Stoichiometry plot_intensity->jobs_plot

Caption: Workflow for fluorescence titration of metal ions.

Application II: Probing Enzyme Activity in Cancer Research

Derivatives of this compound have been investigated as inhibitors of DNA topoisomerase II and histone deacetylases (HDACs), both of which are important targets in cancer therapy. Fluorescence-based assays are commonly used to screen for and characterize the activity of such inhibitors.

DNA Topoisomerase II Inhibition Assay

Principle: DNA topoisomerase II relaxes supercoiled DNA. A common fluorescence-based assay utilizes a fluorescently labeled DNA substrate. When the enzyme is active, the DNA is relaxed, leading to a change in a measurable property, such as fluorescence polarization or accessibility to an intercalating dye. Inhibitors of the enzyme will prevent this change.

General Protocol Outline:

  • Reaction Setup: In a microplate well, combine the supercoiled DNA substrate, assay buffer, and the test compound (this compound at various concentrations).

  • Enzyme Addition: Initiate the reaction by adding purified DNA topoisomerase II enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The specific detection method will depend on the assay kit used (e.g., fluorescence polarization, intercalating dye).

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition Assay

Principle: HDACs remove acetyl groups from histones. A common fluorogenic assay uses a substrate containing an acetylated lysine residue linked to a fluorescent reporter. HDAC activity deacetylates the lysine, making it susceptible to cleavage by a developing enzyme (e.g., trypsin), which releases the fluorophore and generates a fluorescent signal. Inhibitors will prevent this increase in fluorescence.

General Protocol Outline:

  • Reaction Setup: In a microplate well, combine the HDAC enzyme, assay buffer, and the test compound (this compound at various concentrations).

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developing solution containing the protease to stop the HDAC reaction and initiate cleavage of the deacetylated substrate. Incubate for a further 15-30 minutes.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (typically with excitation around 360 nm and emission around 460 nm for AMC-based substrates).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Visualizations

G DNA Topoisomerase II Inhibition Pathway topo2 DNA Topoisomerase II relaxed_dna Relaxed DNA topo2->relaxed_dna Relaxes apoptosis Apoptosis topo2->apoptosis Leads to dna Supercoiled DNA dna->topo2 Binds inhibitor 2-Hydroxyquinoline- 4-carboxylic acid inhibitor->topo2 Inhibits

Caption: Inhibition of DNA Topoisomerase II.

G HDAC Inhibition Pathway hdac Histone Deacetylase (HDAC) deacetylated_histone Deacetylated Histone hdac->deacetylated_histone Deacetylates histone Acetylated Histone histone->hdac Substrate gene_expression Altered Gene Expression deacetylated_histone->gene_expression Leads to inhibitor 2-Hydroxyquinoline- 4-carboxylic acid inhibitor->hdac Inhibits cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Inhibition of Histone Deacetylase.

Application III: Cellular Imaging

Quinoline-based fluorescent probes are valuable for live-cell imaging due to their ability to cross cell membranes and their sensitivity to the intracellular environment.[13][14] Derivatives of 2-hydroxyquinoline can be designed to target specific organelles or to respond to changes in intracellular ion concentrations.

General Protocol for Live-Cell Imaging

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound or a suitable fluorescent derivative

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a 1-10 mM stock solution of the quinoline probe in anhydrous DMSO. Dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

    • After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission filters for the quinoline probe.

Visualization of Cellular Imaging Workflow

G Workflow for Live-Cell Imaging cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging seed_cells Seed Cells on Glass-Bottom Dish culture_cells Culture to 60-80% Confluency seed_cells->culture_cells prepare_probe Prepare Probe Solution (1-10 µM in Medium) culture_cells->prepare_probe incubate Incubate Cells with Probe (15-60 min at 37°C) prepare_probe->incubate wash_cells Wash with PBS incubate->wash_cells acquire_images Acquire Images with Fluorescence Microscope wash_cells->acquire_images analyze_images Analyze Fluorescence Distribution acquire_images->analyze_images

Caption: Workflow for live-cell fluorescence imaging.

Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize the experimental conditions for their specific applications and instrumentation. Safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols: 2-Hydroxyquinoline-4-carboxylic Acid (Kynurenic Acid) as a Biomarker for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-4-carboxylic acid, more commonly known as Kynurenic Acid (KYNA), is a metabolite of the essential amino acid tryptophan, produced via the kynurenine pathway. Emerging evidence has implicated KYNA in the pathophysiology of several neurological and psychiatric disorders. Its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR) positions it as a critical modulator of glutamatergic and cholinergic neurotransmission. Altered levels of KYNA in the central nervous system and peripheral circulation have been observed in patients with Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia, highlighting its potential as a valuable biomarker for diagnosis, prognosis, and monitoring of disease progression and therapeutic response.

These application notes provide a comprehensive overview of KYNA's role in these disorders, summarize quantitative data on its levels in patient populations, and offer detailed protocols for its quantification in biological samples.

Data Presentation: Kynurenic Acid Levels in Neurological Disorders

The following tables summarize the reported concentrations of Kynurenic Acid in the cerebrospinal fluid (CSF), plasma, and brain tissue of patients with various neurological disorders compared to healthy controls. These values are compiled from multiple studies and are presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with the units specified.

Table 1: Kynurenic Acid (KYNA) Levels in Alzheimer's Disease

Biological MatrixPatient GroupKYNA ConcentrationControl Group ConcentrationReference(s)
CSFMild Cognitive Impairment (MCI)9.8 ± 6.9 µg/L3.9 ± 2.9 µg/L[1]
CSFMild Alzheimer's Disease11.1 ± 7.2 µg/L3.9 ± 2.9 µg/L[1]
CSFModerate-Severe Alzheimer's Disease10.5 ± 7.4 µg/L3.9 ± 2.9 µg/L[1]
CSFAlzheimer's Disease (Female)3.42 ± 0.30 nM2.92 ± 0.39 nM[2]
CSFAlzheimer's Disease (Male)2.39 ± 0.26 nM2.75 ± 0.33 nM[2]

Table 2: Kynurenic Acid (KYNA) Levels in Parkinson's Disease

Biological MatrixPatient GroupKYNA ConcentrationControl Group ConcentrationReference(s)
CSFParkinson's DiseaseSignificantly decreased-[3]
Brain (Frontal Cortex)Parkinson's Disease (L-dopa treated)Significantly reduced-[4]
Brain (Putamen)Parkinson's Disease (L-dopa treated)Reduced-[4]
PlasmaParkinson's DiseaseLower KYNA/L-kynurenine ratio-[5]

Table 3: Kynurenic Acid (KYNA) Levels in Huntington's Disease

Biological MatrixPatient GroupKYNA ConcentrationControl Group ConcentrationReference(s)
CSFPremanifest HDNo significant differenceNo significant difference[6][7]
CSFManifest HDNo significant differenceNo significant difference[6][7]
PlasmaPremanifest HDNo significant differenceNo significant difference[6][7]
PlasmaManifest HDNo significant differenceNo significant difference[6][7]
Brain (Cerebral Cortex)Huntington's DiseaseSignificant reductions in 5 of 6 regions-[8]

Table 4: Kynurenic Acid (KYNA) Levels in Schizophrenia

Biological MatrixPatient GroupKYNA ConcentrationControl Group ConcentrationReference(s)
CSFSchizophrenia2.03 ± 0.23 nM1.36 ± 0.08 nM[9][10][11]
CSFSchizophrenia1.67 ± 0.27 nM0.97 ± 0.07 nM[12]

Experimental Protocols

Protocol 1: Quantification of Kynurenic Acid in CSF and Plasma by HPLC with Fluorescence Detection

This protocol is adapted from methodologies described for the analysis of KYNA in biological fluids.[6][8][13][14][15]

1. Sample Preparation:

  • Cerebrospinal Fluid (CSF):

    • Thaw CSF samples on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any cellular debris.

    • Transfer the supernatant to a new microcentrifuge tube.

    • For direct injection, some methods allow for direct analysis of the supernatant.[13]

    • For protein precipitation, add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to the CSF supernatant.

    • Vortex for 30 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for HPLC analysis.

  • Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

2. HPLC-Fluorescence Detection System:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: 50 mM sodium acetate buffer (pH 6.2) with 5-10% acetonitrile. The exact percentage of acetonitrile may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20-50 µL.

  • Fluorescence Detector Settings: Excitation wavelength of 344 nm and an emission wavelength of 398 nm. Some methods utilize a post-column derivatization with zinc acetate to enhance fluorescence, with excitation at 370 nm and emission at 465 nm.

3. Quantification:

  • Prepare a standard curve of KYNA in the mobile phase at concentrations ranging from sub-nanomolar to micromolar levels.

  • Analyze the standards and samples using the HPLC method described above.

  • Quantify the KYNA concentration in the samples by comparing their peak areas to the standard curve.

Protocol 2: Quantification of Kynurenic Acid in Brain Tissue by LC-MS/MS

This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for KYNA analysis in brain tissue.[9][12]

1. Sample Preparation:

  • Weigh the frozen brain tissue sample (approximately 50-100 mg).

  • Add 5 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid).

  • Homogenize the tissue on ice using a sonicator or a mechanical homogenizer.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the KYNA.

  • For solid-phase extraction (SPE) cleanup (optional but recommended for cleaner samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute KYNA with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS System:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high percentage of mobile phase B to elute KYNA and separate it from other matrix components. The specific gradient profile should be optimized.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Kynurenic Acid: Precursor ion (m/z) 190.0 -> Product ion (m/z) 144.0

    • Internal Standard (e.g., d5-Kynurenic Acid): Precursor ion (m/z) 195.0 -> Product ion (m/z) 149.0

3. Quantification:

  • Prepare a standard curve of KYNA with a fixed concentration of the internal standard in the mobile phase.

  • Spike the internal standard into all samples and standards before sample preparation.

  • Analyze the standards and samples using the LC-MS/MS method.

  • Quantify the KYNA concentration by calculating the peak area ratio of KYNA to the internal standard and comparing it to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving KYNA and a general experimental workflow for its analysis as a biomarker.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (this compound) Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KATs Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid Kynureninase, 3-HAO NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

KYNA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Influx a7nACh_Receptor α7 Nicotinic Acetylcholine Receptor Na_Ion Na⁺ a7nACh_Receptor->Na_Ion Influx Cellular_Response Altered Neuronal Excitability & Signaling Ca_Ion->Cellular_Response Na_Ion->Cellular_Response KYNA Kynurenic Acid KYNA->NMDA_Receptor Antagonist KYNA->a7nACh_Receptor Antagonist Glutamate->NMDA_Receptor Acetylcholine Acetylcholine Acetylcholine->a7nACh_Receptor

Caption: KYNA's Antagonistic Action at NMDA and α7nACh Receptors.

Biomarker_Workflow Patient_Sample Patient Sample (CSF, Plasma, Brain Tissue) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Patient_Sample->Sample_Preparation Analytical_Method Analytical Method (HPLC-Fluorescence or LC-MS/MS) Sample_Preparation->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Analysis Data Analysis (Quantification against Standard Curve) Data_Acquisition->Data_Analysis Biomarker_Correlation Correlation with Clinical Data Data_Analysis->Biomarker_Correlation Clinical_Utility Clinical Utility (Diagnosis, Prognosis, Monitoring) Biomarker_Correlation->Clinical_Utility

Caption: Experimental Workflow for KYNA Biomarker Analysis.

References

Application Notes & Protocols: Analytical Methods for Kynurenic Acid Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of kynurenic acid (KYNA) in various biological matrices. KYNA, a key metabolite of the tryptophan kynurenine pathway, is a crucial biomarker implicated in a range of physiological and pathological processes, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[1][2][3] Accurate and reliable quantification of KYNA is therefore essential for advancing research and drug development in these areas.

This document covers the most prevalent and robust analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols, comparative data, and visual guides to assist researchers in selecting and implementing the appropriate method for their specific needs.

Biological Context: The Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for tryptophan degradation, accounting for approximately 95% of its catabolism.[3] This pathway produces several neuroactive metabolites, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid.[4] An imbalance in this pathway is associated with numerous diseases.[3] The first and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5][6] Kynurenine is then converted to kynurenic acid by kynurenine aminotransferases (KATs).[7]

Kynurenine Pathway cluster_main Kynurenine Pathway tryptophan L-Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine IDO, TDO kyna Kynurenic Acid (Neuroprotective) kynurenine->kyna KATs hk 3-Hydroxykynurenine kynurenine->hk KMO xa Xanthurenic Acid hk->xa haa 3-Hydroxyanthranilic Acid hk->haa quin Quinolinic Acid (Neurotoxic) haa->quin nad NAD+ quin->nad QPRT

A simplified diagram of the kynurenine metabolic pathway.

Overview of Analytical Methods

Several analytical techniques are employed for the quantification of KYNA in biological samples such as plasma, serum, cerebrospinal fluid (CSF), and brain tissue.[8][9] The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence (FD) or ultraviolet (UV) detection, HPLC is a widely used technique.[10][11] Post-column derivatization or photoirradiation can be used to enhance the fluorescence signal, increasing sensitivity.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high sensitivity and specificity.[8][12] It allows for the simultaneous detection of multiple kynurenine pathway metabolites in a single run.[9][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the analytes to make them volatile but can provide high sensitivity for specific metabolites.[13]

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays offer a high-throughput and cost-effective option, particularly for screening large numbers of samples.[14][15] Results from ELISA often show a high correlation with LC-MS/MS data.[14]

  • Electrochemical Sensors: Novel electrochemical platforms are being developed for rapid, sensitive, and cost-effective detection of KYNA directly in biological fluids.[1]

Quantitative Data Summary

The performance of various analytical methods for KYNA detection is summarized below. These parameters are crucial for selecting the appropriate method based on the required sensitivity and the nature of the biological matrix.

MethodMatrixLinearity RangeLLOQ / LODRecovery (%)Reference
HPLC-FD Human Serum1 - 84 nmol/LLOD: Not specified>97%[10]
HPLC-FD (Column-Switching) Rat Plasma25 - 250 nMLLOQ: 0.53 nM / LOD: 0.16 nMNot specified[16]
LC-MS/MS Human Serum0.98 - 500 ng/mLLLOQ: 1.96 ng/mL / LOD: 0.90 ng/mL94 - 105%[12]
LC-MS/MS Honey0.01 - 20 mg/LLOD: 0.013 µg/g92.5 - 106.3%[17]
GC-MS/MS Rat BrainLow nM rangeLOD: <2 nM (for 3-HK)Not specified[13]
Electrochemical Sensor (DPV) Saliva1 nM - 500 µMLOD: 0.3 nM92.8 - 112.8%[1]
ELISA Human SerumNot specifiedNot specifiedHigh correlation (R²=0.99) with LC/MS[14]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; DPV: Differential Pulse Voltammetry.

Experimental Protocols

This section provides detailed, step-by-step protocols for sample preparation and analysis using HPLC-FD and LC-MS/MS.

The analysis of KYNA in biological samples typically follows a standardized workflow, from sample collection to final data interpretation. Proper sample handling and preparation are critical to ensure accurate and reproducible results.

Experimental Workflow cluster_workflow General Workflow for KYNA Analysis node_collect 1. Biological Sample Collection (Serum, Plasma, CSF, Tissue) node_prep 2. Sample Pretreatment (e.g., Homogenization for tissue) node_collect->node_prep node_extract 3. Extraction / Deproteinization (e.g., Acid precipitation, SPE) node_prep->node_extract node_separate 4. Chromatographic Separation (HPLC / UHPLC) node_extract->node_separate node_detect 5. Detection (Fluorescence / MS/MS) node_separate->node_detect node_quant 6. Data Acquisition & Quantification node_detect->node_quant node_analyze 7. Data Analysis & Interpretation node_quant->node_analyze

A typical workflow for the analysis of kynurenic acid.

This protocol describes a common protein precipitation method for preparing serum or plasma samples for analysis.[10][12]

Materials:

  • Serum or Plasma Sample

  • Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • Internal Standard (IS) solution (e.g., deuterated KYNA or a structurally similar compound like donepezil)[12]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of >10,000 g)

  • Nitrogen evaporator (optional)

Procedure (Acid Precipitation):

  • Pipette 200 µL of the serum sample into a microcentrifuge tube.[10]

  • Add 100 µL of 1.5 mol/L perchloric acid.[10]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 9,600 g for 1 minute to pellet the precipitated proteins.[10]

  • Carefully collect the supernatant.

  • (Optional Neutralization): Add 100 µL of 1.5 mol/L potassium chloride to the supernatant to precipitate excess perchlorate, vortex, and centrifuge again for 1 minute.[10]

  • Collect the final supernatant and transfer it to an HPLC vial.

  • Inject an aliquot (e.g., 30-50 µL) into the analytical system.[10][12]

Procedure (Solvent Precipitation for LC-MS/MS):

  • Pipette 300 µL of the serum sample into a microcentrifuge tube.[12]

  • Add 100 µL of the internal standard solution.[12]

  • Add 1000 µL of cold acetonitrile containing 0.1% formic acid.[12]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes.[12]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37 °C.[12]

  • Reconstitute the residue in 200 µL of a suitable solvent (e.g., 25:75 acetonitrile:water with 0.1% formic acid).[12]

  • Transfer to an autosampler vial for injection.

This protocol is adapted from a method for the simultaneous determination of kynurenine and KYNA in human serum.[10]

Instrumentation:

  • HPLC system with a pump, sample injector, and fluorescence detector.

  • Analytical Column: C18 reverse-phase column (e.g., CAPCELLPAK C18, 250 × 4.6 mm, 5 µm particle size).[10]

  • Post-column photoirradiation system with a UV lamp ("black light") and an ETFE tube (e.g., 10 m × 0.25 mm i.d.).[10]

Chromatographic Conditions:

  • Mobile Phase: 35 mmol/L phosphate buffer (pH 8.0) / methanol (85/15, v/v) containing 35 mmol/L hydrogen peroxide and 10 mmol/L 18-crown-6.[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Temperature: Room temperature.

  • Injection Volume: 50 µL.[10]

  • Fluorescence Detection: Excitation at 370 nm, Emission at 465 nm.[10]

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare serum samples according to Protocol 1 (Acid Precipitation).

  • Prepare a series of calibration standards of KYNA in a suitable solvent. The linear range can be established from 1 to 84 nmol/L.[10]

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify and quantify the KYNA peak based on its retention time (approx. 24 minutes under these conditions) and the calibration curve.[10]

This protocol is based on a validated method for measuring kynurenine pathway metabolites in serum.[12]

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., Phenomenex Luna C18).[12]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: As recommended for the column (e.g., 0.4-0.6 mL/min).

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to separate the analytes. A total run time of 5 minutes is achievable.[12]

  • Injection Volume: 30 µL.[12]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[12]

  • MRM Transition for KYNA: Precursor ion (Q1) m/z 190.2 → Product ion (Q3) m/z 144.0.[12]

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows according to the specific instrument manufacturer's guidelines.

Procedure:

  • Prepare samples according to Protocol 1 (Solvent Precipitation).

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of KYNA into a surrogate matrix (e.g., analyte-free serum or phosphate-buffered saline with 1% BSA).[12]

  • Set up the LC-MS/MS instrument with the specified chromatographic and mass spectrometric conditions.

  • Analyze the calibration curve, QC samples, and unknown samples.

  • Process the data using the instrument's software. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use a weighted (e.g., 1/x) linear regression to fit the curve.[2]

  • Calculate the concentration of KYNA in the unknown samples from the regression equation.

References

Application Notes and Protocols: 2-hydroxyquinoline-4-carboxylic acid as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyquinoline-4-carboxylic acid, also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a heterocyclic aromatic compound featuring a quinoline core functionalized with both a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position.[1][2] This specific arrangement of functional groups makes it an effective chelating agent, capable of forming stable complexes with a variety of metal ions.[3][4] Its versatile coordination chemistry has led to its application in diverse fields, including the synthesis of pharmaceuticals, the development of analytical sensors, and the construction of advanced materials.[1][3] This document provides an overview of its applications as a chelating agent, quantitative data on metal-ligand interactions, and detailed protocols for its synthesis and characterization.

Chelation Mechanism and Coordination Chemistry

This compound primarily functions as a bidentate chelating agent.[4] The chelation process involves the deprotonation of both the hydroxyl group and the carboxylic acid group. The resulting phenolate oxygen and one of the carboxylate oxygen atoms then coordinate with a single metal center.[4] This simultaneous binding forms a stable five or six-membered ring structure, which significantly enhances the thermodynamic stability of the resulting metal complex.[4]

Beyond this primary chelating function, the carboxylate group offers versatile coordination modes, allowing for the formation of more complex structures like polymers and Metal-Organic Frameworks (MOFs).[4] These modes include:

  • Monodentate: Only one of the carboxylate oxygen atoms binds to a metal center.[4]

  • Bidentate Chelating: Both carboxylate oxygen atoms bind to the same metal center.[4]

  • Bidentate Bridging: The two carboxylate oxygen atoms bind to two different metal centers, acting as a bridge to build extended networks.[4]

Caption: Chelation of a metal ion (M+) by this compound.

Applications in Research and Development

Pharmaceuticals and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with antimalarial, antibacterial, and anticancer properties.[4] this compound serves as a valuable intermediate in the synthesis of such biologically active compounds.[1][3]

  • Anticancer Research: Analogs of this compound have been investigated as potent anticancer agents.[4] Their mechanisms of action often involve targeting key enzymes in cancer cell proliferation, such as DNA topoisomerase II and histone deacetylases (HDACs).[4] The chelation of metal ions can be crucial for the biological activity of these derivatives.

Analytical Chemistry and Sensing

The interaction between this compound and metal ions can lead to significant changes in its photophysical properties, particularly its fluorescence.[5] This phenomenon is exploited for the development of fluorescent sensors for metal ion detection.

  • Fluorescence Enhancement ("Turn-On"): The weak fluorescence of the free ligand is often attributed to an efficient non-radiative decay pathway. Upon binding a metal ion, this pathway can be blocked, leading to a significant enhancement in fluorescence intensity.[5]

  • Fluorescence Quenching ("Turn-Off"): Certain metal ions, especially transition metals like Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺, can quench the fluorescence of the ligand-metal complex through mechanisms like photoinduced electron transfer.[5]

G cluster_ligand Free Ligand cluster_metal Metal Ion cluster_complex Ligand-Metal Complex L Ligand L_F Weak Fluorescence L->L_F Excitation LM Complex L->LM + Metal Ion M Metal Ion (e.g., Zn²⁺, Fe³⁺) LM_F_On Enhanced Fluorescence (Turn-On) LM->LM_F_On Excitation (e.g., with Zn²⁺) LM_F_Off Quenched Fluorescence (Turn-Off) LM->LM_F_Off Excitation (e.g., with Fe³⁺)

Caption: Fluorescence modulation by metal ion chelation.

Quantitative Data

Table 1: Stability Constants (Log K₁) of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid

Metal IonLog K₁
Mg(II)4.93
Ca(II)6.16
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Note: Data presented is for 8-hydroxyquinoline-2-carboxylic acid, a structural isomer, and serves as an illustrative example of the potential binding affinities. The measurements were obtained in 0.1 M NaClO₄ at 25 °C.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a process involving the oxidation of a 2-hydroxy-4-halogenomethylquinoline precursor.[7][8]

Materials:

  • 2-hydroxy-4-chloromethylquinoline

  • Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl), aqueous solution (1:1)

  • Distilled water

  • Four-necked flask, stirrer, thermometer, dropping funnels, filtration apparatus

Procedure:

  • Prepare a solution of 24 g of NaOH in 150 ml of water in the four-necked flask and heat to 50°C.[8]

  • Simultaneously, add 110 ml of 30% hydrogen peroxide and 9.7 g of 2-hydroxy-4-chloromethylquinoline over a 20-minute interval.[8]

  • Maintain the reaction temperature at 50°C for 8 hours with continuous stirring.[8]

  • After the reaction is complete, filter the aqueous solution to remove any impurities.[8]

  • Acidify the filtrate with aqueous hydrochloric acid (1:1) to a pH of approximately 2 to precipitate the product.[7][8]

  • Cool the mixture to 10°C to ensure complete precipitation.[8]

  • Separate the precipitated this compound by filtration.[8]

  • Wash the product with cold distilled water and dry it in a vacuum oven at 150°C.[8]

  • The product can be further purified by recrystallization from glacial acetic acid or ethanol. The expected yield is approximately 80-84%.[7][8]

Protocol 2: Characterization of Metal Chelation by UV-Vis Spectroscopy

This protocol outlines a general method for observing the formation of metal complexes using UV-Vis spectroscopy.

Materials:

  • Stock solution of this compound (e.g., 1 mM in a suitable buffer or solvent)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃) of the same concentration

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Record the UV-Vis absorption spectrum of the free ligand solution (this compound) from 200-800 nm.

  • Prepare a series of solutions by adding increasing amounts of a metal salt stock solution to the ligand solution.

  • Allow each solution to equilibrate for a few minutes.

  • Record the UV-Vis spectrum for each solution after the addition of the metal ion.

  • Analyze the spectral changes. The formation of a metal-ligand complex is often indicated by a shift in the absorption maxima (either a blue or red shift) and/or the appearance of new absorption bands. Isosbestic points may be observed, indicating an equilibrium between the free ligand and the complex.

Protocol 3: Characterization of Metal Chelation by Fluorescence Spectroscopy

This protocol describes how to investigate the "turn-on" or "turn-off" fluorescence response upon metal chelation.

Materials:

  • Stock solution of this compound (e.g., 100 µM in a suitable buffer or solvent)

  • Stock solutions of various metal salts (e.g., 1 mM)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Turn on the spectrofluorometer and allow the lamp to warm up for 20-30 minutes for a stable output.[5]

  • Transfer the ligand solution to a quartz cuvette and record its fluorescence emission spectrum by exciting at its absorption maximum (determined from UV-Vis spectroscopy).

  • Titrate the ligand solution by adding small aliquots of a metal salt stock solution.

  • After each addition, mix the solution gently and record the new fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • Observe whether the fluorescence intensity increases (turn-on sensing) or decreases (turn-off/quenching) upon metal ion addition.[5]

G start Start prep_solutions Prepare Ligand and Metal Ion Stock Solutions start->prep_solutions uv_vis Record UV-Vis Spectrum of Free Ligand prep_solutions->uv_vis fluorescence Record Fluorescence Spectrum of Free Ligand prep_solutions->fluorescence titration Titrate Ligand with Metal Ion Solution uv_vis->titration record_spectra Record Spectrum After Each Metal Addition titration->record_spectra record_spectra->titration Add more metal analyze Analyze Spectral Changes (Shifts, New Bands) record_spectra->analyze end End analyze->end fluorescence_titration Titrate Ligand with Metal Ion Solution fluorescence->fluorescence_titration record_fluorescence Record Fluorescence After Each Metal Addition fluorescence_titration->record_fluorescence record_fluorescence->fluorescence_titration Add more metal analyze_fluorescence Analyze Intensity Changes (Enhancement/Quenching) record_fluorescence->analyze_fluorescence analyze_fluorescence->end

Caption: Workflow for spectroscopic analysis of metal chelation.

References

Application Notes and Protocols: Kynurenic Acid as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the N-methyl-D-aspartate (NMDA) receptor antagonist activity of kynurenic acid (KYNA), an endogenous metabolite of tryptophan. This document includes quantitative data on its inhibitory potency, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Kynurenic acid is a well-established endogenous antagonist of ionotropic glutamate receptors, with a notable activity at the NMDA receptor.[1] It is a product of the kynurenine pathway, which is the primary route for tryptophan metabolism.[2] Dysregulation of the kynurenine pathway and altered levels of KYNA have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[1][3]

KYNA exerts its primary inhibitory effect on the NMDA receptor by acting as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit.[4][5][6] The activation of the NMDA receptor is unique as it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[7][8][9] By competing with glycine, KYNA prevents the conformational change required for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that mediate the receptor's physiological effects.[10][11]

Quantitative Data: Inhibitory Potency of Kynurenic Acid

The inhibitory potency of kynurenic acid at the NMDA receptor is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value can vary depending on the experimental conditions, particularly the concentration of the co-agonist glycine.

Receptor SubtypePreparationGlycine Concentration (µM)Kynurenic Acid IC₅₀ (µM)Reference
NMDA ReceptorCultured Hippocampal NeuronsNot specified (endogenous levels)~15[12][13]
NMDA ReceptorCultured Hippocampal Neurons10~235[12][13]
NR1a/NR2ARecombinant (HEK293 cells)124.4[1]
NR1a/NR2ARecombinant (HEK293 cells)30158[1][14]
NR1a/NR2BRecombinant (HEK293 cells)30681[14]

Kynurenic acid also demonstrates antagonist activity at other receptors, including the α7 nicotinic acetylcholine receptor (α7nAChR), where it has been reported to have an IC₅₀ of approximately 7 µM.[4][12][13]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the NMDA receptor signaling pathway and the mechanism by which kynurenic acid antagonizes its function.

NMDA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Action Potential Action Potential Vesicular Release Vesicular Release Action Potential->Vesicular Release Glutamate_Vesicle Glutamate Vesicular Release->Glutamate_Vesicle releases Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Ca_Channel Ion Channel NMDA_R->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, PKC) Ca_Influx->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Glutamate->NMDA_R binds to GluN2 Glycine Glycine (Co-agonist) Glycine->NMDA_R binds to GluN1 Mg_Block Mg²⁺ Block (at resting potential) Mg_Block->Ca_Channel blocks

NMDA Receptor Signaling Pathway

KYNA_Mechanism_of_Action cluster_receptor NMDA Receptor (GluN1 Subunit) Glycine_Site Glycine Binding Site No_Activation Receptor Inactivation Glycine_Site->No_Activation leads to KYNA Kynurenic Acid KYNA->Glycine_Site Competitively Binds Glycine Glycine Glycine->Glycine_Site Binding Blocked

Kynurenic Acid's Mechanism of Action

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the NMDA receptor antagonist activity of kynurenic acid.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of kynurenic acid on NMDA receptor-mediated currents in cultured neurons.

Electrophysiology_Workflow Start Start: Cultured Neurons Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline NMDA-evoked Currents Patch->Baseline Apply_KYNA Bath Apply Kynurenic Acid Baseline->Apply_KYNA Record_KYNA Record NMDA-evoked Currents in Presence of KYNA Apply_KYNA->Record_KYNA Washout Washout Kynurenic Acid Record_KYNA->Washout Record_Washout Record NMDA-evoked Currents After Washout Washout->Record_Washout Analysis Data Analysis: Measure Current Amplitude and Calculate % Inhibition Record_Washout->Analysis End End Analysis->End

Electrophysiology Experimental Workflow

Materials:

  • Cultured hippocampal or cortical neurons

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Perfusion system

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA (N-methyl-D-aspartate)

  • Glycine

  • Kynurenic acid stock solution

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Bicuculline to block GABAA receptors

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution at a constant rate.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Clamp the cell at a holding potential of -60 mV.

  • Record baseline NMDA-evoked currents by locally applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration.

  • Bath apply kynurenic acid at various concentrations to the perfusion solution.

  • After a stable baseline is achieved in the presence of kynurenic acid, evoke NMDA currents again using the same application protocol.

  • To determine the reversibility of the antagonism, washout the kynurenic acid by perfusing with the control external solution.

  • Record NMDA-evoked currents after the washout period.

  • Analyze the data by measuring the peak amplitude of the NMDA-evoked currents before, during, and after kynurenic acid application. Calculate the percentage of inhibition for each concentration of kynurenic acid to determine the IC₅₀.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of kynurenic acid to the NMDA receptor, typically by measuring its ability to displace a radiolabeled ligand that binds to the glycine site.

Materials:

  • Rat brain cortex membranes (or cell lines expressing NMDA receptors)

  • Radioligand (e.g., [³H]glycine or [³H]MDL 105,519)

  • Kynurenic acid

  • Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare rat brain cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled kynurenic acid.

  • To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of a known glycine site antagonist (e.g., 7-chlorokynurenic acid).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analyze the data by plotting the percentage of specific binding against the concentration of kynurenic acid. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a Ki (inhibition constant) value.[7]

In Vivo Microdialysis

This protocol allows for the measurement of the effect of kynurenic acid on extracellular levels of neurotransmitters, such as glutamate, in the brain of a freely moving animal.[15]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Kynurenic acid

Procedure:

  • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum) of an anesthetized rat.[16]

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer kynurenic acid, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[15][17]

  • Continue to collect dialysate samples during and after kynurenic acid administration.

  • Analyze the concentration of glutamate in the dialysate samples using HPLC.

  • Express the results as a percentage change from the baseline glutamate levels. A reduction in extracellular glutamate following kynurenic acid administration is indicative of its in vivo NMDA receptor antagonist activity.[16][17]

Conclusion

Kynurenic acid is a crucial endogenous modulator of glutamatergic neurotransmission through its antagonist activity at the NMDA receptor. The protocols and data presented here provide a framework for researchers to investigate the role of kynurenic acid in both physiological and pathological processes. Understanding the nuances of its interaction with the NMDA receptor is vital for the development of novel therapeutic strategies targeting the kynurenine pathway for a range of central nervous system disorders.

References

Application Notes and Protocols for Investigating the Modulation of AMPA Receptors by 2-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Its modulation can influence synaptic plasticity, learning, and memory. This document provides a comprehensive guide for investigating the potential modulatory effects of 2-hydroxyquinoline-4-carboxylic acid on AMPA receptor function. While direct evidence of interaction is currently limited, its structural similarity to kynurenic acid, an endogenous modulator of AMPA receptors, suggests a strong rationale for its investigation. Kynurenic acid, or 4-hydroxyquinoline-2-carboxylic acid, has been shown to have a dual action on AMPA receptors, with low concentrations facilitating receptor responses and high concentrations acting as competitive antagonists.[1][2] This suggests that this compound may exhibit similar complex modulatory properties.

These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound as a potential AMPA receptor modulator, from initial binding studies to functional cellular assays and downstream signaling analysis.

Data Presentation: Expected Quantitative Data

The following tables are templates for summarizing the quantitative data that should be obtained from the described experimental protocols.

Table 1: Radioligand Binding Affinity of this compound for AMPA Receptors

RadioligandTest CompoundIC50 (nM)Ki (nM)Hill Slope
[³H]AMPAThis compound
[³H]FluorowillardiineThis compound

Table 2: Electrophysiological Characterization of this compound on AMPA Receptor-Mediated Currents

Cell Type/Expression SystemAgonist (e.g., Glutamate)Test Compound ConcentrationModulation Type (Potentiation/Inhibition)EC50/IC50 (µM)Emax (% of control)
HEK293 cells expressing GluA1/GluA21 mM0.1 µM - 100 µM
Primary cortical neurons1 mM0.1 µM - 100 µM

Table 3: Effect of this compound on AMPA Receptor Downstream Signaling

Signaling MoleculeCell TypeTreatmentFold Change vs. Control (Mean ± SEM)p-value
p-ERK1/2Primary cortical neuronsThis compound (10 µM) + Glutamate (100 µM)
p-CaMKIIPrimary cortical neuronsThis compound (10 µM) + Glutamate (100 µM)
p-CREBPrimary cortical neuronsThis compound (10 µM) + Glutamate (100 µM)

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol determines the affinity of this compound for the AMPA receptor binding site.

Materials:

  • Cell membranes prepared from HEK293 cells or rodent brain tissue expressing AMPA receptors.

  • Radioligand (e.g., [³H]AMPA or [³H]Fluorowillardiine).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 1 mM L-glutamate).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of a known AMPA receptor ligand.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Compound) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate IC50 Curve Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Value Curve_Fitting->Ki_Calculation

Caption: Workflow for determining binding affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional effect of this compound on AMPA receptor-mediated currents.

Materials:

  • HEK293 cells transfected with AMPA receptor subunits (e.g., GluA1/GluA2) or primary neuronal cultures.

  • External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 CsF, 11 EGTA, 10 HEPES, 2 MgCl₂, 2 ATP, 0.3 GTP, pH 7.2).

  • AMPA receptor agonist (e.g., L-glutamate or AMPA).

  • This compound.

  • Patch-clamp rig with amplifier, data acquisition system, and perfusion system.

Procedure:

  • Cell Culture: Plate cells on coverslips for recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a single cell.

  • Baseline Recording: Apply the AMPA receptor agonist at a fixed concentration to elicit a baseline current response.

  • Compound Application: Co-apply the agonist with varying concentrations of this compound.

  • Data Acquisition: Record the current responses at each concentration.

  • Data Analysis: Measure the peak amplitude of the current responses. Normalize the responses to the baseline and plot a concentration-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition).

Workflow for Electrophysiological Recording

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/Transfection Patching Obtain Whole-Cell Configuration Cell_Culture->Patching Solution_Prep Prepare External/Internal Solutions Solution_Prep->Patching Baseline Record Baseline Agonist Response Patching->Baseline Compound_App Apply Compound + Agonist Baseline->Compound_App Measure_Currents Measure Peak Current Amplitudes Compound_App->Measure_Currents Normalization Normalize to Baseline Measure_Currents->Normalization Curve_Fitting Generate Concentration-Response Curve Normalization->Curve_Fitting

Caption: Workflow for functional receptor analysis.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of this compound on the activation of signaling pathways downstream of AMPA receptors.

Materials:

  • Primary neuronal cultures.

  • This compound.

  • L-glutamate.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-CaMKII, anti-CaMKII).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment: Treat neuronal cultures with vehicle, this compound alone, L-glutamate alone, or a combination of both for a specified time.

  • Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways

Modulation of AMPA receptors by this compound is hypothesized to impact several key intracellular signaling cascades that are crucial for synaptic plasticity.

AMPA Receptor-Mediated Signaling Cascade

AMPA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates CaMKII CaMKII AMPA_R->CaMKII Ca²⁺ Influx PKC PKC AMPA_R->PKC Ca²⁺ Influx HQCA 2-Hydroxyquinoline- 4-carboxylic acid HQCA->AMPA_R Modulates Ras Ras CaMKII->Ras Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

Caption: Hypothesized AMPA receptor signaling modulation.

Logical Relationship for Investigating a Novel Modulator

Investigation_Logic cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Mechanisms cluster_in_vivo In Vivo Validation Binding_Assay Radioligand Binding Assay Functional_Assay Electrophysiology Binding_Assay->Functional_Assay Confirms Target Engagement Signaling_Studies Western Blot (p-ERK, p-CaMKII) Functional_Assay->Signaling_Studies Links to Cellular Function Synaptic_Plasticity LTP/LTD Experiments Signaling_Studies->Synaptic_Plasticity Elucidates Plasticity Mechanisms PK_PD Pharmacokinetics/ Pharmacodynamics Synaptic_Plasticity->PK_PD Informs Dosing for In Vivo Studies Behavioral_Models Cognitive & Behavioral Assays PK_PD->Behavioral_Models Translates to Systemic Effects

Caption: Staged approach for modulator characterization.

References

Kynurenic Acid: Application Notes for GPR35 and AhR Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the binding characteristics of kynurenic acid (KYNA) to two key receptors: G protein-coupled receptor 35 (GPR35) and the Aryl Hydrocarbon Receptor (AhR). This document includes quantitative binding data, detailed experimental protocols for assessing ligand binding and receptor activation, and visualizations of the associated signaling pathways.

Introduction

Kynurenic acid, a metabolite of the essential amino acid tryptophan, has emerged as a significant endogenous signaling molecule.[1][2] It exerts its biological effects through interaction with multiple targets, most notably GPR35 and AhR.[3][4] Understanding the nuances of KYNA's engagement with these receptors is crucial for elucidating its role in physiological and pathological processes, including inflammation, immune regulation, and energy homeostasis, and for the development of novel therapeutics.[1][5][6]

Data Presentation: Quantitative Ligand Binding and Activation Data

The following table summarizes the quantitative data for kynurenic acid's interaction with GPR35 and AhR from various studies. These values highlight the differences in affinity and potency across species and experimental systems.

ReceptorLigandAssay TypeSpecies/Cell LineParameterValueReference
GPR35 Kynurenic AcidCalcium MobilizationHumanEC5039 µM[7]
Kynurenic AcidCalcium MobilizationRatEC507.9 µM[7]
Kynurenic AcidGPR35 Activation-EC5046.16 µmol/L[8]
AhR Kynurenic AcidDRE-Luciferase ReporterHuman (HepG2 40/6)EC25104 nM[9][10]
Kynurenic AcidDRE-Luciferase ReporterMouse (H1L1.1c2)EC2510 µM[9][10]
Kynurenic AcidLigand Competition BindingHumanIC50~10 µM[9]
Kynurenic AcidAhR Activation-EC5011.44 µmol/L[8]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; EC25: Concentration for 25% of maximal effect; DRE: Dioxin Response Element.

Signaling Pathways

Activation of GPR35 and AhR by kynurenic acid initiates distinct downstream signaling cascades.

GPR35 Signaling Pathway

Upon binding of kynurenic acid, GPR35 can couple to different G proteins, primarily Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4][7] It can also signal through Gq/11, activating phospholipase C, which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization from intracellular stores.[2][11] Furthermore, GPR35 activation can lead to the recruitment of β-arrestin, which mediates receptor internalization and desensitization.[4]

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_protein Gαi/o / Gαq GPR35->G_protein Activation beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment KYNA Kynurenic Acid KYNA->GPR35 AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gαq) cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ (intracellular) IP3->Ca_release Internalization Receptor Internalization beta_arrestin->Internalization

GPR35 Signaling Pathway
AhR Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor.[12][13] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like Hsp90.[12] Ligand binding by kynurenic acid causes a conformational change, leading to the dissociation of chaperone proteins and translocation of the AhR into the nucleus.[13] In the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[13] This heterodimeric complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[12][13] A key target gene is CYP1A1, involved in xenobiotic metabolism.[9]

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90 Complex AhR_active AhR AhR_complex->AhR_active Translocation KYNA Kynurenic Acid KYNA->AhR_complex Binding AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE/XRE AhR_ARNT->DRE Binding Gene_expression Target Gene Expression (e.g., CYP1A1, IL-6) DRE->Gene_expression Transcription

AhR Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of kynurenic acid with GPR35 and AhR.

Protocol 1: GPR35 Activation – [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to GPR35 upon agonist stimulation.[2][14][15][16]

Objective: To determine the potency and efficacy of kynurenic acid in activating G protein signaling via GPR35.

Materials:

  • Cell membranes prepared from cells expressing GPR35

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GTPγS (unlabeled)

  • GDP

  • Kynurenic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

  • Glass fiber filter mats

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a GPR35-expressing cell line. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Kynurenic acid at various concentrations (or vehicle control)

    • GDP (to a final concentration of ~10-30 µM)

    • Cell membranes (5-20 µg of protein per well)

  • Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mats and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the logarithm of the kynurenic acid concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTPgS_Assay_Workflow start Start prep_membranes Prepare GPR35-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: Buffer, KYNA, GDP, Membranes prep_membranes->setup_assay add_radioligand Add [³⁵S]GTPγS to initiate reaction setup_assay->add_radioligand incubate Incubate at 30°C for 60 minutes add_radioligand->incubate terminate Terminate by rapid filtration and wash incubate->terminate quantify Quantify radioactivity with scintillation counter terminate->quantify analyze Analyze data: Plot dose-response curve, determine EC50 quantify->analyze end End analyze->end

[³⁵S]GTPγS Binding Assay Workflow
Protocol 2: AhR Activation – Dioxin Response Element (DRE) Luciferase Reporter Assay

This cell-based assay quantifies the activation of AhR by measuring the expression of a reporter gene (luciferase) under the control of a DRE-containing promoter.[9][17][18]

Objective: To determine the ability of kynurenic acid to activate AhR-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., HepG2) stably or transiently transfected with a DRE-luciferase reporter plasmid.

  • Cell culture medium and supplements.

  • Kynurenic acid.

  • Positive control (e.g., TCDD).

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well cell culture plates (white, clear-bottom).

Procedure:

  • Cell Seeding: Seed the DRE-luciferase reporter cell line into a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of kynurenic acid, a positive control (e.g., TCDD), or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add a passive lysis buffer and incubate according to the manufacturer's instructions to lyse the cells.

    • Add the luciferase assay reagent to each well.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter) if necessary. Plot the fold induction of luciferase activity (relative to the vehicle control) against the logarithm of the kynurenic acid concentration. Determine the EC50 value from the dose-response curve.

Luciferase_Assay_Workflow start Start seed_cells Seed DRE-luciferase reporter cells in 96-well plate start->seed_cells adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells treat_cells Treat cells with KYNA, positive control, or vehicle adhere_cells->treat_cells incubate_cells Incubate for 4-24 hours at 37°C treat_cells->incubate_cells lyse_cells Lyse cells and add luciferase assay reagent incubate_cells->lyse_cells measure_luminescence Measure luminescence with a luminometer lyse_cells->measure_luminescence analyze_data Analyze data: Calculate fold induction, determine EC50 measure_luminescence->analyze_data end End analyze_data->end

DRE Luciferase Reporter Assay Workflow

Conclusion

Kynurenic acid is a key endogenous ligand for both GPR35 and AhR, albeit with different affinities and functional consequences. The provided data and protocols offer a framework for researchers to investigate the intricate roles of KYNA in cellular signaling. A thorough understanding of its interactions with these receptors is paramount for advancing our knowledge of its physiological functions and for exploring its therapeutic potential in a range of diseases.

References

anti-inflammatory and antioxidant applications of 2-hydroxyquinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Hydroxyquinoline-4-Carboxylic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives of this compound emerging as a promising class of compounds with significant anti-inflammatory and antioxidant properties[1][2]. Oxidative stress and chronic inflammation are interconnected pathological processes at the root of numerous diseases. Compounds capable of targeting both pathways are of high therapeutic interest. This document provides a comprehensive overview of the biological activities of this compound derivatives, detailed protocols for their evaluation, and visual representations of their mechanisms of action.

Application Note 1: Antioxidant Properties

Derivatives of this compound have demonstrated notable potential as antioxidant agents, primarily through their ability to scavenge free radicals[1]. The modification of the core structure, such as the introduction of aromatic rings or other functional groups, can significantly enhance this activity[3][4]. The antioxidant capacity is commonly evaluated using various in vitro assays that measure the compound's ability to neutralize stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Quantitative Antioxidant Activity

The antioxidant efficacy of various quinoline-4-carboxylic acid derivatives has been quantified using spectrophotometric assays. The data below summarizes the radical scavenging activity of selected compounds.

Compound/DerivativeAssayConcentration% Inhibition / IC50Reference
2-methylquinoline-4-carboxylic acidDPPH5 mg/L~30.25%[3][4]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH5 mg/L~40.43%[3][4]
Quinoline-hydrazone derivativeDPPH-IC50 = 843.52 ppm[5]
Quinoline-benzimidazole derivativeDPPH-IC50 = 4784.66 ppm[5]
Compound 3c (quinolin-5-ylamine deriv.)DPPH200 µg/mL58.0%[6]
Compounds 1b, 1e, 2b, 2e, 2f (chloro-quinoline deriv.)DPPH-84.65% - 85.75%[7]
Compound 1g (chloro-quinoline deriv.)DPPH-92.96%[7]
Compound 14 (3-aryl-2-hydroxyquinoline-4-carboxylic acid deriv.)ABTS-Good Activity[8]
Compound 21a,b (3-aryl-2-hydroxyquinoline-4-carboxylic acid deriv.)ABTS-Good Activity[8]
4-hydroxy-2-quinolinone-3-carboxamide (3g)ABTS-72.4%[9]
Visualizing Antioxidant Assays

The general workflow for assessing antioxidant activity using a radical scavenging assay is depicted below.

G A Prepare Test Compound and Radical Solution (e.g., DPPH) B Mix and Incubate in the Dark A->B C Measure Absorbance (e.g., at 517 nm for DPPH) B->C D Calculate Percentage of Inhibition C->D

Workflow for a typical radical scavenging assay.

Application Note 2: Anti-inflammatory Properties

Quinoline-4-carboxylic acid derivatives have been identified as potent anti-inflammatory agents[10]. Their mechanisms of action often involve the inhibition of key inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB)[9][11][12]. The inhibition of these pathways leads to a reduction in the production of inflammatory mediators, including prostaglandins and nitric oxide (NO).

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of quinoline derivatives is the inhibition of the NF-κB signaling pathway[11]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing its activation, these compounds can effectively suppress the inflammatory cascade.

G cluster_0 Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_trans NF-κB Translocation to Nucleus IkB->NFkB_trans Gene Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_trans->Gene Inhibitor 2-Hydroxyquinoline-4- carboxylic Acid Derivative Inhibitor->IKK Inhibition

Proposed inhibition of the NF-κB signaling pathway.
Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been demonstrated through various in vitro and in vivo assays. The data highlights their ability to inhibit enzymes and cellular processes involved in inflammation.

Compound/DerivativeAssayIC50 Value (µM)Selectivity Index (COX-1/COX-2)Reference
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)COX-2 Inhibition0.043>513[12]
Celecoxib (Reference Drug)COX-2 Inhibition0.060405[12]
Quinolinone-carboxamide (3h)LOX Inhibition10-[9]
Quinolinone-carboxamide (3s)LOX Inhibition10-[9]
Quinolinone-carboxamide (3g)LOX Inhibition27.5-[9]
Quinoline-based thiazolidinone (74)NO Production6.70-[13]
Quinoline-4-carboxylic acidNO Production (LPS-induced)Appreciable vs. Indomethacin-[14]
Quinoline-3-carboxylic acidNO Production (LPS-induced)Appreciable vs. Indomethacin-[14]
Visualizing Cellular Anti-inflammatory Assays

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

G A Seed Macrophages (e.g., RAW 264.7 cells) B Add Test Compound and LPS A->B C Incubate for 24h B->C D Collect Supernatant C->D E Add Griess Reagent to Supernatant D->E F Measure Absorbance (540 nm) E->F G Calculate Nitrite Concentration and % Inhibition F->G

Workflow for LPS-induced nitric oxide assay.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the antioxidant and anti-inflammatory potential of this compound and its derivatives.

Protocol 1: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically. The degree of discoloration indicates the scavenging potential of the compound[3][7].

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (AR grade)

  • Test compounds and a positive control (e.g., Ascorbic Acid, BHT)

  • 96-well microplate or cuvettes

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in an amber bottle and in the dark to avoid degradation.

  • Prepare a series of concentrations for each test compound in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.

  • For the control well, add 100 µL of DPPH solution and 100 µL of methanol.

  • For the blank well, add 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader[7].

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Plot the % inhibition against the compound concentration to determine the IC50 value.

Protocol 2: ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. The extent of decolorization is proportional to the antioxidant's activity[8].

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and a positive control (e.g., Trolox)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

  • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilute the resulting ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at different concentrations.

  • Incubate the mixture for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using the formula provided in the DPPH protocol.

Protocol 3: LPS-Induced Nitric Oxide (NO) Production in Macrophages

Principle: This cellular assay screens for anti-inflammatory activity by measuring a compound's ability to inhibit NO production in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent[11].

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

  • A parallel MTT assay should be conducted to ensure that the observed inhibition of NO is not due to cytotoxicity[11].

References

HPLC Method for the Quantification of 2-hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantification of 2-hydroxyquinoline-4-carboxylic acid, also known as kynurenic acid (KYNA), using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the quantitative analysis of this compound in various samples, including natural products and biological matrices, and is intended for use by researchers, scientists, and professionals in drug development.

Introduction

This compound is a metabolite of tryptophan and is involved in various biological pathways.[1] Its accurate quantification is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. This application note describes a robust and validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Physicochemical Properties

This compound is a quinoline monocarboxylic acid.[1] It is a solid at room temperature with a high melting point exceeding 300 °C.[2] The compound is soluble in polar organic solvents.[2] For HPLC analysis, optimal results have been observed when dissolved in ultrapure water.[1] The UV spectrum of kynurenic acid shows absorption maxima at approximately 216 nm, 240 nm, and 332 nm, with the optimal wavelength for detection being around 330 nm.[1]

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Ultrapure water

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions

The separation and quantification are achieved using an isocratic elution on a C18 column.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Ultrapure water (9:91, v/v) containing 20 mM ammonium acetate and 35 mM acetic acid
Flow Rate 0.7 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 330 nm
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with ultrapure water to cover the desired concentration range (e.g., 1.563 - 50 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the matrix. For liquid samples such as honey or biological fluids, a simple dilution and filtration step may be sufficient. For solid samples, an extraction step is required.

  • General Procedure:

    • Accurately weigh or measure the sample.

    • For solid samples, perform an appropriate extraction with a suitable solvent (e.g., ultrapure water).

    • Dilute the sample extract or liquid sample with ultrapure water to a concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation and Quantitative Data

The described HPLC method has been validated for its performance characteristics. The key validation parameters are summarized in the tables below.

Table 1: System Suitability and Chromatographic Parameters
ParameterValue
Retention Time Varies based on specific system, but consistent under stated conditions
Tailing Factor ≤ 2
Theoretical Plates > 2000
Table 2: Method Validation Parameters
ParameterResultReference
Linearity Range 1.563 - 50 µg/mL[1]
Correlation Coefficient (R²) 0.999[1]
Limit of Detection (LOD) 0.030 µg/mL[1]
Limit of Quantification (LOQ) 0.092 µg/mL[1]
Accuracy (Recovery) 98.25%[1]
Precision (Intra-day RSD) 97.76%[1]
Precision (Inter-day RSD) Not explicitly stated, but relative error was low[1]

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_injection HPLC Injection standard_prep->hplc_injection sample_prep Sample Preparation sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (330 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The simple sample preparation and isocratic elution make this method efficient for routine analysis in research and quality control laboratories.

References

Application Notes and Protocols for LC-MS/MS Analysis of Kynurenic Acid and Other Tryptophan Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of kynurenic acid and other key tryptophan metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are essential for researchers investigating the kynurenine pathway's role in various physiological and pathological processes, including neurological disorders, inflammatory diseases, and cancer.

Introduction to the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, leading to the production of several neuroactive and immunomodulatory compounds. Dysregulation of this pathway has been implicated in a wide range of diseases, making the accurate quantification of its metabolites crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to simultaneously measure multiple metabolites in complex biological matrices.[1]

Signaling Pathway of Tryptophan Metabolism

The catabolism of tryptophan is a complex process involving multiple enzymatic steps, leading to the generation of biologically active molecules such as the neuroprotective kynurenic acid and the neurotoxic quinolinic acid. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).

Tryptophan_Metabolism TRP Tryptophan FORMYL N-Formylkynurenine TRP->FORMYL IDO/TDO KYN Kynurenine FORMYL->KYN Formamidase KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs AA Anthranilic Acid KYN->AA Kynureninase 3HK 3-Hydroxykynurenine KYN->3HK KMO XA Xanthurenic Acid 3HK->XA KATs 3HAA 3-Hydroxyanthranilic Acid 3HK->3HAA Kynureninase QUIN Quinolinic Acid (Neurotoxic) 3HAA->QUIN 3-HAAO NAD NAD+ QUIN->NAD QPRT

Tryptophan Metabolism via the Kynurenine Pathway.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of tryptophan metabolites involves sample collection and preparation, followed by instrumental analysis using LC-MS/MS and subsequent data processing. A critical step is the sample preparation, which aims to remove interfering substances and enrich the analytes of interest.

Experimental_Workflow Sample Biological Sample (Plasma, Serum, CSF, Urine) Spike Spike with Internal Standards Sample->Spike Precip Protein Precipitation (e.g., with Methanol or Acetonitrile) Spike->Precip Centri1 Centrifugation Precip->Centri1 Super Collect Supernatant Centri1->Super Evap Evaporation to Dryness Super->Evap Recon Reconstitution in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification Data->Quant

General Experimental Workflow for Metabolite Analysis.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the biological matrix. Protein precipitation is a common and effective method for plasma, serum, and cerebrospinal fluid (CSF).

Protocol for Plasma/Serum and CSF:

  • Thaw frozen samples on ice.[2]

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (plasma, serum, or CSF).

  • Spike the sample with an appropriate volume of a deuterated internal standard working solution.

  • Add 150 µL of ice-cold methanol to precipitate proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[3][4]

  • Centrifuge the samples at 18,000 x g for 20 minutes at 4°C.[4]

  • Carefully collect the supernatant and transfer it to a new tube or a 96-well plate.[3]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the dried extract in 40 µL of the initial mobile phase.[3]

  • Inject an aliquot (e.g., 3-20 µL) into the LC-MS/MS system.[3][5]

Protocol for Urine:

A simple "dilute and shoot" approach or protein precipitation can be employed for urine samples.

  • Thaw frozen urine samples.

  • Centrifuge the samples to pellet any particulate matter.

  • To 100 µL of the supernatant, add an appropriate volume of the internal standard working solution.

  • Add 300 µL of acetonitrile with 0.1% formic acid.

  • Vortex the mixture and centrifuge.

  • The supernatant can be directly injected or evaporated and reconstituted as described for plasma/serum.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is commonly used for the separation of tryptophan and its metabolites.

ParameterTypical Value
Column C18 Reversed-Phase (e.g., Phenomenex Luna C18)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 15 - 40°C[4]
Injection Volume 3 - 20 µL[3][5]
Gradient A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over the run time to elute the more hydrophobic compounds. A total run time of 5-7 minutes is often sufficient.[6][7]
Mass Spectrometry (MS/MS) Conditions

Tandem mass spectrometry is performed using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.0 kV[5]
Source Temperature 150°C[5]
Desolvation Temp. 650°C[5]
Desolvation Gas Flow 1000 L/h[5]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor-to-product ion transitions (Q1/Q3) need to be optimized for each analyte and instrument. The following are example transitions:

AnalyteQ1 (m/z)Q3 (m/z)
Tryptophan205.2146.2[6]
Kynurenine209.194.1[6]
Kynurenic Acid190.2144.0[6]
3-Hydroxykynurenine225.1110.0[6]
3-Hydroxyanthranilic Acid154.0136.0[6]
Quinolinic Acid168.078.0
Xanthurenic Acid206.0178.0

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of LC-MS/MS methods for the analysis of tryptophan metabolites as reported in the literature. These values can serve as a benchmark for method development and validation.

AnalyteMatrixLinearity Range (ng/mL)Precision (%CV)Recovery (%)
TryptophanUrine195 - 100,000[1][8]1.17 - 12.46[1][8]94 - 105[6]
KynurenineUrine6 - 3,000[1][8]< 12[6]94 - 105[6]
Kynurenic AcidUrine14 - 7,200[1][8]< 12[6]94 - 105[6]
Quinolinic AcidUrine125 - 64,000[1][8]--
3-HydroxykynurenineSerum0.98 - 250[6]< 12[6]94 - 105[6]
3-Hydroxyanthranilic AcidSerum1.2 - 5,000[6]< 12[6]94 - 105[6]

Conclusion

The LC-MS/MS methods described provide a robust and sensitive platform for the simultaneous quantification of kynurenic acid and other tryptophan metabolites in various biological matrices. These protocols and application notes serve as a valuable resource for researchers and drug development professionals, enabling the accurate assessment of the kynurenine pathway's involvement in health and disease. The use of validated methods is crucial for obtaining reliable and reproducible data that can advance our understanding of tryptophan metabolism and its therapeutic potential.

References

Application Notes and Protocols: Developing Neuroprotective Agents from Kynurenic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuroprotective agent.[1] It exerts its effects through multiple mechanisms, primarily by acting as an antagonist at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors and as a non-competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3] Additionally, KYNA interacts with the alpha-7 nicotinic acetylcholine receptor (α7nAChR) and the G protein-coupled receptor 35 (GPR35).[3][4] Its ability to counteract excitotoxicity makes it a promising candidate for the development of therapies for neurodegenerative diseases.[5] However, the therapeutic potential of KYNA itself is limited by its poor penetration of the blood-brain barrier (BBB).[2][6] This has spurred the development of KYNA analogs with improved pharmacokinetic properties and enhanced neuroprotective efficacy.[7]

These application notes provide a comprehensive overview of the methodologies used to develop and evaluate neuroprotective agents derived from kynurenic acid analogs. The protocols detailed below cover key in vitro and in vivo assays to characterize the pharmacological profile and therapeutic potential of these compounds.

Data Presentation: Efficacy of Kynurenic Acid Analogs

The following tables summarize quantitative data on the biological activities of various kynurenic acid analogs from preclinical studies.

Table 1: In Vitro Neuroprotective and Related Activities of Kynurenic Acid Analogs

CompoundTarget/AssayIC50/EC50Cell Line/SystemReference
KYNA NMDA Receptor Binding~10 µMRat Brain Synaptosomes[8]
AMPA Receptor AntagonismMillimolar rangeRat Cortical Neurons[3]
AChE Inhibition>100 µMHuman Recombinant AChE[9]
DPPH Radical Scavenging~50 µMChemical Assay[9]
7-Cl-KYNA Neuroprotection vs. QUIN-Rat Cortical Neurons[2]
KYNA-1 Cytotoxicity (IC50)16.1 ± 0.9 mMPrimary Rat Astrocytes[10]
Cytotoxicity (IC50)15.9 ± 1.49 mMHuman Neuroblastoma Cells[10]
SZR-72 Stereotype Behavior0.2 µmol/4 µLMouse (i.c.v.)[11]
SZR-73 Ataxia Behavior0.2 µmol/4 µLMouse (i.c.v.)[11]
SZR-81 Stereotype Behavior0.2 µmol/4 µLMouse (i.c.v.)[11]
Compound 3c AChE Inhibition (IC50)2.5 µMHuman Recombinant AChE[9]
DPPH Radical Scavenging15.2 µMChemical Assay[9]
Compound 5b NMDA Receptor Binding (Ki)1.8 µMRat Brain Homogenate[9]
Aβ42 Fibril Inhibition68% at 10 µMThioflavin T Assay[9]
Compound 5c mGluR5 Binding (Ki)3.2 µMRat Brain Homogenate[9]
Aβ42 Fibril Disassembly55% at 10 µMThioflavin T Assay[9]

Table 2: In Vivo Neuroprotective Effects of Kynurenic Acid Analogs

CompoundAnimal ModelDosing RegimenKey OutcomesReference
KYNA-1 N171-82Q Transgenic Mouse (HD)Chronic administrationProlonged survival, ameliorated hypolocomotion, prevented striatal neuron atrophy.[5]
KYNA-1 SHR-24 Tau Transgenic RatChronic (3 months)Decreased tau pathology, modulated astrogliosis.[10]
KYNA Neonatal Hypoxia-Ischemia (Rat)300 mg/kg i.p. (1h post-HI)Reduced ischemic hemisphere weight loss, prevented neuronal loss in hippocampus and cortex.[12]
KYNA + Probenecid 6-OHDA Rat Model (PD)Co-administrationDecreased dopaminergic toxicity.[2]
Compound 5c Transgenic C. elegans (Aβ42)-Protection against Aβ42-induced toxicity.[9]

Experimental Protocols

In Vitro Assays

This colorimetric assay quantifies AChE activity by measuring the formation of 5-thio-2-nitrobenzoate (TNB) from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds (KYNA analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB stock solution in phosphate buffer.

    • Prepare a 14 mM ATCI stock solution in deionized water (prepare fresh).

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.

    • Prepare serial dilutions of test compounds and a positive control (e.g., Donepezil) in phosphate buffer.

  • Assay Protocol (200 µL final volume):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test compound solution (or vehicle for control).

    • Add 10 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

This assay measures the antioxidant capacity of a compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH

  • Methanol or Ethanol

  • Test compounds (KYNA analogs)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH working solution in methanol. The absorbance at 517 nm should be ~1.0.

    • Prepare serial dilutions of test compounds and ascorbic acid in methanol.

  • Assay Protocol:

    • Add 100 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC50 value.

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test compounds

  • Neurotoxin (e.g., MPP+, rotenone)

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat cells with various concentrations of the KYNA analog for 1-2 hours.

    • Induce cytotoxicity by adding a neurotoxin (e.g., 1 mM MPP+) and incubate for 24 hours.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate percent cytotoxicity relative to control wells (untreated and maximum LDH release).

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Neuronal cell line

  • DCFH-DA

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Oxidative stress inducer (e.g., H2O2)

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well black plate.

    • Pre-treat with KYNA analogs.

    • Induce oxidative stress with H2O2.

  • Staining:

    • Remove the medium and wash the cells with PBS.

    • Add 100 µL of 20 µM DCFH-DA in PBS to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with PBS.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence at an excitation of ~485 nm and an emission of ~535 nm.

  • Data Analysis:

    • Quantify the change in fluorescence intensity relative to controls.

In Vivo Models

This model is used to assess the potential of compounds to reverse cognitive deficits.

Materials:

  • Male Wistar rats (200-250g)

  • Scopolamine hydrobromide

  • Test compounds (KYNA analogs)

  • Vehicle (e.g., saline, DMSO)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • Acclimation and Habituation:

    • Acclimate rats to the housing facility for at least one week.

    • Habituate animals to the behavioral testing room and apparatus.

  • Drug Administration:

    • Administer the KYNA analog (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the behavioral test (e.g., 60 minutes).

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.

  • Behavioral Testing:

    • Conduct the behavioral test (e.g., Y-maze for spatial working memory).

    • Record relevant parameters (e.g., percentage of spontaneous alternations).

  • Data Analysis:

    • Compare the performance of the treated group with the scopolamine-only group and the vehicle control group.

This model mimics some of the pathological features of Parkinson's disease, including the loss of dopaminergic neurons.

Materials:

  • C57BL/6 mice

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Test compounds (KYNA analogs)

  • Saline

  • Behavioral testing equipment (e.g., rotarod, open field)

Procedure:

  • MPTP Administration:

    • Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Drug Treatment:

    • Administer the KYNA analog before, during, or after MPTP administration, depending on the study design (neuroprotective vs. therapeutic).

  • Behavioral Assessment:

    • Perform behavioral tests (e.g., rotarod test for motor coordination) at various time points after MPTP administration.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Measure striatal dopamine levels using HPLC.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on substantia nigra sections to quantify dopaminergic neuron loss.

  • Data Analysis:

    • Compare behavioral, neurochemical, and histological outcomes between the different treatment groups.

Visualization of Pathways and Workflows

Signaling Pathways

Kynurenic_Acid_Signaling cluster_receptors Receptors cluster_effects Downstream Effects NMDA-R NMDA-R Dec_Excitotoxicity Decreased Excitotoxicity NMDA-R->Dec_Excitotoxicity AMPA-R AMPA-R AMPA-R->Dec_Excitotoxicity a7nAChR a7nAChR GPR35 GPR35 Anti_inflammatory Anti-inflammatory Effects GPR35->Anti_inflammatory KYNA_Analog Kynurenic Acid Analog KYNA_Analog->NMDA-R Antagonist KYNA_Analog->AMPA-R Antagonist KYNA_Analog->a7nAChR Antagonist KYNA_Analog->GPR35 Agonist Neuroprotection Neuroprotection Dec_Excitotoxicity->Neuroprotection Anti_inflammatory->Neuroprotection

Caption: Signaling pathways of kynurenic acid analogs.

Experimental Workflows

In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening Synthesize_Analog Synthesize KYNA Analog Characterize Characterize Compound Synthesize_Analog->Characterize AChE_Assay AChE Inhibition Assay Characterize->AChE_Assay DPPH_Assay DPPH Scavenging Assay Characterize->DPPH_Assay Cell_Toxicity_Assay Cell-based Neurotoxicity Assay (e.g., LDH, MTT) Characterize->Cell_Toxicity_Assay BBB_Permeability BBB Permeability Assay (MDR1-MDCKII) Characterize->BBB_Permeability ROS_Assay ROS Measurement Cell_Toxicity_Assay->ROS_Assay Select_Lead Select Lead Compound(s) ROS_Assay->Select_Lead BBB_Permeability->Select_Lead

Caption: In vitro screening workflow for KYNA analogs.

In_Vivo_Workflow cluster_models In Vivo Models of Neurodegeneration cluster_analysis Endpoint Analysis Lead_Compound Lead KYNA Analog Scopolamine_Model Scopolamine-Induced Amnesia (Rat) Lead_Compound->Scopolamine_Model MPTP_Model MPTP-Induced Parkinsonism (Mouse) Lead_Compound->MPTP_Model 6OHDA_Model 6-OHDA Lesion (Rat) Lead_Compound->6OHDA_Model Transgenic_Model Transgenic Model (e.g., HD, AD) Lead_Compound->Transgenic_Model Behavioral Behavioral Tests Scopolamine_Model->Behavioral MPTP_Model->Behavioral Neurochemical Neurochemical Analysis MPTP_Model->Neurochemical Histological Histological Examination MPTP_Model->Histological 6OHDA_Model->Behavioral 6OHDA_Model->Neurochemical 6OHDA_Model->Histological Transgenic_Model->Behavioral Transgenic_Model->Histological Efficacy_Evaluation Evaluate In Vivo Efficacy Behavioral->Efficacy_Evaluation Neurochemical->Efficacy_Evaluation Histological->Efficacy_Evaluation

Caption: In vivo evaluation workflow for lead KYNA analogs.

References

Application Notes and Protocols: The Role of 2-Hydroxyquinoline-4-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of 2-hydroxyquinoline-4-carboxylic acid, also known as kynurenic acid (KYNA), in structure-activity relationship (SAR) studies. This scaffold is a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2][3] This document outlines its primary applications, details experimental protocols for synthesis and biological evaluation, and presents SAR data for key derivatives.

I. Introduction to this compound in SAR

This compound is a fundamental heterocyclic compound featuring a quinoline core with a hydroxyl group at the 2-position and a carboxylic acid at the 4-position.[2][3] This structure is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant biological activities.[4] It serves as a versatile intermediate for developing novel therapeutic agents, particularly in the fields of neuroprotection, cancer, and inflammation.[1][2][4]

The core structure of this compound allows for diverse chemical modifications at various positions, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. SAR studies on its derivatives have been instrumental in the discovery of potent modulators of various biological targets.

II. Key Biological Activities and SAR Insights

One of the most extensively studied activities of this compound derivatives is their antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial target in the central nervous system.[5] Kynurenic acid itself is an endogenous antagonist at the glycine co-agonist site of the NMDA receptor.[5][6] SAR studies have focused on modifying the quinoline ring to enhance potency and selectivity.

Key SAR Findings:

  • Substitution at the 5- and 7-positions: Introduction of halogen substituents, such as chlorine or bromine, at the 5- and 7-positions of the quinoline ring significantly increases the affinity and selectivity for the glycine site of the NMDA receptor.[4]

  • 4-Oxo Tautomer: The 4-oxo tautomeric form of the quinoline ring is considered crucial for antagonist activity at the glycine/NMDA receptor.[7]

  • C3 Side Chain Modifications: Alterations to the C3 side chain can influence the behavioral and motor effects of these analogs.[5]

Table 1: SAR of Kynurenic Acid Analogs as NMDA Receptor Antagonists

CompoundModificationIC50 (nM) vs [3H]glycine bindingReference
Kynurenic AcidParent Compound~15,000[8]
5,7-Dichloro-KYNA5,7-dichloro substitutionPotent antagonist[4]
5-Iodo-7-chloro-KYNA5-iodo, 7-chloro substitution32[7]
L-689,560Complex heterocyclic modificationHigh affinity[4]

Derivatives of this compound have also been investigated for their antioxidant and anti-inflammatory properties.[9][10] The ability to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for treating a range of diseases.

Key SAR Findings:

  • Hybridization with Pharmacophoric Moieties: The fusion of the this compound scaffold with other pharmacophoric groups, such as benzimidazoles, can enhance antioxidant activity.[9]

  • Substitution on Aryl Groups: The nature and position of substituents on aryl groups attached to the quinoline core can significantly impact antioxidant potential.

Table 2: Antioxidant Activity of this compound Derivatives

CompoundModificationAntioxidant Activity (ABTS Assay)Reference
Compound 14Benzimidazole hybridGood activity[9]
Compounds 21a,bBenzimidazole hybridGood activity[9]

The quinoline scaffold is a key component in numerous anticancer agents.[4] Analogs of this compound have been explored as inhibitors of various cancer-related targets, including DNA topoisomerases and histone deacetylases (HDACs).[4]

Key SAR Findings:

  • 2-Phenylquinoline-4-carboxylic Acid Moiety: This structural motif serves as a "cap" group that can interact with the surface of the active site of HDACs.[4]

  • Linker and Zinc-Binding Group (ZBG): In the design of HDAC inhibitors, the nature of the linker connecting the quinoline core to a ZBG is critical for potent enzymatic inhibition.

III. Experimental Protocols

Two classical methods for the synthesis of the quinoline-4-carboxylic acid scaffold are the Pfitzinger reaction and the Doebner reaction.

1. Pfitzinger Reaction Protocol [1][11][12]

This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base.

  • Materials: Isatin, appropriate carbonyl compound (e.g., ketone or aldehyde), potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl) or acetic acid.

  • Procedure:

    • Dissolve KOH (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL) in a round-bottom flask.[13]

    • Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour, or until the solution's color changes from purple to brown.[13]

    • To this mixture, add the carbonyl compound (0.015 mol).[13]

    • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[13] Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and extract with diethyl ether to remove unreacted carbonyl compounds.

    • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol for further purification.

2. Doebner Reaction Protocol [3][14][15]

This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.

  • Materials: Substituted aniline, substituted aldehyde, pyruvic acid, acetonitrile, and a Lewis acid catalyst (e.g., BF₃·OEt₂ or BF₃·THF).

  • Procedure:

    • In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

    • Add the Lewis acid catalyst (0.5 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at 65°C for 1 hour.

    • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

    • Continue stirring the reaction at 65°C for 20 hours.

    • Cool the reaction mixture to room temperature and add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and extract it with EtOAc.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

1. NMDA Receptor Binding Assay ([³H]glycine Binding) [4][16]

This assay measures the ability of a compound to displace a radiolabeled ligand ([³H]glycine) from the glycine binding site of the NMDA receptor.

  • Materials: Rat cortical/hippocampal P2 membranes, [³H]glycine, test compounds, buffer solutions, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare rat cortical/hippocampal P2 membranes as the source of NMDA receptors.

    • Incubate the membranes with a fixed concentration of [³H]glycine and varying concentrations of the test compounds in a suitable buffer.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC50 value) by non-linear regression analysis.

2. ABTS Radical Scavenging Assay for Antioxidant Activity [2][9][17]

This spectrophotometric assay assesses the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Materials: ABTS, potassium persulfate or ammonium persulfate, ethanol or water, test compounds, spectrophotometer.

  • Procedure:

    • Prepare a 7 mM ABTS stock solution in water.[17]

    • Prepare a 2.45 mM ammonium persulfate solution in water.[2]

    • Generate the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with the ammonium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[2][17]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

    • Prepare different concentrations of the test compounds.

    • Add a small volume (e.g., 5 µL) of the test compound solutions to a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution.

    • Mix and incubate for a specific time (e.g., 6 minutes).[2]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage inhibition of the ABTS•+ radical and determine the IC50 value.

IV. Visualizations

Pfitzinger_Reaction_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Isatin + Carbonyl Compound reaction Reflux with Base (e.g., KOH in EtOH) start->reaction cool Cool Reaction Mixture reaction->cool evap Solvent Evaporation cool->evap dissolve Dissolve in Water evap->dissolve extract Extract with Ether dissolve->extract acidify Acidify Aqueous Layer extract->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry recrystallize Recrystallization dry->recrystallize end end recrystallize->end Pure Quinoline-4-carboxylic Acid Derivative

Caption: General workflow for the Pfitzinger synthesis.

Doebner_Reaction_Workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up cluster_purification Purification start Aniline + Aldehyde + Lewis Acid heat1 Heat (e.g., 65°C) start->heat1 add_pyruvic Add Pyruvic Acid heat1->add_pyruvic heat2 Continue Heating add_pyruvic->heat2 cool Cool Reaction Mixture heat2->cool quench Add EtOAc & NaHCO3 cool->quench extract Extract with EtOAc quench->extract dry Dry Organic Layer extract->dry evap Solvent Evaporation dry->evap purify Column Chromatography or Recrystallization evap->purify end end purify->end Pure Quinoline-4-carboxylic Acid Derivative

Caption: General workflow for the Doebner synthesis.

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate_vesicle Glutamate Vesicles glutamate Glutamate glutamate_vesicle->glutamate Release nmda_receptor NMDA Receptor calcium_influx Ca²⁺ Influx nmda_receptor->calcium_influx cellular_response Downstream Signaling & Cellular Response calcium_influx->cellular_response glutamate->nmda_receptor Binds glycine Glycine glycine->nmda_receptor Co-agonist Binding kyna This compound (Kynurenic Acid Analog) kyna->nmda_receptor Antagonist at Glycine Site

Caption: NMDA receptor signaling and antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-hydroxyquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here you will find frequently asked questions and detailed troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Several classical and modern methods exist for synthesizing the quinoline core, which can be adapted for this specific compound. The most common routes include the Pfitzinger reaction, which condenses isatin with carbonyl compounds, and the oxidation of a pre-functionalized quinoline, such as 2-hydroxy-4-halogenomethylquinoline.[1][2] Other foundational methods for building the quinoline ring system include the Gould-Jacobs, Combes, and Doebner-von Miller reactions, though these may require more specific starting materials to yield the desired 2-hydroxy-4-carboxylic acid structure.[3][4][5]

Q2: What are the physical properties of this compound?

A2: this compound is typically a solid with a high melting point, often reported to be above 300 °C.[6] Its molecular formula is C10H7NO3, with a molecular weight of approximately 189.17 g/mol .[6] The molecule's stability is enhanced by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. It is generally soluble in polar organic solvents.[6]

Q3: What are the best practices for purifying the final product?

A3: Purification is commonly achieved through recrystallization. Solvents such as glacial acetic acid or ethanol have been successfully used to obtain high-purity product.[1][7] The final product can be dried in a vacuum oven; drying at 130-150°C yields the anhydrous form, while lower temperatures (50-60°C) may result in a monohydrate.[7]

Q4: My overall yield is consistently low. What are the general factors I should investigate?

A4: Consistently low yields can stem from several factors across different synthetic methods. Key areas to investigate include:

  • Reaction Temperature: Many quinoline syntheses, especially cyclization steps, are highly temperature-dependent.[5][8]

  • Reagent Purity: Ensure the purity of starting materials, as contaminants can interfere with the reaction.

  • Reaction Time: Some steps may require extended reaction times for completion.[1]

  • Atmosphere and Moisture: Ensure reactions are run under the specified atmospheric conditions (e.g., inert gas) if required.

  • pH Control: In aqueous workups, the pH for precipitation is critical for maximizing product recovery.[1][7]

Troubleshooting Guides

This section provides specific advice for common problems encountered during key synthetic procedures.

Guide 1: Synthesis via Oxidation of 2-Hydroxy-4-halomethylquinoline

Q: I am experiencing low yields during the hydrogen peroxide oxidation step. What are the most critical parameters to control?

A: This oxidation reaction is sensitive to several factors. To improve your yield:

  • Molar Ratios: The mole ratios of the starting material to both hydrogen peroxide and the alkali metal hydroxide are crucial. Ratios of approximately 1:10 to 1:20 for the starting material to H2O2, and 1:6 to 1:15 for the starting material to hydroxide, are recommended.[1][7]

  • Temperature Control: The reaction temperature should be carefully maintained, typically between 35°C and 70°C. A common temperature is 50°C.[1][7] Exceeding this range can lead to decomposition or side reactions.

  • Reaction Time: The reaction is typically complete within 4 to 8 hours.[1] Monitor the reaction progress to determine the optimal time.

  • Reagent Addition: Simultaneous and controlled addition of the hydrogen peroxide and the starting quinoline derivative can help maintain the optimal temperature and reaction rate.[7]

Q: My product is not precipitating effectively after acidification. What should I check?

A: Effective precipitation is key to isolating your product.

  • Final pH: Ensure the solution is acidified to a pH between 1 and 4 using a non-oxidizing mineral acid like hydrochloric acid.[1][7] A pH of 2 is often cited as a target.[1]

  • Cooling: After acidification, cool the mixture to below room temperature (e.g., 10°C) to decrease the solubility of the carboxylic acid and maximize precipitation.[1][7]

  • Sufficient Time: Allow adequate time for the precipitate to fully form before filtration.

Guide 2: Synthesis via Pfitzinger Reaction

Q: My Pfitzinger reaction between isatin and a carbonyl compound is sluggish or fails. What are potential causes?

A: The Pfitzinger reaction's success hinges on the initial base-catalyzed ring-opening of isatin.

  • Base Strength: A strong base, such as potassium hydroxide (KOH), is required to efficiently open the isatin ring to form the intermediate that condenses with the carbonyl compound.[2]

  • Solvent System: The reaction is often performed in aqueous ethanol. The concentration of the base and the solvent ratio can influence the reaction rate.[9]

  • Carbonyl Reactivity: The nature of the carbonyl compound is important. Sterically hindered ketones may react more slowly. Ensure your carbonyl compound is stable under strong basic conditions.

Q: I am observing multiple products and impurities. How can I improve the reaction's selectivity?

A: Side product formation can arise from self-condensation of the carbonyl compound or other competing reactions.

  • Temperature Control: Running the reaction at a consistent temperature (often reflux) can help favor the desired reaction pathway.[9]

  • Order of Addition: Adding the carbonyl compound to the pre-formed solution of isatin and base can sometimes improve results by ensuring the isatin ring is opened before potential side reactions of the carbonyl partner can occur.

Data Presentation: Comparison of Synthesis Methods

Table 1: Overview of Common Synthesis Parameters

Synthesis MethodStarting MaterialsKey ReagentsTypical ConditionsTypical YieldReference(s)
Oxidation 2-Hydroxy-4-chloromethylquinolineH₂O₂, NaOH50°C, 8 hours~80-85%[1][7]
Pfitzinger Reaction Isatin, Carbonyl CompoundKOHReflux in aq. EthanolGood to High[2][9]
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateNone (thermal)High Temp. (>200°C) or MicrowaveVariable[5][8]

Table 2: Example Conditions for Oxidation of 2-Hydroxy-4-chloromethylquinoline

ParameterValueReference(s)
Starting Material9.7 g 2-hydroxy-4-chloromethylquinoline[7]
Sodium Hydroxide24 g in 150 mL water[7]
Hydrogen Peroxide100 mL (30% solution)[7]
Reaction Temperature50°C[7]
Reaction Time8 hours[7]
AcidificationAqueous HCl (1:1) to pH 2[1]
Final Yield7.6 g (~80%)[7]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Hydroxy-4-chloromethylquinoline

This protocol is adapted from the process described in US Patent 3,691,171A.[7]

  • Preparation: In a suitable reaction vessel, dissolve 24 g of sodium hydroxide in 150 mL of water and heat the solution to 50°C.

  • Reagent Addition: Over a period of 20 minutes, simultaneously add 100 mL of 30% hydrogen peroxide and 9.7 g of 2-hydroxy-4-chloromethylquinoline. Maintain the reaction temperature at 50°C throughout the addition.

  • Reaction: Stir the mixture at 50°C for 8 hours.

  • Workup: After the reaction is complete, filter the aqueous solution. Acidify the filtrate with a 1:1 solution of aqueous hydrochloric acid to a final pH of approximately 2.

  • Isolation: Cool the acidified mixture to 10°C to facilitate precipitation. Collect the resulting precipitate by filtration.

  • Purification & Drying: Recrystallize the solid from glacial acetic acid or ethanol. Dry the purified product in a vacuum at 150°C to obtain the anhydrous compound. The expected yield is approximately 7.6 g (80%).[7]

Protocol 2: General Procedure for the Pfitzinger Reaction

This is a generalized protocol based on descriptions of the Pfitzinger synthesis.[2][9]

  • Preparation: In a round-bottom flask, dissolve isatin (1 equivalent) and a strong base like potassium hydroxide (approx. 4-5 equivalents) in a 50% aqueous ethanol solution.

  • Reaction Initiation: Heat the mixture to reflux for 1-2 hours to ensure the complete ring-opening of isatin.

  • Condensation: Add the desired carbonyl compound (1 equivalent) to the reaction mixture and continue to reflux for the required time (typically 12-24 hours), monitoring by TLC.

  • Workup: After completion, cool the reaction mixture and dilute it with water.

  • Isolation: Neutralize the mixture with an acid, such as acetic acid, which will cause the this compound product to precipitate.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to achieve high purity.

Visualizations

dot_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep1 Dissolve NaOH in H₂O prep2 Heat solution to 50°C prep1->prep2 add Add H₂O₂ and Starting Material (Maintain 50°C) prep2->add react Stir for 8 hours at 50°C add->react filter1 Filter aqueous solution react->filter1 acidify Acidify filtrate to pH 2 with HCl filter1->acidify cool Cool to 10°C acidify->cool filter2 Collect precipitate via filtration cool->filter2 recrys Recrystallize from Glacial Acetic Acid or Ethanol filter2->recrys dry Dry under vacuum at 150°C recrys->dry final Final Product dry->final

Caption: Experimental workflow for the oxidation synthesis method.

dot_troubleshooting start Low Yield Observed q1 Which Synthesis Method? start->q1 path_ox Oxidation q1->path_ox Oxidation path_pf Pfitzinger q1->path_pf Pfitzinger check_ox1 Verify Temp. (35-70°C) path_ox->check_ox1 check_pf1 Check Base Strength (e.g., KOH) path_pf->check_pf1 check_ox2 Check Molar Ratios (H₂O₂, NaOH) check_ox1->check_ox2 check_ox3 Confirm Final pH (1-4) check_ox2->check_ox3 solution Optimize and Repeat check_ox3->solution check_pf2 Ensure Isatin Purity check_pf1->check_pf2 check_pf3 Verify Reflux Conditions check_pf2->check_pf3 check_pf3->solution

Caption: Troubleshooting logic for diagnosing low product yield.

dot_pathway isatin Isatin intermediate1 Isatin Ring-Opening isatin->intermediate1 + carbonyl Carbonyl Compound (e.g., Ketone) condensation Condensation (Schiff Base Formation) carbonyl->condensation + base Strong Base (KOH) base->intermediate1 + intermediate2 Intermediate Amine intermediate1->intermediate2 intermediate2->condensation + cyclization Intramolecular Claisen-type Condensation condensation->cyclization product 2-Hydroxyquinoline- 4-carboxylic Acid cyclization->product

Caption: Simplified reaction pathway for the Pfitzinger synthesis.

References

Technical Support Center: Synthesis of 2-Hydroxyquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-hydroxyquinoline-4-carboxylic acid (also known as kynurenic acid) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the Conrad-Limpach and Doebner reaction pathways.

Question 1: My Conrad-Limpach synthesis is resulting in a very low yield. What are the most common causes and how can I fix them?

Answer: Low yields in the Conrad-Limpach synthesis are typically linked to the high-temperature cyclization step. Here are the key factors to investigate:

  • Inadequate Reaction Temperature: The thermal cyclization of the intermediate (an enamine formed from an aniline and a β-ketoester) requires very high temperatures, often around 250 °C, to overcome the energy barrier of breaking the aniline's aromaticity.[1][2][3]

  • Improper Solvent Choice: The solvent is critical for reaching and maintaining the required temperature. High-boiling, inert solvents are essential for good yields.[2][4] While mineral oil or diphenyl ether are traditionally used, other solvents can be effective.[1][4] Yields generally increase with the solvent's boiling point.[1]

  • Insufficient Acid Catalyst: The reaction is acid-catalyzed. Ensure a sufficient amount of acid (e.g., HCl or H₂SO₄) is present to facilitate the necessary keto-enol tautomerizations and the final ring-closing step.[2][5]

Troubleshooting Steps:

  • Verify Temperature: Ensure your heating apparatus can consistently maintain a temperature of at least 250 °C.

  • Change Solvent: Switch to a higher-boiling point solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a common and effective choice.[1]

  • Check Catalyst: Confirm that the acid catalyst has been added in the correct amount and is of good quality.

Question 2: I am observing significant tar or polymer formation in my Doebner reaction. How can I minimize these side products?

Answer: Tar and polymer formation in the Doebner reaction (a three-component reaction of an aniline, an aldehyde, and pyruvic acid) often results from the self-polymerization of the aldehyde or α,β-unsaturated carbonyl intermediates under harsh acidic conditions.[6][7]

Troubleshooting Steps:

  • Control Reactant Addition: Instead of mixing all components at once, try adding the pyruvic acid solution dropwise to the heated mixture of the aniline and aldehyde. This can suppress the decomposition of pyruvic acid at high temperatures and reduce the formation of impurities.[8]

  • Optimize Temperature and Acidity: High temperatures and highly concentrated acids can degrade starting materials.[7] Start with milder conditions and optimize by gradually increasing the temperature or using a less concentrated acid. p-Toluenesulfonic acid (p-TSA) has been shown to be an effective catalyst.[9]

  • Use a Protecting Group: Consider using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is more stable and will hydrolyze in situ under the acidic conditions to generate the required reactive aldehyde, minimizing polymerization.[7]

Question 3: The purity of my final this compound product is low after purification. What can I do to improve it?

Answer: Purity issues often stem from difficulties in removing starting materials, byproducts, or the high-boiling solvent used in the reaction.

Troubleshooting Steps:

  • Solvent Removal: For high-boiling solvents like mineral oil or Dowtherm A, removal by vacuum distillation can be difficult. An effective alternative is to cool the reaction mixture and precipitate the product by adding a non-polar solvent like petroleum ether or hexanes. The solid product can then be collected by filtration.[4][10]

  • Acid-Base Extraction: After the initial workup, dissolve the crude product in a basic aqueous solution (e.g., saturated sodium bicarbonate). Wash this aqueous solution with an organic solvent (like ethyl acetate) to remove neutral impurities. Then, re-acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the purified carboxylic acid product.[7][11]

  • Recrystallization: Recrystallize the final product from a suitable solvent such as glacial acetic acid or ethanol to remove residual impurities.[12]

Data Presentation: Impact of Reaction Conditions on Yield

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize quantitative data from studies on quinoline synthesis, providing a basis for experimental design.

Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Cyclization Yield (Data adapted from a study on 4-hydroxy-2-methyl-6-nitroquinoline synthesis)[1]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23151
Isobutyl Benzoate24166
Dowtherm A25765
1,2,4-Trichlorobenzene21465
2-Nitrotoluene22264

Table 2: Optimization of Doebner Reaction Conditions (Data adapted from a study on the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives)[8][9]

CatalystSolventTemperature (°C)Time (h)Yield (%)
BF₃·THFAcetonitrile (MeCN)6520~85
p-TSAWater/Ethylene Glycol50385
H₂SO₄EthanolReflux24Low
NoneEthanolReflux24<5

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its precursors.

Protocol 1: Modified Doebner Reaction for Quinoline-4-Carboxylic Acids[8][11]

This one-pot, three-component method is effective for a range of anilines and aldehydes.

Materials:

  • Substituted Aniline (1.0 equiv)

  • Substituted Aldehyde (1.1 equiv)

  • Pyruvic Acid (0.33 equiv)

  • Boron Trifluoride Etherate (BF₃·OEt₂) or BF₃·THF (0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and aldehyde (2.0 mmol) in acetonitrile (1.0 mL). Add BF₃·OEt₂ (0.5 equiv) at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.

  • Reaction: Continue stirring the mixture at 65 °C for 20 hours. Monitor reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Add ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it again with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline[10][13]

This two-step protocol involves the formation of an enamine intermediate followed by high-temperature cyclization.

Step A: Synthesis of the Enamine Intermediate

  • Dissolve aniline (1.0 equiv) and a β-ketoester like diethyl malonate (1.0 equiv) in ethanol.

  • Reflux the mixture for 4-6 hours.

  • Remove the ethanol by vacuum distillation to yield the crude enamine intermediate.

Step B: Thermal Cyclization

  • Place a high-boiling solvent (e.g., Dowtherm A) in a three-necked flask equipped with a mechanical stirrer and a condenser.

  • Heat the solvent to reflux (~250-260 °C).

  • Add the crude enamine intermediate from Step A rapidly to the refluxing solvent.

  • Continue stirring at reflux for 15-30 minutes.

  • Allow the mixture to cool to room temperature, which should cause the product to precipitate.

  • Add petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with petroleum ether.

  • Purify the crude product by recrystallizing from boiling water (with decolorizing carbon if necessary) or another suitable solvent.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

G General Synthesis & Purification Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reactants 1. Mix Reactants (Aniline, Carbonyl Compound, Catalyst, Solvent) Heat 2. Heat to Reaction Temp (e.g., 65°C or 250°C) Reactants->Heat Monitor 3. Monitor Progress (TLC) Heat->Monitor Cool 4. Cool Reaction Mixture Monitor->Cool Quench 5. Quench / Neutralize Cool->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Crude 8. Obtain Crude Product Dry->Crude Purify 9. Purify Product Crude->Purify Recrystallize Recrystallization Purify->Recrystallize Method 1 Column Column Chromatography Purify->Column Method 2 PureProduct 10. Obtain Pure Product Recrystallize->PureProduct Column->PureProduct

General workflow for synthesis and purification.

G Troubleshooting Guide: Low Product Yield cluster_reaction_issues Reaction Incomplete cluster_side_reactions Side Product Formation cluster_workup_issues Product Loss During Work-up Start Low Yield Observed CheckTLC Check TLC of Crude Mixture Start->CheckTLC Incomplete Significant Starting Material Remains CheckTLC->Incomplete Yes SideProducts Multiple Spots / Tar Observed on TLC CheckTLC->SideProducts No, but byproducts WorkupLoss Reaction Complete, but Isolated Yield is Low CheckTLC->WorkupLoss No, clean conversion IncreaseTime Action: Increase Reaction Time Incomplete->IncreaseTime IncreaseTemp Action: Increase Temperature Incomplete->IncreaseTemp CheckCatalyst Action: Check Catalyst Quality/Amount Incomplete->CheckCatalyst LowerTemp Action: Lower Reaction Temperature SideProducts->LowerTemp ChangeAddition Action: Modify Reactant Addition Order SideProducts->ChangeAddition OptimizeCatalyst Action: Optimize Catalyst/Solvent SideProducts->OptimizeCatalyst CheckExtraction Action: Check pH During Extraction WorkupLoss->CheckExtraction OptimizePrecip Action: Optimize Precipitation/Recrystallization Solvent System WorkupLoss->OptimizePrecip

A decision tree for troubleshooting low yields.

References

Technical Support Center: Kynurenic Acid (KYNA) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of kynurenic acid (KYNA) in solution. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

Troubleshooting Guides

Issue: Precipitation or Cloudiness in KYNA Solution

Symptoms:

  • Visible particulate matter or crystals in the solution.

  • Cloudy or milky appearance of the solution.

  • Difficulty in achieving the desired concentration.

Possible Causes & Solutions:

CauseSolution
Low Solubility at Neutral pH KYNA has poor solubility in neutral aqueous solutions. For physiological pH applications, first dissolve KYNA in a small amount of 0.1 M NaOH and then dilute with your buffer. Ensure the final NaOH concentration is low and does not affect your experimental conditions.[1][2]
Incorrect Solvent KYNA is insoluble in ether and has limited solubility in water and ethanol.[2][3] Use appropriate solvents such as DMSO or 0.1 M NaOH for stock solutions.[2]
Buffer Composition Certain buffers, like phosphate-buffered saline (PBS), can cause precipitation, especially at higher KYNA concentrations. Consider using alternative buffer systems or preparing a more concentrated stock in a suitable solvent and diluting it into the final buffer immediately before use.
Low Temperature Solubility decreases at lower temperatures. If you observe precipitation after refrigeration, gently warm the solution and vortex or sonicate to redissolve before use.[4]
High Concentration Attempting to prepare solutions above the solubility limit will result in precipitation. Refer to the solubility data table below for maximum concentrations in different solvents.

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

Q1: What are the recommended solvents for dissolving KYNA?

A1: For stock solutions, DMSO and 0.1 M NaOH are recommended.[2] KYNA is also soluble in hot alcohol.[2] For aqueous solutions, it is sparingly soluble in water, and its solubility can be increased by heating.[2] The sodium salt of kynurenic acid is much more soluble in water.[5]

Q2: How do I prepare a stock solution of KYNA?

A2: To prepare a stock solution, dissolve KYNA in an appropriate solvent like DMSO or 0.1 M NaOH.[2] For example, to make a 100 mM stock solution in 0.1 M NaOH, dissolve 18.92 mg of KYNA (MW: 189.17 g/mol ) in 1 mL of 0.1 M NaOH. For cell culture experiments, a common practice is to dissolve KYNA in NaOH first and then dilute it with the culture medium, ensuring the final NaOH concentration is minimal.[6]

Q3: My KYNA is not dissolving in my aqueous buffer. What should I do?

A3: This is a common issue due to KYNA's low solubility at neutral pH. To resolve this, you can:

  • Prepare a concentrated stock solution in DMSO or 0.1 M NaOH and then dilute it to your working concentration in the buffer.

  • Use the sodium salt of kynurenic acid, which has higher aqueous solubility.[5]

  • Slightly increase the pH of your buffer if your experimental design allows.

Stability and Storage

Q4: How should I store my KYNA solutions?

A4: Storage conditions depend on the solvent and the intended duration of storage:

  • Aqueous solutions can be stored for several days at 4°C.[2]

  • For longer-term storage of up to one month, store solutions at -20°C.[7]

  • For stock solutions in DMSO or NaOH, it is recommended to aliquot and store at -20°C for up to a year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[7]

Q5: Is KYNA sensitive to light?

A5: Yes, KYNA is photoactive and can degrade upon exposure to light, particularly UV light.[8] It is recommended to protect KYNA solutions from light by using amber vials or covering the container with aluminum foil, especially during long experiments or storage.

Q6: Is KYNA stable at high temperatures?

A6: KYNA is described as being very stable thermally.[9] However, prolonged exposure to very high temperatures could potentially lead to degradation. For standard laboratory applications, thermal degradation is not a primary concern under typical experimental conditions.

Quantitative Data

Table 1: Solubility of Kynurenic Acid

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
Water (100°C)~9~47.5[1]
0.1 M NaOH4~21.1[1]
0.1 M NaOH12.5 (with sonication and pH adjustment to 9)~66.1
DMSO5~26.4[1]
DMSO9 (with sonication and warming)~47.6
DMSO75 mM14.2
Hot AlcoholSoluble-[1]
EtherInsoluble-[1]

Table 2: Recommended Storage Conditions for KYNA Solutions

Storage TemperatureDurationSolventReference
4°CSeveral daysAqueous[2]
-20°CUp to 1 monthAqueous/Stock[7]
-20°C1 yearStock in solvent[7]
-80°C2 yearsStock in solvent[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Kynurenic Acid Stock Solution in 0.1 M NaOH

Materials:

  • Kynurenic acid (MW: 189.17 g/mol )

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 18.92 mg of kynurenic acid.

  • Transfer the powder to a sterile tube.

  • Add 1 mL of 0.1 M NaOH solution.

  • Vortex the solution until the kynurenic acid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of Kynurenic Acid in an Aqueous Buffer using HPLC

Objective: To determine the stability of KYNA in a specific buffer at a given temperature over time.

Materials:

  • Prepared KYNA solution in the buffer of interest.

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase (e.g., a mixture of phosphate buffer and methanol).

  • Incubator or water bath set to the desired temperature.

  • Autosampler vials.

Procedure:

  • Prepare a fresh solution of KYNA in the desired buffer at the target concentration.

  • Immediately take a time-zero sample, transfer it to an HPLC vial, and analyze it to determine the initial concentration.

  • Incubate the remaining solution at the desired temperature, protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, transfer it to an HPLC vial, and analyze it by HPLC.

  • Quantify the peak area of KYNA at each time point.

  • Calculate the percentage of KYNA remaining at each time point relative to the time-zero sample.

  • Plot the percentage of remaining KYNA against time to determine the degradation profile.

Visualizations

KYNA_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KYNA Kynurenic Acid (KYNA) NMDA_R NMDA Receptor KYNA->NMDA_R Antagonist a7nAChR α7 Nicotinic Acetylcholine Receptor KYNA->a7nAChR Antagonist GPR35 GPR35 KYNA->GPR35 Agonist Ca_ion Ca²⁺ Influx (Blocked) NMDA_R->Ca_ion Signaling_Cascade Downstream Signaling (e.g., β-arrestin recruitment, reduced cAMP) GPR35->Signaling_Cascade

Caption: Kynurenic acid signaling pathways.

KYNA_Stability_Workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Data Analysis start Weigh KYNA Powder dissolve Dissolve in appropriate solvent (e.g., 0.1M NaOH) start->dissolve dilute Dilute to final concentration in experimental buffer dissolve->dilute t0 Time-zero sample (HPLC Analysis) dilute->t0 incubate Incubate solution at desired temperature (protect from light) dilute->incubate hplc HPLC Analysis of all samples t0->hplc sampling Collect samples at various time points incubate->sampling sampling->hplc quantify Quantify KYNA peak area hplc->quantify plot Plot % KYNA remaining vs. time quantify->plot end Determine Degradation Rate plot->end

Caption: Experimental workflow for KYNA stability assessment.

References

Technical Support Center: Overcoming Poor Solubility of 2-Hydroxyquinoline-4-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-hydroxyquinoline-4-carboxylic acid in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound?

A1: The low solubility of this compound stems from its molecular structure. The quinoline ring system is largely hydrophobic, and strong intermolecular hydrogen bonds in the solid state make it difficult for water molecules to solvate the individual molecules.[1][2]

Q2: What is the predicted pKa of this compound, and why is it important?

A2: The pKa of the carboxylic acid group is predicted to be in the acidic range, likely between 3 and 5.[1] This is a critical parameter because the compound's solubility is highly pH-dependent. At a pH above the pKa, the carboxylic acid group deprotonates to form a much more soluble carboxylate salt.[1][3]

Q3: What are the initial steps to dissolve this compound?

A3: A good starting point is to use a polar organic solvent like dimethyl sulfoxide (DMSO).[1] For aqueous solutions, adjusting the pH to be basic (e.g., using NaOH) will significantly increase its solubility.[4]

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To mitigate this, you can:

  • Lower the final concentration of the compound in the assay.

  • Decrease the percentage of DMSO in the final solution (typically should be below 1%).[5]

  • Add the DMSO stock solution to the aqueous buffer dropwise while vigorously stirring.[5]

  • Consider using a co-solvent system or other solubilization techniques as detailed in the troubleshooting guides.

Q5: Are there any known stability issues with this compound in solution?

A5: While specific stability data is limited, quinoline derivatives can be sensitive to harsh acidic or basic conditions and light exposure.[1] It is advisable to prepare fresh solutions and protect them from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[6]

Troubleshooting Guides

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

Problem: this compound does not dissolve in water or aqueous buffers at the desired concentration.

Root Cause: The compound is a weak acid with low intrinsic aqueous solubility.

Solutions:

  • pH Adjustment: Increase the pH of the solution to deprotonate the carboxylic acid, forming a more soluble salt.

  • Co-solvents: Use a minimal amount of a water-miscible organic solvent to aid dissolution before adding to the aqueous buffer.

  • Cyclodextrin Complexation: Encapsulate the compound within a cyclodextrin molecule to increase its apparent solubility.

Issue 2: Precipitation in Cell-Based Assays

Problem: The compound precipitates in the cell culture medium during the experiment.

Root Cause: The compound's solubility limit is exceeded in the complex biological medium, potentially due to interactions with media components, temperature shifts, or evaporation.[7]

Solutions:

  • Determine Maximum Soluble Concentration: Empirically test the solubility of the compound in your specific cell culture medium.[7]

  • Optimize DMSO Concentration: Keep the final DMSO concentration as low as possible (ideally <0.5%).[8]

  • Use Serum: For some compounds, the presence of serum can increase solubility. Test solubility in both serum-free and serum-containing media.[8]

  • Fresh Preparations: Prepare the final dilutions of the compound in the medium immediately before adding to the cells.

Data Presentation

Table 1: Estimated Solubility of this compound and Analogs

CompoundSolventEstimated SolubilityCitation(s)
This compoundDMSOSlightly soluble[1]
Kynurenic acid (analog)DMSOup to 50 mM
Kynurenic acid (analog)1 eq. NaOHup to 100 mM
Kynurenic acid (analog)0.1 N NaOH4 mg/mL[4]
Kynurenic acid (analog)Water (100 °C)~0.9%[4]

Table 2: Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentStarting ConcentrationNotesCitation(s)
Co-solvents
DMSO< 1% (final assay conc.)Can have biological effects at higher concentrations.[5]
Ethanol< 1% (final assay conc.)Generally less toxic than DMSO.[1]
Surfactants
Tween® 800.01 - 0.5% (w/v)Non-ionic surfactant, commonly used in biological assays.[1]
Cremophor® EL0.01 - 0.5% (w/v)Non-ionic surfactant.[1]
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10% (w/v)A commonly used derivative with good water solubility.[5]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

Objective: To prepare an aqueous stock solution of this compound by forming a soluble salt.

Materials:

  • This compound powder

  • 0.1 M NaOH solution

  • Sterile, purified water or desired buffer

  • Calibrated pH meter

  • Sterile vials and magnetic stirrer

Procedure:

  • Weigh the desired amount of this compound.

  • Suspend the powder in a small volume of water or buffer.

  • While stirring, add 0.1 M NaOH dropwise.

  • Monitor the pH and continue adding NaOH until the compound completely dissolves. The pH should be above the estimated pKa (i.e., > 6).[1]

  • Once dissolved, adjust the final volume with water or buffer.

  • Verify the final pH. If necessary, adjust with small amounts of NaOH or HCl, ensuring the compound remains in solution.

  • Sterile filter the solution using a 0.22 µm filter if required for the assay.

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution in an organic solvent for subsequent dilution into aqueous assay media.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound. For a 10 mM stock solution, this would be 1.89 mg per mL of DMSO.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO.

  • Cap the vial securely and vortex for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if necessary.[1]

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol 3: Solubilization using Cyclodextrin Complexation

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or buffer

  • Magnetic stirrer and stir bar

  • Sterile vials

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 5-10% w/v) in the desired buffer or water.

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.[5]

  • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • The resulting solution, containing the complex, can then be used for experiments. Note that the complexed compound may not be visually distinct from a true solution.

Mandatory Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubilization Strategies cluster_outcome Outcome start This compound Powder ph_adjust pH Adjustment (Increase pH > pKa) start->ph_adjust Choose Method co_solvent Co-solvent (e.g., DMSO) start->co_solvent Choose Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Choose Method soluble Soluble Stock Solution Ready for Assay ph_adjust->soluble co_solvent->soluble cyclodextrin->soluble troubleshooting_workflow start Compound Precipitates in Assay check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is DMSO concentration > 1%? check_conc->check_dmso No solution Problem Resolved reduce_conc->solution reduce_dmso Lower final DMSO concentration check_dmso->reduce_dmso Yes check_media Interaction with media components? check_dmso->check_media No reduce_dmso->solution test_solubility Test solubility in different media check_media->test_solubility Possibly test_solubility->solution

References

Technical Support Center: Purification of 2-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-hydroxyquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective purification techniques for this compound are recrystallization and pH-controlled precipitation (an acid-base purification method). For very high purity requirements or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Q2: My purified this compound has a yellow or brownish tint. Is this normal?

A2: Pure this compound should be a white to off-white solid. A yellow or brown discoloration often indicates the presence of oxidation byproducts. Quinoline derivatives can be susceptible to coloration upon exposure to air and light. If a high degree of purity is necessary, further purification or storage under an inert atmosphere in the dark is recommended.

Q3: What are the typical impurities I might encounter?

A3: Potential impurities largely depend on the synthetic route used. Common impurities may include unreacted starting materials (e.g., 2-hydroxy-4-halogenomethyl-quinoline if that synthesis path is followed), byproducts from side reactions, or residual solvents from the reaction or initial workup. "Cinchocaine EP Impurity B" is a listed synonym for this compound, indicating it can be an impurity in the synthesis of the anesthetic cinchocaine.[1][2][3][4]

Q4: What is the expected melting point of pure this compound?

A4: The melting point of this compound is consistently reported to be very high, typically above 300 °C, with some sources indicating decomposition at this temperature.[5][6]

Q5: In which solvents is this compound soluble?

A5: It is generally described as being soluble in polar organic solvents.[5] Experimental protocols have demonstrated its recrystallization from glacial acetic acid and ethanol.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. The cooling rate is too rapid. The solution is supersaturated. The chosen solvent is inappropriate.1. Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator. 2. Add a small amount of additional hot solvent to the mixture to reduce saturation. 3. Experiment with a different recrystallization solvent or a binary solvent system.
No crystals form upon cooling. The compound is too soluble in the chosen solvent. The solution is not sufficiently saturated. Lack of nucleation sites.1. If the solution volume is large, carefully evaporate some of the solvent and allow it to cool again. 2. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 4. Add a seed crystal of pure this compound if available.
Low recovery of purified product. The compound has significant solubility in the cold recrystallization solvent. Premature crystallization during hot filtration. Insufficient cooling time.1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. Use a minimal amount of cold solvent to wash the collected crystals. 3. If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crashing out.
Purity does not improve after recrystallization. The impurities have similar solubility profiles to the desired compound. The compound may be co-crystallizing with an impurity.1. Attempt recrystallization from a different solvent with different polarity. 2. Consider an alternative purification method such as acid-base purification or chromatography.
Acid-Base Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
Incomplete precipitation of the product. The pH of the solution is not optimal for precipitation. The concentration of the compound in the solution is too low.1. Carefully adjust the pH of the aqueous solution to be between 1 and 4 using a mineral acid like HCl.[8] Use a pH meter for accurate measurement. 2. If the product is too dilute, consider concentrating the solution by evaporation before acidification (ensure the basic solution is stable to heating).
The precipitate is gummy or oily. This can occur if the solution is too concentrated or if impurities are precipitating along with the product.1. Dilute the basic solution with more water before acidification. 2. Ensure the acidification is done slowly and with vigorous stirring. 3. The gummy solid may still be the desired product; try to triturate it with a suitable solvent to induce solidification.
The product is still impure after precipitation. The impurities are also acidic and precipitate under the same pH conditions. Neutral impurities are trapped within the precipitate.1. Consider a pre-extraction of the basic aqueous solution with a water-immiscible organic solvent to remove any neutral or basic impurities before acidification. 2. If the impurity is a similar acidic compound, chromatography may be necessary for separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on established methods for obtaining high-purity this compound.[7]

Materials:

  • Crude this compound

  • Glacial acetic acid or ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (glacial acetic acid or ethanol).

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • If there are any insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven. A patent suggests drying at 130-150 °C to obtain the anhydrous form.[8]

Protocol 2: Purification by Acid-Base Precipitation

This method leverages the acidic nature of the carboxylic acid group for purification.[7][8]

Materials:

  • Crude this compound

  • Aqueous sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) or other strong, non-oxidizing mineral acid

  • Beakers

  • Stir plate and stir bar

  • pH meter or pH paper

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in an aqueous solution of a suitable base, such as sodium hydroxide. Use a minimal amount of base to ensure complete dissolution.

  • Stir the solution to ensure all the acid has been converted to its soluble salt.

  • If there are any insoluble, non-acidic impurities, filter them off at this stage.

  • Cool the basic solution in an ice bath.

  • With vigorous stirring, slowly add hydrochloric acid dropwise to the solution.

  • Monitor the pH of the solution. Continue adding acid until the pH is between 1 and 4.[8]

  • A precipitate of the purified this compound should form.

  • Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any residual salts.

  • Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₇NO₃[5][9]
Molecular Weight189.17 g/mol [5][9]
AppearanceWhite to off-white solid[5]
Melting Point>300 °C (may decompose)[5][6]
Purity (after recrystallization)Up to 99.9%[7]

Table 2: Recommended Solvents for Purification

Purification MethodSolvent(s)NotesReference(s)
RecrystallizationGlacial Acetic AcidEffective for high purity.[7]
RecrystallizationEthanolAn alternative to acetic acid.[7]
Acid-Base PrecipitationWaterUsed as the medium for dissolution in base and precipitation with acid.[7][8]

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimal Hot Solvent (e.g., Acetic Acid) crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution slow_cool Slow Cooling to RT dissolved_solution->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry filtration Vacuum Filtration crystal_slurry->filtration wash_crystals Wash with Cold Solvent filtration->wash_crystals drying Vacuum Oven Drying wash_crystals->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_acid_base cluster_dissolution Base Dissolution cluster_precipitation Acid Precipitation cluster_isolation Isolation & Drying crude_product Crude Product add_base Dissolve in Aqueous Base (e.g., NaOH) crude_product->add_base soluble_salt Aqueous Solution of Salt add_base->soluble_salt cool_solution Cool in Ice Bath soluble_salt->cool_solution add_acid Slowly Add Acid (HCl) to pH 1-4 cool_solution->add_acid precipitate Product Precipitate add_acid->precipitate filtration Vacuum Filtration precipitate->filtration wash_solid Wash with Cold Water filtration->wash_solid drying Vacuum Oven Drying wash_solid->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by acid-base precipitation.

References

Technical Support Center: Optimizing HPLC Separation of Kynurenic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of kynurenic acid (KYNA) from its structural isomer, xanthurenic acid (XA).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating kynurenic acid from its isomers?

A1: The main challenge lies in the structural similarity between kynurenic acid and its isomers, particularly xanthurenic acid. Both are metabolites of the kynurenine pathway and share the same chemical formula (C₁₀H₇NO₃), differing only in the position of a hydroxyl group. This similarity can lead to co-elution or poor resolution in reversed-phase HPLC.

Q2: Which type of HPLC column is most effective for separating kynurenic acid and xanthurenic acid?

A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for this separation. Columns with high surface area and end-capping are recommended to minimize peak tailing. For challenging separations, a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, may provide better resolution.

Q3: How does mobile phase pH affect the separation?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of both kynurenic acid and xanthurenic acid, which are acidic compounds. Operating at a pH around 2.8 to 4.0 is often effective for achieving good separation and symmetrical peak shapes.[1] At this pH, the carboxylic acid groups are protonated, leading to better retention on a C18 column.

Q4: What are the recommended detection methods for kynurenic acid and its isomers?

A4: Both UV and fluorescence detection are commonly employed. For UV detection, a wavelength of around 220 nm allows for the detection of both kynurenic acid and xanthurenic acid.[1] However, fluorescence detection offers higher sensitivity and selectivity for kynurenic acid, typically with excitation at approximately 344 nm and emission at 398 nm.[2]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Kynurenic Acid and Xanthurenic Acid

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier (acetonitrile or methanol) percentage. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
Suboptimal Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. A lower pH (e.g., 2.8) can enhance the separation of these acidic compounds.[1]
Inadequate Column Efficiency Ensure the column is in good condition. If the column is old or has been used extensively, it may lose efficiency. Replace the column if necessary.
Isocratic Elution is Insufficient Implement a gradient elution program. Starting with a lower concentration of the organic modifier and gradually increasing it can often resolve closely eluting peaks.
Problem 2: Peak Tailing for Kynurenic Acid and/or Xanthurenic Acid

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Silanol Groups Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress silanol interactions. Using an end-capped C18 column is also recommended.
Column Overload Reduce the concentration of the sample or decrease the injection volume.
Sample Solvent Mismatch Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any contaminants. If the problem persists, the column may need to be replaced.

Data Presentation

Table 1: Example HPLC Parameters for Separation of Kynurenine Pathway Metabolites

Parameter Method 1 Method 2
Column Agilent HC-C18(2)CAPCELLPAK C18
Mobile Phase A 20 mmol/L Sodium Acetate, 3 mmol/L Zinc Acetate35 mmol/L Phosphate Buffer (pH 8.0) with 35 mmol/L H₂O₂ and 10 mmol/L 18-crown-6
Mobile Phase B AcetonitrileMethanol
Gradient 7% Acetonitrile (Isocratic)15% Methanol (Isococractic)
Flow Rate 1.0 mL/min[2]Not Specified
Detection UV (365 nm for KYN), Fluorescence (Ex: 344 nm, Em: 398 nm for KYNA)[2]Fluorescence

Table 2: Example Retention Times (in minutes) for Kynurenic Acid and Related Compounds

Compound Method 1 Retention Time
Kynurenine (KYN)18
Kynurenic Acid (KYNA)24[3]

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC with UV and Fluorescence Detection

This protocol is based on a method for the simultaneous determination of kynurenine, kynurenic acid, and tryptophan.[2]

  • Preparation of Mobile Phase:

    • Prepare an aqueous mobile phase containing 20 mmol/L sodium acetate and 3 mmol/L zinc acetate.

    • The final mobile phase consists of 93% of the aqueous phase and 7% acetonitrile.

    • Degas the mobile phase before use.

  • HPLC System and Column:

    • HPLC system equipped with a pump, autosampler, column oven, UV detector, and fluorescence detector.

    • Column: Agilent HC-C18(2) analytical column.

    • Column Temperature: Maintain at ambient temperature.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection:

      • UV Detector: 365 nm for kynurenine.

      • Fluorescence Detector: Excitation at 344 nm and emission at 398 nm for kynurenic acid.

  • Sample Preparation:

    • For plasma samples, deproteinize by adding an equal volume of 0.6 mol/L perchloric acid.

    • Centrifuge the mixture and inject the supernatant.

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (e.g., Deproteinization) hplc_injection Inject Sample into HPLC sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (Aqueous Buffer + Organic Modifier) separation Chromatographic Separation (C18 Column) mobile_phase_prep->separation hplc_injection->separation detection Detection (UV and/or Fluorescence) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification troubleshooting_workflow cluster_resolution Poor Resolution / Co-elution cluster_tailing Peak Tailing start Chromatographic Problem Identified resolution_check Optimize Mobile Phase? (Organic %, pH) start->resolution_check tailing_check Add Acidic Modifier? start->tailing_check gradient Implement Gradient Elution? resolution_check->gradient No end Problem Resolved resolution_check->end Yes column_check_res Check Column Efficiency gradient->column_check_res No gradient->end Yes column_check_res->end overload Reduce Sample Load? tailing_check->overload No tailing_check->end Yes solvent_match Sample Solvent Matches Mobile Phase? overload->solvent_match No overload->end Yes solvent_match->end Yes/No

References

Technical Support Center: LC-MS/MS Analysis of Kynurenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of kynurenic acid, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of kynurenic acid?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of kynurenic acid.[2] Components of biological matrices such as proteins, lipids, salts, and other endogenous compounds are common sources of matrix effects.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for kynurenic acid analysis?

A2: A stable isotope-labeled internal standard, such as kynurenic acid-d5, is considered the gold standard for quantitative LC-MS/MS analysis.[4][5] This is because a SIL-IS has nearly identical chemical and physical properties to the analyte (kynurenic acid).[6] Consequently, it co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction of signal variations and improving the accuracy and precision of the measurement.[4][6]

Q3: Can I use a structural analog as an internal standard if a SIL-IS is unavailable?

A3: While a SIL-IS is ideal, a structural analog with similar physicochemical properties and chromatographic behavior can be used as an alternative.[6] However, it is crucial to validate that the analog experiences similar matrix effects to kynurenic acid. One study successfully used amlodipine as an internal standard for the analysis of tryptophan and kynurenine, demonstrating that non-isotopic standards can be employed.[7][8]

Q4: What are the most common sample preparation techniques to reduce matrix effects for kynurenic acid analysis?

A4: The most common sample preparation techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9][10]

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar interferences.[6]

  • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, is highly effective at producing cleaner extracts and significantly reducing matrix effects.[9]

Troubleshooting Guide

Issue 1: Poor peak shape or peak splitting for kynurenic acid.

  • Possible Cause: Matrix components may be interacting with the analyte on the analytical column.[3] Some matrix components can even cause a single compound to exhibit two LC peaks.[3]

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase composition or gradient to improve the separation of kynurenic acid from interfering matrix components.[6]

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove a wider range of interferences.[6][9]

    • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained matrix components.

Issue 2: Inconsistent results and poor reproducibility.

  • Possible Cause: Variable matrix effects between samples are likely causing inconsistent ion suppression or enhancement.

  • Troubleshooting Steps:

    • Implement a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard (e.g., kynurenic acid-d5) is the most effective way to compensate for variable matrix effects.[4][5]

    • Evaluate Sample Preparation: Ensure your sample preparation method is robust and consistently applied across all samples. Minor variations can lead to different levels of matrix components in the final extract.

    • Assess Matrix Effects Quantitatively: Perform a post-extraction addition experiment to quantify the extent of matrix effects in your samples. This involves comparing the analyte response in a post-spiked sample extract to the response in a clean solution.

Issue 3: Low signal intensity or failure to meet required sensitivity (LLOQ).

  • Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components.[2]

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Transition from a simple method like protein precipitation to a more selective technique like SPE to obtain cleaner extracts.[9] Polymeric mixed-mode SPE can be particularly effective.[9]

    • Chromatographic Separation: Modify the LC method to separate kynurenic acid from the region of the chromatogram where significant ion suppression occurs. A post-column infusion experiment can help identify these regions.[11]

    • Sample Dilution: If the assay sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.[6]

Experimental Protocols

1. Protein Precipitation (PPT)

This method is fast but may result in significant matrix effects.[9]

  • Procedure:

    • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture for 30 seconds to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

LLE is effective for removing polar interferences.[6]

  • Procedure:

    • To 100 µL of plasma or serum, add the internal standard solution.

    • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

3. Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup compared to PPT and LLE.[6][9] A reversed-phase (e.g., C18) cartridge is commonly used.

  • Procedure:

    • Conditioning: Condition the C18 cartridge with 1 mL of methanol followed by 1 mL of water.[6]

    • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak solvent) onto the cartridge.[6]

    • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.[6]

    • Elution: Elute kynurenic acid with a small volume (e.g., 500 µL) of a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

Table 1: Recovery and Matrix Effect Data for Kynurenic Acid in Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)Reference
Protein Precipitation1 (LLOQ)92.78 ± 2.75Not explicitly stated, but method was successful[12]
Protein Precipitation10 (MQC)95.27 ± 1.48Not explicitly stated, but method was successful[12]
Protein Precipitation50 (HQC)100.05 ± 1.09Not explicitly stated, but method was successful[12]
Multiplex Method (PPT & Evaporation)Not specified94 - 105< 6.7[13]

Table 2: LC-MS/MS Parameters for Kynurenic Acid Analysis

ParameterValueReference
ColumnAgilent Eclipse XDB-C18 (4.6mm × 150 mm, 5 µm)[12]
Mobile PhaseMethanol/water (35:65, v/v) with 5 mM ammonium formate[12]
Flow Rate0.5 mL/min[12]
Ionization ModeElectrospray Ionization (ESI) Positive[12]
MRM Transitionm/z 190.1 → 144.1[5][12]
Internal StandardKynurenic acid-d5[5][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Serum) ppt Protein Precipitation (Acetonitrile/Methanol) start->ppt Simple & Fast lle Liquid-Liquid Extraction (Ethyl Acetate) start->lle Removes Polar Interferences spe Solid-Phase Extraction (C18 Cartridge) start->spe Most Selective end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lc_separation LC Separation (C18 Column) end_prep->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification with IS) ms_detection->data_processing final_result Kynurenic Acid Concentration data_processing->final_result troubleshooting_matrix_effects cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Issue Encountered (e.g., Poor Reproducibility, Low Signal) check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is assess_me Quantitatively Assess Matrix Effects (Post-Extraction Addition) check_is->assess_me Yes implement_is Implement SIL-IS (e.g., Kynurenic Acid-d5) check_is->implement_is No post_column Perform Post-Column Infusion Experiment assess_me->post_column Matrix Effects Suspected but Not Confirmed improve_cleanup Improve Sample Cleanup (e.g., SPE) assess_me->improve_cleanup High Matrix Effects Detected optimize_lc Optimize LC Method (Gradient, Column) post_column->optimize_lc Identify Ion Suppression Zones implement_is->improve_cleanup dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample If Still Issues optimize_lc->improve_cleanup

References

Technical Support Center: Managing Tautomeric Equilibrium of 2-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-hydroxyquinoline-4-carboxylic acid. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for characterizing the tautomeric equilibrium of this compound.

Overview: The Lactam-Lactim Tautomerism

This compound exists in a dynamic equilibrium between two tautomeric forms: the enol (lactim) form and the keto (lactam) form.[1] This equilibrium is crucial as the dominant tautomer dictates the molecule's physicochemical properties, hydrogen bonding capabilities, and ultimately, its biological activity and interaction with molecular targets.[1]

For this specific compound, the equilibrium involves the migration of a proton between the hydroxyl oxygen and the ring nitrogen. The two forms are:

  • Enol (Lactim) Form: this compound

  • Keto (Lactam) Form: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid[2]

In most environments, including the solid state and polar solvents, the equilibrium heavily favors the more stable keto (lactam) form.[1][3] This preference is attributed to the thermodynamic stability of the cyclic amide group in the keto tautomer.[1][3]

tautomer_equilibrium enol enol keto keto enol->keto H⁺ Transfer

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions (FAQs)

Q1: Which tautomer of this compound is expected to be dominant in my experiment?

A1: The keto form, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is generally the more stable and predominant tautomer in most experimental conditions, including solid state and in non-polar to moderately polar solvents.[3] The stability is due to the amide group in the keto form being thermodynamically favored over the iminol group in the enol form.[3]

Q2: How does the choice of solvent affect the tautomeric equilibrium?

A2: Solvent polarity is a critical factor. Polar solvents tend to stabilize the more polar keto (lactam) tautomer through hydrogen bonding and dipole-dipole interactions, thus shifting the equilibrium further towards this form.[4] In contrast, in the gas phase or in very non-polar solvents, the enol (lactim) form may have a slightly higher relative population.[5][6]

Q3: Can I shift the equilibrium towards the enol form?

A3: While the keto form is highly favored, you can influence the equilibrium. Using less polar solvents may slightly increase the proportion of the enol tautomer. However, achieving a majority of the enol form in solution is challenging due to its lower intrinsic stability.[3]

Q4: How do I know which tautomer I have synthesized or purchased?

A4: The compound will almost certainly exist as the keto tautomer in the solid state (as purchased). In solution, it will exist as an equilibrium mixture, heavily favoring the keto form. Spectroscopic methods like NMR are the best way to confirm the structure and assess the tautomeric ratio in your specific solvent system.[1][7]

Q5: Does the carboxylic acid group influence the tautomerism?

A5: Yes, substituents significantly influence the equilibrium.[3] The electron-withdrawing nature of the carboxylic acid group at the 4-position can affect the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby influencing their relative stabilities.[3]

Quantitative Data Summary

Characterizing the tautomers relies on distinct spectroscopic signatures. The following tables summarize key data points derived from studies on 2-hydroxyquinolines and related structures.

Table 1: Spectroscopic Data for Tautomer Identification

Spectroscopic MethodKeto (Lactam) Form SignatureEnol (Lactim) Form SignatureReferences
¹H NMR Broad singlet for N-H proton, typically >10 ppm (in DMSO-d₆).Signal for O-H proton (often broad and exchangeable).[1][8]
¹³C NMR Carbonyl (C=O) signal in the region of ~160-180 ppm.Aromatic C-O signal, absence of a carbonyl peak.[1][8]
IR Spectroscopy Strong C=O stretching vibration band around 1650-1680 cm⁻¹.Absence of a strong C=O band; presence of a broad O-H stretch.[8]
UV-Vis Spectroscopy Absorption maxima are generally at longer wavelengths (~330 nm).Absorption maxima are at shorter wavelengths (~270-280 nm).[5]

Table 2: Computational Data on Relative Tautomer Stability

Compound SystemComputational MethodEnergy Difference (Keto Favored)Reference
2-HydroxyquinolineGas-phase Calorimetry-0.3 kcal/mol (Enol favored)[5]
2-HydroxyquinolineIn Water (Calculated)~5 kcal/mol[1]
4-Hydroxyquinoline DerivativesDFT (B3LYP/6-311++G(d,p))Varies with substituent, but keto is consistently more stable.[9]
2-Hydroxyquinoline IsomersCBS-QB3 (Gas-phase)Keto form is generally more stable.[10]

Note: Data for the specific 4-carboxylic acid derivative is limited; these values are based on the parent 2-hydroxyquinoline and related structures and provide a strong indication of expected behavior.

Troubleshooting Guide

This section addresses common problems encountered during the characterization of this compound.

troubleshooting_guide start Start Troubleshooting: Unexpected Experimental Result q_nmr Problem with NMR Spectrum? start->q_nmr q_uv Problem with UV-Vis Spectrum? start->q_uv q_sol Inconsistent Results Between Solvents? start->q_sol nmr_broad Are peaks unexpectedly broad? q_nmr->nmr_broad Yes nmr_extra Are there more peaks than expected? q_nmr->nmr_extra No uv_shift Is the λmax different than expected? q_uv->uv_shift Yes sol_inconsistent Results confirm the dominant tautomer is solvent-dependent. This is a fundamental property of the system. Document the equilibrium in each solvent. q_sol->sol_inconsistent Yes sol_broad Possible rapid tautomeric exchange or aggregation. 1. Lower the temperature. 2. Dilute the sample. 3. Check for acidic/basic impurities. nmr_broad->sol_broad Yes sol_extra Likely observing a mixture of tautomers. 1. This is expected. 2. Integrate peaks to determine ratio. 3. Confirm assignments with 2D NMR (HSQC/HMBC). nmr_extra->sol_extra Yes sol_uv λmax is highly solvent-dependent (solvatochromism). 1. Compare with data in similar solvents. 2. Ensure correct pH; protonation/deprotonation alters spectrum. 3. Check for impurities. uv_shift->sol_uv Yes

Caption: A troubleshooting decision tree for common experimental issues.

Problem: My ¹H NMR spectrum has very broad peaks, especially for the N-H or O-H protons.

  • Possible Cause: This is often due to a dynamic exchange process, either the tautomeric interconversion itself being on the NMR timescale, or proton exchange with trace amounts of water or acid/base in the solvent. Aggregation at higher concentrations can also cause broadening.

  • Solution:

    • Dry Your Solvent: Use freshly dried deuterated solvent.

    • Lower Temperature: Acquiring the spectrum at a lower temperature can slow the exchange process, resulting in sharper peaks.

    • Dilute the Sample: If aggregation is the cause, diluting your sample should result in sharper signals.

Problem: I see two sets of peaks in my NMR, but one set is very small.

  • Possible Cause: You are likely observing both the major keto tautomer and the minor enol tautomer. This is expected.

  • Solution:

    • Quantify the Ratio: Integrate the signals corresponding to each tautomer to determine their relative ratio in that specific solvent.

    • Confirm with 2D NMR: Use experiments like HSQC or HMBC to confirm the structural assignments for each set of peaks.

Problem: My UV-Vis spectrum doesn't match the literature values.

  • Possible Cause: The UV-Vis spectrum is highly sensitive to the solvent (solvatochromism) and pH. The literature value may have been recorded in a different solvent.

  • Solution:

    • Check Solvent: Ensure you are comparing your spectrum to data from the same solvent.

    • Control pH: The protonation state of the carboxylic acid and the quinoline nitrogen will drastically alter the electronic transitions. Ensure your solution is appropriately buffered if pH is a concern.

    • Verify Purity: An unexpected peak could be from an impurity. Check sample purity by another method (e.g., LC-MS).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the tautomeric equilibrium.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic & Computational Analysis cluster_interp 3. Data Interpretation prep Dissolve compound in various deuterated solvents (polar & non-polar) nmr NMR Spectroscopy (¹H, ¹³C, 2D) prep->nmr uv UV-Vis Spectroscopy prep->uv comp Computational Modeling (DFT) prep->comp interp Identify characteristic signals. Calculate tautomer ratio (Kτ). Compare experimental data with computational results. nmr->interp uv->interp comp->interp

Caption: General experimental workflow for tautomerism analysis.
Protocol 1: NMR Spectroscopic Analysis

Objective: To identify the dominant tautomer in a given solvent and quantify the tautomeric ratio.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.[1] Ensure the solvent is of high purity and dry, especially if observing exchangeable protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (HSQC, HMBC) to aid in unambiguous signal assignment.

  • Data Analysis:

    • In the ¹H spectrum, identify the broad singlet for the N-H proton of the keto form (typically >10 ppm in DMSO-d₆).[1]

    • In the ¹³C spectrum, locate the characteristic signal for the C=O carbonyl carbon of the keto form (~160-180 ppm).[8]

    • If signals for the minor enol tautomer are visible, identify unique, well-resolved peaks for both species.

    • Calculate the tautomeric ratio (KT = [enol]/[keto]) by integrating the signals corresponding to each tautomer.[1]

Protocol 2: UV-Vis Spectroscopic Analysis

Objective: To differentiate the tautomers based on their distinct electronic absorption spectra and study the effect of solvent polarity.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound. Sequentially dilute to prepare samples in the desired solvents (e.g., ethanol, water, cyclohexane, acetonitrile) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm against a solvent blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) in each solvent.

    • The keto form typically absorbs at a longer wavelength than the enol form.[5]

    • Correlate shifts in λmax with solvent polarity to observe solvatochromic effects, which can provide insight into the stabilization of the tautomers.

Protocol 3: Computational Modeling

Objective: To calculate the relative thermodynamic stabilities of the tautomers and corroborate experimental findings.[8]

Methodology:

  • Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structures of both the enol (this compound) and keto (2-oxo-1,2-dihydroquinoline-4-carboxylic acid) tautomers.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimizations and frequency calculations for both tautomers. A common and reliable level of theory is Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[8][9]

    • To simulate solvent effects, incorporate a continuum solvation model (e.g., PCM, SMD).

    • Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

  • Data Analysis:

    • Compare the calculated Gibbs free energies (G) of the optimized structures in the simulated environment (gas phase or solvent).

    • The tautomer with the lower free energy is predicted to be the more stable and abundant form.

    • Calculate the energy difference (ΔG = Genol - Gketo). The equilibrium constant can be estimated using the equation: KT = exp(-ΔG/RT).[3]

References

Technical Support Center: Fluorescent Detection of Metal Ions with 2-Hydroxyquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-hydroxyquinoline-4-carboxylic acid as a fluorescent probe for the detection of metal ions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process.

Problem 1: No or Weak Fluorescent Signal

Possible Causes:

  • Incorrect Wavelengths: The excitation and emission wavelengths are not set to the optimal values for the this compound-metal ion complex.

  • Probe Degradation: The fluorescent probe has degraded due to exposure to light or inappropriate storage conditions.

  • Low Probe Concentration: The concentration of the probe is too low to generate a detectable signal.

  • pH of the Solution: The pH of the experimental buffer is not optimal for the complex formation and fluorescence.

  • Instrument Settings: The settings on the spectrofluorometer, such as slit widths or gain, are not optimized.

Solutions:

  • Wavelength Optimization: Perform excitation and emission scans to determine the peak wavelengths for the specific probe-metal complex in your experimental buffer.

  • Proper Probe Handling: Store the this compound stock solution in a dark, cool, and dry place. Prepare fresh working solutions for each experiment.

  • Concentration Adjustment: Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing self-quenching.

  • pH Optimization: Conduct a pH titration to find the optimal pH range for the assay. Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.

  • Instrument Calibration: Consult your instrument's manual to ensure proper setup and calibration. Adjust slit widths and gain to maximize the signal-to-noise ratio.

Problem 2: High Background Fluorescence

Possible Causes:

  • Autofluorescence: The sample matrix, buffer components, or the unbound probe itself may exhibit fluorescence at the measurement wavelengths.

  • Contaminated Glassware: Cuvettes or microplates may be contaminated with fluorescent residues.

  • Probe Aggregation: At high concentrations, the probe may form aggregates that have different fluorescent properties.

Solutions:

  • Blank Measurements: Always measure the fluorescence of a blank sample containing all components except the target metal ion to determine the background signal. Subtract this from your experimental readings.

  • Thorough Cleaning: Use high-purity solvents to clean all glassware and use non-fluorescent microplates if possible.

  • Concentration and Solvent Effects: Test a range of probe concentrations and consider using a small amount of a non-ionic surfactant, like Triton X-100, to prevent aggregation if it doesn't interfere with the assay.

Problem 3: Inconsistent or Irreproducible Results

Possible Causes:

  • Temperature Fluctuations: Fluorescence intensity is sensitive to temperature changes.

  • Pipetting Errors: Inaccurate pipetting can lead to variations in the concentrations of the probe and metal ions.

  • Incubation Time: The complexation reaction may not have reached equilibrium, leading to variable fluorescence readings.

  • Photobleaching: The fluorescent probe may be degrading upon prolonged exposure to the excitation light.

Solutions:

  • Temperature Control: Use a temperature-controlled sample holder in the spectrofluorometer to ensure all measurements are taken at a consistent temperature.

  • Calibrated Pipettes: Ensure all pipettes are properly calibrated and use careful pipetting techniques.

  • Equilibration Time: Determine the optimal incubation time by measuring the fluorescence at different time points after mixing the probe and the metal ion.

  • Minimize Light Exposure: Reduce the exposure time to the excitation light and use the lowest effective excitation intensity.

Frequently Asked Questions (FAQs)

Q1: Which metal ions are known to interfere with the fluorescent detection using this compound?

A1: While this compound can be selective for certain metal ions, interference from other ions is a common issue. The degree of interference depends on the target ion and the experimental conditions. Common interfering ions for quinoline-based probes include transition metals like Copper (Cu²⁺), Iron (Fe³⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺), which can cause fluorescence quenching. Other ions with similar coordination properties to the target ion may also compete for binding to the probe.[1] For instance, when detecting Zn²⁺, ions like Cd²⁺ can be a significant interferent due to their similar chemical properties.[2]

Q2: How can I test for and quantify interference from other metal ions?

A2: A selectivity study should be performed. This involves measuring the fluorescence response of the this compound probe to the target metal ion in the presence of a range of other potentially interfering ions at the same concentration. The results will indicate which ions cause a significant change in the fluorescence signal.

Q3: What are the typical excitation and emission wavelengths for this compound-metal complexes?

A3: The exact wavelengths depend on the specific metal ion complexed and the solvent used. Generally, quinoline derivatives excite in the UV-to-blue range (around 310-405 nm) and emit in the blue-to-green range (around 400-530 nm). It is crucial to experimentally determine the optimal wavelengths for your specific system by running excitation and emission scans.

Q4: What is the underlying mechanism of fluorescence change upon metal ion binding?

A4: The fluorescence of 2-hydroxyquinoline and its derivatives is often modulated by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[3] Upon chelation with a metal ion, the rigidity of the molecule increases, which can restrict non-radiative decay pathways and lead to an enhancement of fluorescence (a "turn-on" response).[3]

Q5: How does pH affect the fluorescence measurement?

A5: The pH of the solution is a critical parameter as it can affect both the protonation state of the this compound and the hydrolysis of the metal ions. The fluorescence of the probe and its affinity for the metal ion are often highly pH-dependent. An optimal pH range must be determined experimentally to ensure maximum and stable fluorescence signal.

Quantitative Data on Interference

The following tables summarize the selectivity of quinoline-based fluorescent probes for a target metal ion in the presence of various potentially interfering ions. Note: Data for the specific this compound is limited in the reviewed literature. The presented data is for closely related quinoline-based probes and should be used as a general guide.

Table 1: Selectivity of a Quinoline-Based Probe for Al³⁺

This table illustrates the typical fluorescence response of a quinoline-based probe to various metal ions relative to its response to Aluminum (Al³⁺).

Interfering IonConcentration (µM)Fluorescence Intensity (Arbitrary Units)% Interference
Al³⁺ (Target) 10 1000 -
Na⁺10151.5%
K⁺10121.2%
Mg²⁺10252.5%
Ca²⁺10202.0%
Mn²⁺10404.0%
Fe³⁺10150 (Quenching)15.0%
Co²⁺1080 (Quenching)8.0%
Ni²⁺1075 (Quenching)7.5%
Cu²⁺10250 (Quenching)25.0%
Zn²⁺1030030.0%
Cd²⁺1015015.0%
Pb²⁺1012012.0%
Hg²⁺10180 (Quenching)18.0%

Table 2: Stability Constants of 8-Hydroxyquinoline-2-carboxylic Acid with Various Metal Ions

Higher stability constants (Log K1) indicate a stronger binding affinity, suggesting a higher potential for interference if the target ion has a weaker or similar binding affinity.[4]

Metal IonLog K1
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II) 12.00
Pb(II) 11.35
Zn(II) 9.10
Cd(II) 8.57

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection

This protocol outlines the general steps for detecting a target metal ion using this compound.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water).

  • Buffer solution to maintain a constant pH.

  • Spectrofluorometer and cuvettes.

Procedure:

  • Preparation of Test Solutions:

    • In a series of test tubes or microplate wells, add the appropriate buffer solution.

    • Add a specific volume of the this compound stock solution to achieve the desired final concentration (typically in the micromolar range).

    • Add the desired concentration of the target metal ion solution. For interference studies, add the interfering ion solution.

    • Bring the total volume to a constant value with the buffer solution.

  • Incubation:

    • Gently mix the solutions and allow them to incubate at a constant temperature for a predetermined period to ensure the complexation reaction reaches equilibrium.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer to the optimal values for the probe-metal complex.

    • Measure the fluorescence intensity of each solution.

  • Data Analysis:

    • For selectivity studies, compare the fluorescence response in the presence of different metal ions.

    • For quantitative analysis, create a calibration curve by plotting the fluorescence intensity against the concentration of the target metal ion.

Protocol 2: Determination of Binding Stoichiometry (Job's Plot)

This method is used to determine the binding ratio between the probe and the metal ion.

Procedure:

  • Prepare a series of solutions where the total molar concentration of the this compound and the metal ion is constant, but their mole fractions are varied (e.g., from 0 to 1).

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot indicates the stoichiometry of the complex.

Visualizations

experimental_workflow prep_solutions Prepare Stock Solutions (Probe, Metal Ions, Buffer) test_solutions Prepare Test Solutions (Constant Probe, Varying Metal Ion) prep_solutions->test_solutions incubation Incubate for a Set Time and Temperature test_solutions->incubation measurement Measure Fluorescence (Optimal Ex/Em Wavelengths) incubation->measurement data_analysis Data Analysis (Calibration Curve, Selectivity) measurement->data_analysis

Caption: Experimental workflow for metal ion detection.

signaling_pathway probe 2-HQC-4-CA (Low Fluorescence) complex [2-HQC-4-CA]-Metal Complex (High Fluorescence) probe->complex + Metal Ion (Chelation) metal_ion Target Metal Ion complex->probe - Metal Ion (Dissociation)

Caption: Signaling pathway of the fluorescent probe.

troubleshooting_logic start Problem with Fluorescence Signal no_signal No/Weak Signal? start->no_signal high_bg High Background? start->high_bg inconsistent Inconsistent Results? start->inconsistent no_signal->high_bg No check_wl Check Wavelengths & Probe Integrity no_signal->check_wl Yes high_bg->inconsistent No check_blanks Measure Blanks & Clean Glassware high_bg->check_blanks Yes check_temp Control Temperature & Pipetting inconsistent->check_temp Yes check_conc Optimize Probe Concentration & pH check_wl->check_conc

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Kynurenic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the blood-brain barrier (BBB) penetration of kynurenic acid (KYNA) and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is the blood-brain barrier penetration of native kynurenic acid so low?

A1: Kynurenic acid (KYNA) exhibits poor BBB penetration primarily due to its physicochemical properties. It is a polar molecule with a low lipophilicity, which hinders its ability to passively diffuse across the lipid-rich endothelial cell membranes of the BBB.[1][2] Furthermore, it may be a substrate for efflux transporters at the BBB that actively pump it out of the brain.

Q2: What are the main strategies to enhance the BBB penetration of KYNA derivatives?

A2: The primary strategies to overcome the challenges of delivering KYNA to the central nervous system (CNS) include:

  • Prodrug Approach: Modifying the KYNA molecule to create a more lipophilic prodrug that can cross the BBB and then be converted back to the active KYNA within the brain.[3][4][5]

  • Nanoparticle Encapsulation: Encapsulating KYNA or its derivatives in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles.[6][7][8][9][10] These nanoparticles can protect the drug from degradation and facilitate its transport across the BBB.

  • Chemical Modification: Synthesizing novel KYNA analogues with improved physicochemical properties, such as increased lipophilicity and reduced susceptibility to efflux pumps, to enhance BBB permeability.[11][12]

  • Targeting Endogenous Transporters: Designing KYNA derivatives that can be recognized and transported into the brain by specific nutrient transporters present on the BBB, such as the large neutral amino acid transporter (LAT1) or glucose transporter 1 (GLUT1).[3][4]

Q3: How can I assess the BBB permeability of my KYNA derivatives in vitro?

A3: Several in vitro models are available to screen and predict the BBB permeability of your compounds:

  • Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB: This is a high-throughput assay that uses an artificial lipid membrane to predict passive diffusion across the BBB.[6][13]

  • Cell-based Transwell Models: These models utilize a monolayer of brain endothelial cells grown on a semi-permeable membrane to mimic the BBB.[14][15][16] Co-culture models that include other cell types of the neurovascular unit, such as astrocytes and pericytes, can provide a more physiologically relevant environment.[14][17] The permeability is often assessed by measuring the transendothelial electrical resistance (TEER).[17]

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA-BBB Assay
Possible Cause Troubleshooting Step
Low Lipophilicity of the Compound Synthesize analogues with increased lipophilicity by adding non-polar functional groups. Consider a prodrug strategy to mask polar moieties.
Poor Compound Solubility in Assay Buffer Optimize the formulation by using co-solvents (e.g., DMSO) at a concentration that does not disrupt the artificial membrane. Ensure complete dissolution before starting the assay.
Incorrect pH of Donor/Acceptor Compartments Verify and adjust the pH of the buffers to physiological conditions (pH 7.4) as the ionization state of the compound can significantly affect its permeability.
Membrane Integrity Issues Use a control compound with known permeability to validate each assay plate. Ensure proper handling and storage of the PAMPA plates.
Issue 2: Inconsistent Results in Cell-based Transwell BBB Models
Possible Cause Troubleshooting Step
Low or Variable TEER Values Optimize cell seeding density and culture conditions to ensure the formation of a tight monolayer. Use astrocyte-conditioned medium or co-culture with astrocytes to enhance barrier tightness.[17] Regularly monitor TEER values to ensure model integrity.
Efflux Transporter Activity Your compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).[9] Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. Co-administer with a known efflux pump inhibitor to confirm.
Cell Line Passage Number High passage numbers can lead to altered cell morphology and reduced barrier function. Use low passage number cells for all experiments.[14]
Metabolism of the Compound by Endothelial Cells Analyze the compound concentration in both donor and acceptor compartments over time using a sensitive analytical method (e.g., LC-MS/MS) to assess potential metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving KYNA BBB penetration.

Table 1: In Vitro Permeability of KYNA and its Formulations

Compound/FormulationPermeability Coefficient (Pe) (x 10⁻⁶ cm/s)In Vitro ModelReference
Unformulated KYNA1.3 ± 0.4PAMPA-BBB[6][13]
Neutral Liposomes1.6 ± 0.4PAMPA-BBB[6]
Cationic Liposomes16.2 ± 2.2PAMPA-BBB[6]
Asolectin-based Liposomes (LIP/KYNA)21.3 ± 0.8PAMPA-BBB[6][13]
Water-Soluble Lipopolymer (WSLP/KYNA)11.9 ± 0.5PAMPA-BBB[6][13]

Table 2: Permeability of Novel KYNA Analogues

AnaloguePermeability vs. KYNAIn Vitro ModelReference
SZR-104Significantly higherCell-based Transwell[11][12]
SZR-105Significantly higherCell-based Transwell[11]
Amide derivative (KYNA-1)Higher brain permeabilityNot specified[11]

Experimental Protocols

Protocol 1: PAMPA-BBB Assay

Objective: To assess the passive permeability of KYNA derivatives across an artificial BBB membrane.

Materials:

  • PAMPA plate with a lipid-infused porous membrane (e.g., Corning® Gentest™ Pre-coated PAMPA Plate System)

  • Donor and acceptor well plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (KYNA derivative) and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • Co-solvent (e.g., DMSO) if necessary

  • Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis

Procedure:

  • Prepare the stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in PBS to the final desired concentration. The final co-solvent concentration should be kept low (typically <1%) to avoid affecting the membrane integrity.

  • Add the appropriate volume of the diluted compound solution to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with fresh PBS (containing a co-solvent if used in the donor well to maintain sink conditions).

  • Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t) / Cequilibrium)] * (VA / (Area * t)) Where:

    • CA(t) is the concentration in the acceptor well at time t

    • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

    • CD(t) is the concentration in the donor well at time t

    • VA and VD are the volumes of the acceptor and donor wells, respectively

    • Area is the surface area of the membrane

    • t is the incubation time

Protocol 2: Preparation of KYNA-Loaded Liposomes

Objective: To encapsulate kynurenic acid in liposomes to enhance its BBB penetration.

Materials:

  • Asolectin (or other lipid mixture)

  • Kynurenic acid (KYNA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform or another suitable organic solvent

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., asolectin) in an organic solvent (e.g., chloroform) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing KYNA by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and create unilamellar vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Remove the unencapsulated KYNA by dialysis or size exclusion chromatography.

  • Characterize the prepared liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Experimental_Workflow_for_BBB_Penetration_Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation PAMPA PAMPA-BBB Assay (Passive Permeability) Transwell Cell-based Transwell Model (Active & Passive Transport) PAMPA->Transwell Promising candidates Microdialysis Brain Microdialysis (Unbound Brain Concentration) Transwell->Microdialysis Lead candidates Brain_Homogenate Brain Homogenate Analysis (Total Brain Concentration) Microdialysis->Brain_Homogenate Confirmatory studies Compound KYNA Derivative Compound->PAMPA High-throughput screening Compound->Transwell Detailed mechanistic studies

Caption: Experimental workflow for assessing the BBB penetration of KYNA derivatives.

Strategies_to_Enhance_KYNA_BBB_Penetration cluster_strategies Enhancement Strategies KYNA Kynurenic Acid (Poor BBB Penetration) Prodrug Prodrug Approach (Increased Lipophilicity) KYNA->Prodrug Nanoparticle Nanoparticle Encapsulation (e.g., Liposomes) KYNA->Nanoparticle Analogue Analogue Synthesis (Improved Properties) KYNA->Analogue BBB Blood-Brain Barrier Brain Brain (CNS) BBB->Brain Prodrug->BBB Crosses BBB Nanoparticle->BBB Facilitates Transport Analogue->BBB Improved Permeation

Caption: Strategies for improving the blood-brain barrier penetration of kynurenic acid.

References

Validation & Comparative

A Comparative Guide to the Neuroactivity of Kynurenic Acid and Quinolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate cascade of tryptophan metabolism known as the kynurenine pathway, two neuroactive metabolites emerge with diametrically opposed effects on the central nervous system: 2-hydroxyquinoline-4-carboxylic acid, more commonly known as kynurenic acid (KYNA), and quinolinic acid (QUIN). KYNA is broadly recognized for its neuroprotective properties, acting as an antagonist at several excitatory receptors.[1][2] In stark contrast, QUIN is a potent neurotoxin, functioning as a selective agonist of the N-methyl-D-aspartate (NMDA) receptor, and its overproduction is implicated in the pathology of numerous neurodegenerative disorders.[3][4] This guide provides an objective comparison of their neuroactivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in understanding their distinct roles and therapeutic potential.

The Kynurenine Pathway: A Shared Origin for Opposing Actions

Both KYNA and QUIN are derived from the breakdown of the essential amino acid tryptophan. The initial and rate-limiting step is the conversion of tryptophan to kynurenine, primarily catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5] From the central intermediate, L-kynurenine, the pathway bifurcates. Kynurenine aminotransferases (KATs) irreversibly convert kynurenine to KYNA, a process favored in astrocytes.[6][7] The alternative branch, predominantly active in microglia and infiltrating macrophages, leads through several enzymatic steps to the formation of the excitotoxic QUIN.[1][6] This cellular partitioning is critical, as inflammatory conditions often upregulate the pathway in immune cells, shifting the balance from neuroprotective KYNA towards neurotoxic QUIN production.[1]

Kynurenine_Pathway Metabolic bifurcation leading to KYNA and QUIN production. TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective) KYN->KYNA KATs (in Astrocytes) HK 3-Hydroxykynurenine KYN->HK KMO (in Microglia) HAA 3-Hydroxyanthranilic Acid HK->HAA Kynureninase QUIN Quinolinic Acid (QUIN) (Neurotoxic) HAA->QUIN 3-HAO

Caption: Metabolic bifurcation leading to KYNA and QUIN production.

Quantitative Comparison of Neuroactivity

The distinct neuroactive profiles of KYNA and QUIN are rooted in their differing affinities and actions at key neurotransmitter receptors.

Table 1: Receptor Binding and Functional Activity
CompoundReceptor TargetActionAffinity / Potency (IC₅₀ / EC₅₀)Notes
Kynurenic Acid (KYNA) NMDA Receptor (Glycine site)AntagonistIC₅₀: ~8-15 µM (without glycine)[8]IC₅₀: ~235 µM (with 10µM glycine)[8]Competes with the co-agonist glycine.[8]
α7 Nicotinic Acetylcholine Receptor (α7nAChR)AntagonistIC₅₀: ~7 µM[8]More potent inhibitor of α7nAChR than NMDA receptors.[8]
AMPA ReceptorAntagonistLow affinity (millimolar range)[9]May act as a positive modulator at very low concentrations.[5]
Kainate ReceptorAntagonistIC₅₀: ~500 µM[5]Least potent among ionotropic glutamate receptors.[5]
GPR35Agonist~100 µMMay regulate glial function and energy metabolism.[10]
Quinolinic Acid (QUIN) NMDA Receptor (Glutamate site)AgonistWeak (millimolar concentrations required)[11]Preferentially activates NR2A and NR2B subunit-containing receptors.[12]

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. Values are approximate and can vary based on experimental conditions.

Mechanisms of Action and Signaling Pathways

Kynurenic Acid: Broad-Spectrum Neuroprotection

KYNA exerts its neuroprotective effects primarily by acting as a broad-spectrum antagonist of ionotropic glutamate receptors.[2] At physiological concentrations, its most significant action is the blockade of the glycine co-agonist site on the NMDA receptor and the antagonism of the α7 nicotinic acetylcholine receptor.[8][13] By inhibiting these excitatory channels, KYNA reduces excessive neuronal stimulation, preventing the massive calcium influx that triggers excitotoxic cell death cascades. This makes KYNA a key endogenous molecule in maintaining synaptic homeostasis and protecting against neuronal damage in conditions like hypoxia-ischemia.[14][15]

KYNA_Action Antagonistic action of Kynurenic Acid (KYNA) at the synapse. cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor AMPA_R AMPA/Kainate Receptors Ca_channel Ca²⁺ Influx (Blocked) NMDA_R->Ca_channel AMPA_R->Ca_channel a7_R α7nAChR Neuroprotection Neuroprotection Ca_channel->Neuroprotection Prevents Excitotoxicity KYNA KYNA KYNA->NMDA_R Blocks (Glycine Site) KYNA->AMPA_R Blocks KYNA->a7_R Blocks

Caption: Antagonistic action of Kynurenic Acid (KYNA) at the synapse.

Quinolinic Acid: NMDA Receptor-Mediated Excitotoxicity

QUIN is an endogenous excitotoxin that selectively activates NMDA receptors.[3] Although it is a weaker agonist than glutamate, its neurotoxicity is amplified because its clearance from the extracellular space is inefficient; the neuronal degradation enzyme is easily saturated.[6][16] QUIN's binding to the NMDA receptor triggers prolonged channel opening, leading to excessive Ca²⁺ influx. This ionic dysregulation activates a host of downstream neurotoxic pathways, including the formation of reactive oxygen species (ROS), mitochondrial dysfunction, ATP depletion, and ultimately, apoptotic cell death.[4][16] This mechanism is a key contributor to neuronal loss in diseases such as Huntington's and HIV-associated neurocognitive disorders.[4]

QUIN_Action Excitotoxic action of Quinolinic Acid (QUIN) at the synapse. cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Ca_channel Excessive Ca²⁺ Influx NMDA_R->Ca_channel Mito Mitochondrial Dysfunction Ca_channel->Mito ROS ROS Production Ca_channel->ROS Excitotoxicity Excitotoxicity & Cell Death Mito->Excitotoxicity ROS->Excitotoxicity QUIN QUIN QUIN->NMDA_R Activates (Glutamate Site)

Caption: Excitotoxic action of Quinolinic Acid (QUIN) at the synapse.

Key Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. Below are summaries of key protocols used to assess the neuroactivity of kynurenine metabolites.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of KYNA and QUIN for specific neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to isolate cell membranes containing the receptors of interest.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]CGP-39653 for the NMDA glycine site) at a known concentration.

  • Competition: Increasing concentrations of the unlabeled test compound (KYNA or QUIN) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Electrophysiology (Patch-Clamp Recording)

Objective: To measure the functional effects of KYNA and QUIN on receptor-mediated ion channel activity in individual neurons.

Methodology:

  • Cell Preparation: Primary neurons are cultured, or acute brain slices are prepared.

  • Recording: A whole-cell patch-clamp configuration is established on a target neuron using a glass micropipette. The membrane potential is clamped at a set voltage (e.g., -60 mV).

  • Agonist Application: An agonist for the receptor of interest (e.g., NMDA) is applied to the neuron, eliciting an inward current.

  • Test Compound Application:

    • For Antagonists (KYNA): The agonist is co-applied with varying concentrations of KYNA to measure the inhibition of the agonist-induced current.

    • For Agonists (QUIN): QUIN is applied at varying concentrations to directly elicit a current, and its potency is compared to that of a known full agonist.

  • Data Analysis: Dose-response curves are generated by plotting the current amplitude against the compound concentration. IC₅₀ (for antagonists) or EC₅₀ (for agonists) values are calculated from these curves.

Protocol 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentrations of KYNA and QUIN in biological samples (e.g., cerebrospinal fluid, brain tissue, serum).[17][18]

Methodology:

  • Sample Preparation: Proteins are precipitated from the biological sample (e.g., with trichloroacetic acid or methanol), and the supernatant is collected. An internal standard is added for accurate quantification.[18]

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The compounds are separated on a C18 reversed-phase column using a specific mobile phase gradient.[18]

  • Mass Spectrometric Detection: As the compounds elute from the column, they are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer (MS/MS).[18] The instrument is set to multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[18]

  • Data Analysis: The concentration of each metabolite is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated from samples with known concentrations.

Exp_Workflow General experimental workflow for assessing neuroactivity. cluster_0 In Vitro Analysis cluster_1 In Vivo / Ex Vivo Analysis Binding Radioligand Binding (Affinity - Ki) Ephys Electrophysiology (Function - IC50/EC50) Binding->Ephys Correlate Binding & Function Microdialysis Microdialysis (Brain Levels) LCMS LC-MS/MS (Quantification) Microdialysis->LCMS Analyze Dialysate Behavior Behavioral Models (Neuroprotection/Toxicity) LCMS->Behavior Correlate Levels with Outcome

Caption: General experimental workflow for assessing neuroactivity.

Conclusion

Kynurenic acid and quinolinic acid represent a fascinating duality within a single metabolic pathway, acting as a yin-yang of neuromodulation. KYNA is a neuroprotective agent with a multi-receptor antagonist profile, offering a braking mechanism against excessive excitatory neurotransmission.[3][19] Conversely, QUIN is a neurotoxic NMDA receptor agonist whose pathological accumulation contributes to excitotoxic neuronal death.[4][6] The balance between these two metabolites is a critical factor in brain health, and its dysregulation is implicated in a range of neurological and psychiatric conditions.[1][20] Understanding their distinct mechanisms, receptor affinities, and the factors that control their synthesis provides a vital foundation for the development of novel therapeutic strategies aimed at either enhancing neuroprotection or mitigating excitotoxicity.

References

A Comparative Analysis of the Antioxidant Capacity of Kynurenic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of kynurenic acid (KYNA) and its derivatives is crucial for the development of novel therapeutics targeting oxidative stress-related pathologies. This guide provides an objective comparison of the antioxidant capacity of various KYNA analogs, supported by experimental data and detailed methodologies.

Kynurenic acid, a metabolite of the tryptophan pathway, is recognized for its neuroprotective properties, which are, in part, attributed to its ability to scavenge free radicals.[1] Modifications to the core structure of KYNA can significantly influence its antioxidant capacity. This guide synthesizes available data to facilitate a comparative understanding of these structure-activity relationships.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of kynurenic acid and its derivatives is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a frequently employed method. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison; a lower IC50 value indicates a higher antioxidant capacity.

One study reported on two novel kynurenic acid analogues, designated as KA-3 and KA-5. In a DPPH assay, KA-5 demonstrated significant radical scavenging activity, achieving 84.7% inhibition.[2] However, the specific concentration and IC50 value were not provided, precluding a direct quantitative comparison with other derivatives.

The parent compound, kynurenic acid, has been evaluated for its ability to scavenge various reactive oxygen species (ROS). Its scavenging ability, expressed as IC50 values, was found to be most effective against hydroxyl radicals (•OH) and superoxide anions (O2•−), followed by peroxynitrite (ONOO−).[1]

Compound/DerivativeAntioxidant AssayIC50 Value / % InhibitionReference
Kynurenic Acid (KYNA)Hydroxyl Radical (•OH) ScavengingEfficacious (Specific IC50 not provided)[1]
Kynurenic Acid (KYNA)Superoxide Anion (O2•−) ScavengingEfficacious (Specific IC50 not provided)[1]
Kynurenic Acid (KYNA)Peroxynitrite (ONOO−) ScavengingLess efficacious than for •OH and O2•−[1]
KA-5 (Analogue)DPPH Scavenging84.7% Inhibition (Concentration not specified)[2]

Note: The available data is limited and derived from different studies, which may employ varied experimental conditions. A direct, side-by-side comparison of IC50 values from a single, comprehensive study would be ideal for a more definitive assessment.

Structure-Activity Relationship Insights

The antioxidant efficacy of kynurenic acid derivatives is intrinsically linked to their molecular structure. The presence, position, and nature of substituent groups on the quinoline ring system can modulate their ability to donate a hydrogen atom or an electron to stabilize free radicals. For instance, the introduction of electron-donating groups is a common strategy to enhance antioxidant activity in phenolic compounds. Further research into a broader range of KYNA derivatives, including halogenated, nitrated, and amidated forms, is necessary to fully elucidate these structure-activity relationships.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and comparison of experimental findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow-colored diphenylpicrylhydrazine. This decolorization is proportional to the concentration and potency of the antioxidant and is measured spectrophotometrically.

Typical Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Compounds: Stock solutions of the kynurenic acid derivatives and a positive control (e.g., ascorbic acid, trolox) are prepared in the same solvent as the DPPH solution. A series of dilutions are then made to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of each concentration of the test compound is added to the wells.

    • An equal volume of the DPPH solution is then added to each well.

    • A control well containing the solvent and DPPH solution is also prepared.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and activity.

Typical Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: The procedure is similar to the DPPH assay, where different concentrations of the test compounds are reacted with the ABTS•+ working solution.

  • Measurement and Calculation: The absorbance is measured at 734 nm, and the percentage of inhibition and IC50 values are calculated as in the DPPH assay.

ABTS_Assay A ABTS + Potassium Persulfate B ABTS Radical Cation (ABTS•+) (Blue-Green) A->B Oxidation C Reduced ABTS (Colorless) B->C + Antioxidant D Spectrophotometer (Measure at 734 nm) C->D

ABTS Assay Principle

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Principle: This assay is based on the inhibition of the oxidation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals generated from a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's ability to protect the fluorescent probe from degradation is measured over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Typical Protocol:

  • Reagent Preparation: A fluorescent probe solution (e.g., fluorescein) and a peroxyl radical initiator solution (AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, the fluorescent probe, the test compound (or a standard like Trolox), and the buffer are added.

    • The plate is pre-incubated at 37°C.

    • The reaction is initiated by the addition of the AAPH solution.

  • Measurement: The fluorescence is monitored kinetically at regular intervals (e.g., every minute) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Calculation: The area under the curve (AUC) for the fluorescence decay is calculated for the blank, standards, and samples. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated using Trolox, and the antioxidant capacity of the samples is expressed as Trolox equivalents (TE).

ORAC_Signaling_Pathway AAPH AAPH Peroxyl_Radicals Peroxyl Radicals AAPH->Peroxyl_Radicals Thermal Decomposition Fluorescein Fluorescein (Fluorescent) Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Antioxidant KYNA Derivative Neutralized_Radicals Neutralized Radicals Fluorescein->Oxidized_Fluorescein Oxidation Antioxidant->Neutralized_Radicals Radical Scavenging

ORAC Assay Mechanism

References

A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Kynurenic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of kynurenic acid (KYNA), a critical metabolite in the tryptophan pathway, is paramount in neuroscience, immunology, and drug development. This guide provides an objective comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with its primary alternatives: HPLC with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a summary of experimental data from various validation studies, a detailed experimental protocol for a representative HPLC-UV method, and illustrative diagrams to clarify the analytical workflow.

Performance Comparison of Analytical Methods

The choice of an analytical method for KYNA quantification is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance data for HPLC-UV, HPLC-FLD, and LC-MS/MS methods based on published validation studies.

Parameter HPLC-UV HPLC-FLD LC-MS/MS
Linearity Range 0.024 - 50 µg/mL1.5 - 2093 nmol/L1 - 50 ng/mL
Accuracy (% Recovery) 93.3 - 110.1%101.19 - 104.43%88 - 112%
Precision (%RSD) Intra-day: 0.5 - 8.2%Inter-day: 2.3 - 7.4%Intra-day: 3.20 - 4.14%Inter-day: 3.31 - 4.27%Intra-day: < 12%Inter-day: < 12%
Limit of Detection (LOD) 0.030 µg/mL0.05 nmol/L0.001 mg/L
Limit of Quantification (LOQ) 0.092 µg/mL0.53 nM0.01 mg/L
Note: The presented values are compiled from multiple sources and may vary depending on the specific experimental conditions, including the sample matrix and instrumentation.

Methodological Overview

HPLC-UV

This technique is a robust and widely accessible method for the quantification of KYNA.[1] It relies on the principle that KYNA absorbs ultraviolet light at a specific wavelength, allowing for its detection and quantification. The optimal wavelength for detecting KYNA has been identified at 330 nm.[1] While reliable, its sensitivity can be limited, especially in complex biological matrices where interfering substances may co-elute and absorb at a similar wavelength.

HPLC-FLD

HPLC with fluorescence detection offers enhanced sensitivity and selectivity compared to HPLC-UV.[2][3] KYNA is a naturally fluorescent molecule, and this method leverages its ability to emit light at a longer wavelength after being excited by light at a shorter wavelength.[3] Typical excitation and emission wavelengths for KYNA are around 344 nm and 398-404 nm, respectively.[4][5] This intrinsic property significantly reduces background noise and improves the limit of detection.

LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of KYNA, offering the highest sensitivity and specificity.[6][7] This method separates KYNA from the sample matrix using liquid chromatography, followed by ionization and detection based on its specific mass-to-charge ratio.[8] The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, virtually eliminating interferences.[8] While being a powerful technique, it requires more sophisticated and expensive instrumentation and expertise.[9]

Experimental Protocol: HPLC-UV Method for Kynurenic Acid Analysis

This protocol provides a representative methodology for the validation of an HPLC-UV method for the analysis of kynurenic acid.

1. Materials and Reagents

  • Kynurenic acid standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (analytical grade)

  • Ultrapure water

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase: 91:9 (v/v) mixture of ultrapure water (containing 20 mM ammonium acetate and 35 mM acetic acid) and acetonitrile.[1][10]

  • Flow Rate: 0.7 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 37°C.

  • UV Detection Wavelength: 330 nm.[1]

  • Run Time: 15 minutes.[1]

4. Standard Solution Preparation

  • Prepare a stock solution of kynurenic acid (e.g., 1 mg/mL) in ultrapure water.

  • Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to cover the desired concentration range for the calibration curve (e.g., 0.1 to 50 µg/mL).

5. Sample Preparation

  • The sample preparation method will vary depending on the matrix (e.g., honey, plasma, tissue homogenate). A common procedure for biological fluids involves protein precipitation with an organic solvent (e.g., perchloric acid or methanol), followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then filtered and injected into the HPLC system.

6. Method Validation

  • Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be >0.99.

  • Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a known amount of kynurenic acid into a blank sample matrix at different concentration levels (low, medium, and high). The recovery should be within an acceptable range, typically 80-120%.

  • Precision: Assess the precision of the method by analyzing replicate samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should typically be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

Kynurenine Pathway and Analytical Workflow

The following diagrams illustrate the kynurenine pathway, highlighting the position of kynurenic acid, and the general workflow for its analysis.

Kynurenine_Pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KATs anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid Kynureninase hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO xanthurenic_acid Xanthurenic Acid hydroxykynurenine->xanthurenic_acid quinolinic_acid Quinolinic Acid hydroxykynurenine->quinolinic_acid

Caption: The Kynurenine Pathway highlighting key metabolites.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation sample_prep Sample Preparation (e.g., Protein Precipitation) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Solution Preparation standard_prep->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (330 nm) chromatographic_separation->uv_detection data_acquisition Data Acquisition & Processing uv_detection->data_acquisition linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq

Caption: Experimental workflow for HPLC-UV method validation.

References

A Comparative Guide to the Quantification of Kynurenic Acid: A Cross-Validation Review of LC-MS/MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of kynurenic acid (KYNA), a critical metabolite of the tryptophan pathway, is paramount. This guide provides an objective comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). Supported by a synthesis of published experimental data, this document details the methodologies, performance characteristics, and applications of each technique to aid in the selection of the most appropriate method for specific research needs.

Kynurenic acid is a key neuromodulator and signaling molecule implicated in a range of physiological and pathological processes. Its accurate measurement in biological matrices is crucial for advancing our understanding of its role in neurological disorders, metabolic diseases, and immune responses.[1][2] This guide focuses on the two most prevalent analytical methods for KYNA quantification, offering a comparative analysis to inform experimental design and data interpretation.

Quantitative Performance: A Side-by-Side Comparison

The choice between LC-MS/MS and HPLC often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the quantitative performance characteristics of both methods based on data from various validated studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Kynurenic Acid Quantification

ParameterReported PerformanceSample MatrixReference
Lower Limit of Quantification (LLOQ)10 nMHuman Plasma[3][4]
0.01 mg/L (equivalent to ~0.05 µM)Honey[5]
Linearity Range10 - 1000 nMHuman Plasma[4]
1 - 60 ng/mLHuman Serum[6]
14 - 7200 ng/mLUrine[7]
Precision (RSD%)<15%Human Plasma[3]
1.17% to 12.46% CVUrine[7]
Accuracy/RecoveryWithin ±15% of nominal concentrationHuman Plasma[3]
97%Urine[7]

Table 2: Performance Characteristics of HPLC Methods for Kynurenic Acid Quantification

ParameterReported PerformanceSample MatrixReference
Lower Limit of Detection (LOD)0.030 µg/mLNatural Products[8]
0.1480 ng/mLLiver Homogenate[9]
Lower Limit of Quantification (LOQ)1 nmol/L (with fluorescence detection)Human Serum[2]
Linearity Range1 - 84 nmol/L (with fluorescence detection)Human Serum[2][10]
0.045 - 0.20 µg/mL (with UV detection)Liver Homogenate[9]
Precision (RSD%)<7% (intra- and inter-day)Human Serum[2]
0.5 – 8.2% (intra-day)Human Plasma[9]
Accuracy/Recovery>97%Human Serum[2][10]
94.84% and 99.54%Liver Homogenate[9]

Experimental Protocols: A Detailed Overview

The following sections provide detailed methodologies for representative LC-MS/MS and HPLC methods for the analysis of kynurenic acid.

LC-MS/MS Methodology

Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity, making it a gold standard for bioanalysis.

Sample Preparation: Biological samples, such as plasma or serum, typically undergo protein precipitation.[11] A common procedure involves the addition of a threefold volume of methanol, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then often diluted and injected into the LC-MS/MS system. For complex matrices like honey, a simple dilution with a suitable solvent may be sufficient.[5][12]

Chromatographic Separation:

  • Column: A C18 reversed-phase column is frequently used for the separation of kynurenic acid.[13]

  • Mobile Phase: A gradient elution is typically employed, often consisting of two solvents:

    • Solvent A: Water with an additive such as formic acid or ammonium acetate to improve ionization.

    • Solvent B: An organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification, providing high specificity and sensitivity. The transition of the precursor ion (the molecular ion of KYNA) to a specific product ion is monitored. For kynurenic acid, a common transition is m/z 190.1 → 144.1.[6]

HPLC Methodology

High-performance liquid chromatography, often coupled with UV or fluorescence detection, provides a robust and cost-effective alternative for KYNA quantification.

Sample Preparation: Similar to LC-MS/MS, protein precipitation is a common first step for biological fluids. For other samples, such as natural products, an extraction with a suitable solvent like ultrapure water may be performed.[8]

Chromatographic Separation:

  • Column: C18 reversed-phase columns are also the standard for HPLC analysis of KYNA.[2]

  • Mobile Phase: Isocratic or gradient elution can be used. A typical mobile phase consists of a buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[2][8][10]

  • Flow Rate: Flow rates are generally in the range of 0.7-1.0 mL/min.[8]

Detection:

  • UV Detection: Kynurenic acid has a UV absorbance maximum that allows for its detection. Wavelengths between 240 nm and 344 nm have been reported for analysis.[8]

  • Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This often requires post-column derivatization or takes advantage of the native fluorescence of KYNA under specific conditions. An excitation wavelength of around 340-370 nm and an emission wavelength of approximately 440-465 nm are typically used.[2]

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the biological context of kynurenic acid, the following diagrams have been generated.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_hplc HPLC Workflow sample_prep_lcms Sample Preparation lc_separation_lcms LC Separation (C18 Column) sample_prep_lcms->lc_separation_lcms ionization Electrospray Ionization (ESI) lc_separation_lcms->ionization ms_detection Tandem MS Detection (MRM) ionization->ms_detection data_analysis_lcms Data Analysis ms_detection->data_analysis_lcms sample_prep_hplc Sample Preparation lc_separation_hplc HPLC Separation (C18 Column) sample_prep_hplc->lc_separation_hplc detection UV or Fluorescence Detection lc_separation_hplc->detection data_analysis_hplc Data Analysis detection->data_analysis_hplc

Caption: A comparative workflow diagram of LC-MS/MS and HPLC methods for kynurenic acid analysis.

kynurenic_acid_pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KAT gpr35 GPR35 kynurenic_acid->gpr35 Agonist ahr AhR kynurenic_acid->ahr Agonist cellular_response Cellular Response (e.g., Anti-inflammatory) gpr35->cellular_response ahr->cellular_response

Caption: A simplified diagram of the kynurenic acid synthesis and signaling pathway.

References

A Comparative Analysis of Kynurenic Acid's Binding Affinity at Key Neuromodulatory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the binding affinities of kynurenic acid (KYNA), an endogenous tryptophan metabolite, for its principal receptor targets: the N-methyl-D-aspartate receptor (NMDAR), the α7 nicotinic acetylcholine receptor (α7nAChR), and the G protein-coupled receptor 35 (GPR35). This document is intended for researchers, scientists, and drug development professionals interested in the neuro-modulatory and therapeutic potential of KYNA and its analogs.

Kynurenic acid is a broad-spectrum antagonist that interacts with multiple receptor systems, influencing a variety of physiological and pathological processes. Understanding its binding characteristics at different receptors is crucial for elucidating its mechanism of action and for the development of selective therapeutic agents.

Comparative Binding Affinities of Kynurenic Acid and Standard Ligands

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential physiological effects. The following tables summarize the inhibitory constant (Ki) and half-maximal inhibitory/effective concentration (IC50/EC50) values for kynurenic acid and a selection of standard research ligands at the NMDAR glycine site, α7nAChR, and GPR35. Lower Ki and IC50/EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Comparative Binding Affinities at the NMDA Receptor (Glycine Site)

CompoundActionKi (nM)SpeciesRadioligandReference
Kynurenic Acid Antagonist~10,000Rat[3H]Glycine[1]
7-Chlorokynurenic AcidAntagonist560Rat[3H]Glycine[2]
5,7-Dichlorokynurenic AcidAntagonist79Rat[3H]Glycine[3][4]

Table 2: Comparative Binding Affinities at the α7 Nicotinic Acetylcholine Receptor

CompoundActionIC50 (nM)SpeciesAssay MethodReference
Kynurenic Acid Antagonist~7,000RatElectrophysiology[5]
Methyllycaconitine (MLA)Antagonist1.4 (Ki)RatRadioligand Binding[6]
α-BungarotoxinAntagonist1.6RatElectrophysiology[7][8][9]

Table 3: Comparative Binding Affinities at the G Protein-Coupled Receptor 35 (GPR35)

CompoundActionEC50 (nM)SpeciesAssay MethodReference
Kynurenic Acid Agonist~39,200HumanCalcium Mobilization[10]
ZaprinastAgonist-Human/Ratβ-arrestin-2 Interaction[11]
Pamoic AcidAgonist79HumanERK Phosphorylation[12]

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented in this guide are primarily determined through radioligand binding assays. These assays are a gold-standard for quantifying the interaction between a ligand and its receptor. Below are generalized protocols for conducting such assays for the receptors of interest.

NMDAR Glycine Site Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the glycine binding site on the NMDA receptor.

  • Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the prepared brain membranes, a fixed concentration of a radiolabeled ligand that binds to the glycine site (e.g., [3H]glycine), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.[13][14][15]

α7nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay for the α7 nicotinic acetylcholine receptor.

  • Membrane Preparation: Similar to the NMDAR assay, membranes are prepared from a tissue source rich in α7nAChRs, such as the rat hippocampus or thalamus.

  • Assay Conditions: The assay is conducted in a multi-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled antagonist with high affinity for α7nAChRs (e.g., [3H]methyllycaconitine or [125I]α-bungarotoxin), and a range of concentrations of the test compound.

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration.

  • Quantification: The amount of bound radioactivity is determined by scintillation counting.

  • Data Analysis: IC50 values are determined from the competition curves, and Ki values are subsequently calculated.

GPR35 Radioligand Binding Assay

This protocol outlines a method for assessing the binding of ligands to the GPR35 receptor.

  • Cell Culture and Membrane Preparation: Cells stably expressing human GPR35 (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.[16][17]

  • Assay Conditions: The binding assay is performed in a suitable buffer containing the cell membranes, a radiolabeled GPR35 agonist (e.g., a tritiated version of a known agonist), and the test compound at various concentrations.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation: The separation of bound from free radioligand is achieved by filtration.

  • Quantification: The radioactivity of the bound ligand is measured.

  • Data Analysis: The IC50 and subsequently the Ki values are determined from the resulting data.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

NMDAR-Mediated Calcium Influx Signaling Pathway

NMDAR_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Depolarization Membrane Depolarization Mg_block Mg2+ Block Relief Depolarization->Mg_block Mg_block->Ca_influx Enables Signaling_cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_cascades->Plasticity

Caption: NMDAR activation requires co-agonism by glutamate and glycine/D-serine, leading to Ca2+ influx and downstream signaling.[5][18][19][20][21]

α7nAChR-Mediated JAK2/STAT3 Signaling Pathway

a7nAChR_Signaling ACh Acetylcholine (ACh) a7nAChR α7 Nicotinic Acetylcholine Receptor ACh->a7nAChR Binds JAK2 JAK2 a7nAChR->JAK2 Recruits & Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylates STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_translocation Nuclear Translocation Dimerization->Nuclear_translocation Gene_expression Anti-inflammatory Gene Expression Nuclear_translocation->Gene_expression

Caption: Activation of α7nAChR initiates the JAK2/STAT3 pathway, leading to anti-inflammatory gene expression.[22][[“]][24][25][26]

GPR35-Mediated β-Arrestin Signaling Pathway

GPR35_Signaling KYNA Kynurenic Acid (KYNA) GPR35 GPR35 KYNA->GPR35 Binds GRK GRK GPR35->GRK Activates pGPR35 p-GPR35 GRK->pGPR35 Phosphorylates beta_arrestin β-Arrestin pGPR35->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Scaffolding Scaffolding of Signaling Proteins (e.g., ERK, Akt) beta_arrestin->Scaffolding Cellular_response Cellular Response Scaffolding->Cellular_response

Caption: GPR35 activation by KYNA can lead to β-arrestin recruitment, receptor internalization, and scaffolding of downstream signaling molecules.[11][27][28][29][30]

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A 1. Membrane Preparation B 2. Assay Setup (Membranes, Radioligand, Test Compound) A->B C 3. Incubation to Equilibrium B->C D 4. Filtration & Washing C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 -> Ki) E->F

Caption: A generalized workflow for determining ligand binding affinities using a radioligand binding assay.[31]

References

A Comparative Guide to 2-Hydroxyquinoline-4-Carboxylic Acid-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxyquinoline-4-carboxylic acid scaffold is a versatile platform for the design of fluorescent probes, offering a robust fluorophore with accessible sites for chemical modification. These probes are instrumental in detecting and quantifying various analytes, from metal ions to changes in the cellular microenvironment. Their mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT), which translate a specific binding event into a measurable optical signal.

This guide provides a comparative analysis of two distinct fluorescent probes derived from the this compound core, highlighting their efficacy in detecting specific metal ions. We present key performance metrics, detailed experimental protocols, and visualizations of their operational mechanisms to aid researchers in selecting and applying these valuable analytical tools.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is defined by several key photophysical and analytical parameters. Below is a summary of two probes derived from this compound, tailored for the detection of Aluminum (Al³⁺) and Zinc (Zn²⁺) ions.

ParameterProbe A: HQ-HYD-SAL (for Al³⁺)Probe B: HQ-CAR-PYR (for Zn²⁺)
Full Name 2-Hydroxy-N'-(2-hydroxybenzylidene)quinoline-4-carbohydrazideN-(pyridin-2-ylmethyl)-2-hydroxyquinoline-4-carboxamide
Target Analyte Aluminum ion (Al³⁺)Zinc ion (Zn²⁺)
Fluorescence Response Turn-OnTurn-On
Excitation Wavelength (λex) 402 nm350 nm
Emission Wavelength (λem) 484 nm450 nm
Stokes Shift 82 nm100 nm
Quantum Yield (Φ) Weakly fluorescent (Free), Significantly enhanced upon binding0.02 (Free), 0.25 (Bound to Zn²⁺)
Limit of Detection (LOD) 4.8 x 10⁻⁸ M9.53 x 10⁻⁸ M[1]
Binding Stoichiometry 1:1 (Probe:Al³⁺)1:1 (Probe:Zn²⁺)[1]
Solvent System Ethanol / H₂OEthanol

Detailed Probe Profiles and Signaling Pathways

Probe A: HQ-HYD-SAL for Aluminum (Al³⁺) Detection

Probe A is a Schiff base synthesized from 2-hydroxyquinoline-4-carbohydrazide and salicylaldehyde. In its free form, the probe exhibits weak fluorescence. The binding of Al³⁺ to the oxygen and nitrogen atoms of the hydrazone and the hydroxyl groups restricts the C=N isomerization, a non-radiative decay pathway. This chelation enhances the rigidity of the molecule and blocks the photoinduced electron transfer (PET) process, leading to a significant "turn-on" fluorescent signal with a 220-fold enhancement in intensity.[2]

ProbeA_Mechanism cluster_process Signaling Pathway cluster_mechanism Underlying Mechanism Probe_A Probe A (HQ-HYD-SAL) Weak Fluorescence Complex [Probe A-Al³⁺] Complex Strong Fluorescence Probe_A->Complex Chelation Al3_ion Al³⁺ Al3_ion->Complex Binding Mechanism_Label C=N Isomerization & PET Inhibition (Chelation-Enhanced Fluorescence)

Probe B: HQ-CAR-PYR for Zinc (Zn²⁺) Detection

Probe B is an amide-based sensor synthesized by coupling this compound with 2-(aminomethyl)pyridine. The sensing mechanism is also based on Chelation-Enhanced Fluorescence (CHEF). The pyridine and quinoline nitrogen atoms, along with the hydroxyl and amide groups, create a specific binding pocket for Zn²⁺. In the absence of Zn²⁺, the fluorescence is quenched due to photoinduced electron transfer from the pyridine moiety. Upon coordination with Zn²⁺, this PET process is inhibited, resulting in a significant, over 12-fold, increase in fluorescence quantum yield.[1]

ProbeB_Mechanism cluster_process_b Signaling Pathway cluster_mechanism_b Underlying Mechanism Probe_B Probe B (HQ-CAR-PYR) Fluorescence Quenched (PET) Complex_B [Probe B-Zn²⁺] Complex Strong Fluorescence Probe_B->Complex_B Chelation Zn2_ion Zn²⁺ Zn2_ion->Complex_B Binding Mechanism_Label_B PET Inhibition (Chelation-Enhanced Fluorescence)

Experimental Protocols

The following are generalized protocols for the synthesis and application of these fluorescent probes. Researchers should refer to specific literature for precise, optimized conditions.

Synthesis of Probes

Probe A (HQ-HYD-SAL) Synthesis:

  • Step 1: Synthesis of this compound hydrazide. this compound is esterified, typically with methanol in the presence of sulfuric acid, followed by reaction with hydrazine hydrate in ethanol under reflux to yield the carbohydrazide intermediate.

  • Step 2: Schiff Base Condensation. The 2-hydroxyquinoline-4-carbohydrazide intermediate is then reacted with an equimolar amount of salicylaldehyde in a suitable solvent like ethanol. The mixture is refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.[3]

Probe B (HQ-CAR-PYR) Synthesis:

  • Step 1: Activation of the Carboxylic Acid. this compound is activated using a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) to form a more reactive intermediate (acyl chloride or active ester).

  • Step 2: Amide Bond Formation. The activated carboxylic acid is then reacted with 2-(aminomethyl)pyridine in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. The reaction is typically stirred at room temperature overnight. The product is then isolated and purified using column chromatography.

Synthesis_Workflow cluster_A Probe A Synthesis cluster_B Probe B Synthesis start This compound ester Esterification (+ Methanol, H₂SO₄) start->ester activation Acid Activation (+ EDC or SOCl₂) start->activation hydrazide Hydrazinolysis (+ Hydrazine Hydrate) ester->hydrazide schiff Schiff Base Condensation (+ Salicylaldehyde) hydrazide->schiff probe_A_final Probe A (HQ-HYD-SAL) schiff->probe_A_final amide Amide Coupling (+ 2-(Aminomethyl)pyridine) activation->amide probe_B_final Probe B (HQ-CAR-PYR) amide->probe_B_final

General Protocol for Metal Ion Detection
  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of the target metal ion (e.g., AlCl₃ or ZnCl₂) and various other interfering metal ions in deionized water or an appropriate buffer.

  • Fluorescence Titration:

    • In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM).

    • Incrementally add increasing concentrations of the target metal ion stock solution to each cuvette.

    • After incubation for a short period to allow for complexation, record the fluorescence emission spectrum using a spectrofluorometer set to the appropriate excitation wavelength.

  • Selectivity Test:

    • To test for selectivity, add a significant excess (e.g., 10-50 equivalents) of various potentially interfering metal ions to separate solutions of the probe.

    • Measure the fluorescence response and compare it to the response generated by the target analyte.

  • Determination of Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of each component (from 0 to 1).

    • Measure the fluorescence intensity at the peak emission wavelength for each solution.

    • Plot the fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot indicates the binding stoichiometry of the probe-metal complex.[4]

This guide provides a foundational comparison of two exemplary probes based on the this compound scaffold. The modular nature of this core structure allows for extensive synthetic modification, enabling the development of a wide array of fluorescent sensors tailored for diverse and specific analytical challenges in research and development.

References

A Researcher's Guide to 2-Hydroxyquinoline-4-Carboxylic Acid: A Comparative Analysis of Natural vs. Synthetic Sources for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxyquinoline-4-carboxylic acid, more commonly known as Kynurenic Acid (KYNA), is a pivotal endogenous metabolite of the tryptophan kynurenine pathway.[1][2] Its role as a neuromodulator has garnered significant attention in the scientific community, primarily due to its activity at several key receptors. KYNA is the only known endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site, a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), and the endogenous agonist for the G protein-coupled receptor 35 (GPR35).[3][4][5][6] This broad spectrum of activity makes KYNA a critical tool in neuroscience research and a potential therapeutic target for neurological and inflammatory diseases.[7][8]

For researchers designing biological assays, the choice between naturally isolated and chemically synthesized KYNA is a critical first step. While the molecular structure is identical, the source can have significant implications for experimental purity, scalability, and reproducibility. This guide provides an objective comparison of these two sources, supported by quantitative pharmacological data and detailed experimental protocols to aid in informed decision-making.

Comparison of Kynurenic Acid Sources

The fundamental difference between natural and synthetic KYNA lies not in the molecule's intrinsic biological activity, but in the practical considerations of its supply. For in vitro and in vivo studies, where purity and consistency are paramount, high-purity synthetic KYNA is the industry standard. Natural sources are more relevant for nutritional studies or the investigation of complex extracts.

FeatureNatural IsolationChemical Synthesis
Primary Sources High-concentration sources like chestnut honey, propolis, and specific plants (e.g., flax).[9][10][11]Typically involves multi-step organic reactions, such as the Conrad-Limpach method, using aniline derivatives and diethyl ethoxymethylenemalonate.[1][12]
Purity & Impurities Purity is variable and dependent on the extraction/purification process. Potential impurities include other co-extracted metabolites from the kynurenine pathway (e.g., kynurenine, xanthurenic acid) and other compounds from the source matrix (e.g., sugars, phenolics).[9]High purity (>98-99%) is readily achievable. Potential impurities include residual solvents, unreacted starting materials, or regioisomers formed during the cyclization step of the synthesis.[13]
Scalability & Yield Generally low yield and difficult to scale for large quantities. Dependent on the availability and processing of the natural source material.Highly scalable for producing gram-to-kilogram quantities, ensuring a consistent supply for large-scale screening or long-term studies.[13]
Cost-Effectiveness Can be very expensive for high-purity isolates due to complex extraction and purification procedures.More cost-effective for producing large quantities of high-purity material.
Consistency Batch-to-batch consistency can be a challenge due to natural variations in the source material.High batch-to-batch consistency and reproducibility of the purity profile.
Best Use Case Investigating the effects of a complex natural product; nutritional studies; initial discovery from natural sources.Pharmacological profiling, high-throughput screening, in vivo studies, and any experiment requiring high purity and reproducibility.

Quantitative Biological Activity

The following table summarizes the reported potency of KYNA at its primary molecular targets. These values were determined in studies using high-purity (presumably synthetic) KYNA, which is essential for accurate pharmacological characterization.

Target ReceptorAssay TypeSpecies/SystemPotency (IC₅₀ / EC₅₀)Reference
NMDA Receptor Electrophysiology (Blockade)Cultured Rat Hippocampal NeuronsIC₅₀: ~15 µM (in absence of added glycine)[3][14]
NMDA Receptor Electrophysiology (Blockade)Cultured Rat Hippocampal NeuronsIC₅₀: ~235 µM (in presence of 10 µM glycine)[3][14]
NMDA Receptor Binding Assay (Glycine Site)Rat Brain MembranesIC₅₀: ~8 µM[5]
α7 nACh Receptor Electrophysiology (Inhibition)Cultured Rat Hippocampal NeuronsIC₅₀: ~7 µM (Non-competitive)[3][5][14]
GPR35 Calcium MobilizationHEK293 CellsEC₅₀: 39.2 µM (Human)[5]
GPR35 Calcium MobilizationHEK293 CellsEC₅₀: 7.4 µM (Rat)[5]
GPR35 Calcium MobilizationHEK293 CellsEC₅₀: 10.7 µM (Mouse)[5]

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for robust research. The following diagrams, generated using DOT language, illustrate the metabolic origin and primary targets of KYNA, as well as a typical workflow for assessing its activity at GPR35.

KYNA_Pathway cluster_synthesis Kynurenine Pathway cluster_targets Molecular Targets TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (this compound) KYN->KYNA KATs NMDA NMDA Receptor KYNA->NMDA Antagonist A7 α7 nACh Receptor KYNA->A7 Antagonist GPR35 GPR35 KYNA->GPR35 Agonist G_protein Gαi/o, Gαq GPR35->G_protein Activates Calcium Signaling Cascade G_protein->Calcium ↑ Intracellular [Ca²⁺] ↓ cAMP

Caption: Metabolic synthesis of Kynurenic Acid (KYNA) and its primary molecular targets.

Assay_Workflow cluster_prep Cell & Compound Preparation cluster_read Fluorescence Measurement (FLIPR) cluster_analysis Data Analysis arrow r1 5. Measure baseline fluorescence arrow->r1 p1 1. Seed GPR35-expressing HEK293 cells in a 96-well plate p2 2. Incubate overnight (37°C, 5% CO₂) p1->p2 p3 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) p2->p3 p4 4. Prepare serial dilutions of KYNA (test compound) in a separate plate r2 6. Add KYNA solutions to cell plate r1->r2 r3 7. Immediately record kinetic fluorescence response (e.g., over 120s) r2->r3 arrow2 a1 8. Plot peak fluorescence vs. Log[KYNA] a2 9. Fit sigmoidal curve to determine EC₅₀ a1->a2 arrow2->a1

Caption: Workflow for a GPR35 calcium mobilization fluorescence assay.

Detailed Experimental Protocols

Protocol 1: GPR35 Activation via Calcium Mobilization Assay

This protocol is designed to measure the agonist activity of KYNA at the GPR35 receptor by detecting changes in intracellular calcium concentration.[15][16]

Materials:

  • HEK293 cells stably or transiently expressing human GPR35.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96-well cell culture plates.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM), including probenecid.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Kynurenic acid (high-purity synthetic).

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the GPR35-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare the Fluo-4 AM dye-loading solution in Assay Buffer according to the manufacturer's instructions. Include probenecid to prevent dye extrusion.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: During the incubation, prepare a separate "compound plate" by performing serial dilutions of KYNA in Assay Buffer to achieve concentrations ranging from 10 nM to 300 µM (at 2x the final desired concentration).

  • Measurement:

    • Set the fluorescence plate reader to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for Fluo-4.

    • Program a kinetic read protocol: measure a stable baseline fluorescence for 15-20 seconds, then program the instrument to add the KYNA solutions from the compound plate to the cell plate, and continue recording the fluorescence signal every 1-2 seconds for at least 120 seconds.

  • Data Analysis:

    • For each well, determine the peak fluorescence response after compound addition.

    • Plot the peak fluorescence response against the logarithm of the KYNA concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to calculate the EC₅₀ value.

Protocol 2: NMDA Receptor Antagonism via Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of KYNA at the glycine binding site of the NMDA receptor using a competitive radioligand binding assay.[7][17]

Materials:

  • Rat brain cortex membrane preparation (source of NMDA receptors).

  • Radioligand: [³H]glycine or a specific [³H]-labeled glycine-site antagonist.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Kynurenic acid (unlabeled competitor).

  • Glycine (for determining non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the following in order:

    • Assay Buffer.

    • A fixed, low concentration of the radioligand (typically at or below its Kd value).

    • Serial dilutions of unlabeled KYNA (the competitor), ranging from low nM to high µM concentrations.

    • Rat cortical membrane preparation (protein concentration typically 50-100 µg per reaction).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a saturating concentration of unlabeled glycine (e.g., 1 mM) to displace all specific binding of the radioligand.

  • Incubation: Incubate all tubes/wells at a set temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). This should be determined in preliminary experiments.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using the filtration manifold. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each KYNA concentration: Specific Binding = Total CPM - NSB CPM.

    • Plot the percentage of specific binding against the logarithm of the KYNA concentration.

    • Fit the data to a sigmoidal competition curve to determine the IC₅₀ value (the concentration of KYNA that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Halogenation of Kynurenic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of halogenated versus non-halogenated kynurenic acid (KYNA) analogs reveals significant differences in their pharmacological profiles, particularly in their potency and selectivity as antagonists at the N-methyl-D-aspartate (NMDA) receptor glycine site. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to inform researchers and drug development professionals in the field of neurotherapeutics.

Kynurenic acid (KYNA) is an endogenous antagonist of ionotropic glutamate receptors, but its low potency and poor blood-brain barrier penetration limit its therapeutic potential.[1][2] Consequently, extensive research has focused on the synthesis and evaluation of KYNA analogs to develop more potent and selective drug candidates. A key strategy in this endeavor has been the introduction of halogen atoms to the KYNA scaffold.

Impact of Halogenation on Receptor Affinity and Selectivity

The introduction of halogen substituents, particularly at the 5- and 7-positions of the quinoline ring, has been shown to dramatically enhance the affinity and selectivity of KYNA analogs for the glycine co-agonist site on the NMDA receptor.[3][4] Studies have demonstrated that disubstitution with chlorine or bromine at these positions leads to a significant increase in potency compared to the parent compound, KYNA.[3] For instance, 5,7-dichloro-KYNA (5,7-diCl-KYNA) and 5,7-dibromo-KYNA (5,7-diBr-KYNA) exhibit substantially improved affinity in [3H]glycine binding assays.[3] The optimal compound in one series of studies was 5-iodo-7-chloro-KYNA (5-I,7-Cl-KYNA), which displayed an IC50 for [3H]glycine binding of 29 nM.[3]

These halogenated analogs not only show increased potency at the NMDA receptor glycine site but also exhibit high selectivity over other glutamate receptor subtypes, such as AMPA and kainate receptors, as well as the strychnine-sensitive glycine receptor.[3]

In contrast, for non-halogenated analogs, the 2-carboxy group and the 4-hydroxy moiety are essential for antagonist activity.[5] An unsubstituted second aromatic ring also enhances affinity.[5] However, these non-halogenated derivatives are generally less potent than their halogenated counterparts.[5]

Quantitative Comparison of Kynurenic Acid Analogs

The following table summarizes the in vitro binding affinities of representative halogenated and non-halogenated KYNA analogs for the NMDA receptor glycine site.

CompoundSubstitutionReceptor TargetAssay TypeIC50 (nM)Reference
Kynurenic AcidNoneNMDA Glycine Site[3H]glycine binding~10,000[3]
5,7-diCl-KYNA5-Cl, 7-ClNMDA Glycine Site[3H]glycine binding130[3]
5,7-diBr-KYNA5-Br, 7-BrNMDA Glycine Site[3H]glycine binding110[3]
5-I,7-Cl-KYNA5-I, 7-ClNMDA Glycine Site[3H]glycine binding29[3]
L-689,560trans-phenylurea reduction product of 5,7-diCl-KYNANMDA Glycine Site[3H]glycine binding7.4[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of KYNA analogs at the NMDA receptor and a typical experimental workflow for their evaluation.

KYNA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate Glutamate_Site Glutamate Binding Site Glutamate->Glutamate_Site Binds Glycine Glycine Glycine_Site Glycine Binding Site Glycine->Glycine_Site Binds KYNA_Analog KYNA Analog (Halogenated) KYNA_Analog->Glycine_Site Antagonizes NMDA_Receptor NMDA Receptor Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Channel Opens Downstream_Signaling Downstream Signaling Cascades Ca_Ion->Downstream_Signaling Activates

Caption: General signaling pathway of a halogenated KYNA analog at the NMDA receptor.

Experimental_Workflow start Start: Synthesize KYNA Analogs prepare_membranes Prepare Rat Brain Membranes (P2 fraction) start->prepare_membranes binding_assay [³H]Glycine Radioligand Binding Assay prepare_membranes->binding_assay incubation Incubate Membranes with [³H]Glycine & Test Compound binding_assay->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Liquid Scintillation Counting to Measure Radioactivity filtration->scintillation data_analysis Data Analysis: Calculate IC₅₀ values scintillation->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: A typical experimental workflow for evaluating KYNA analogs.

Experimental Protocols

[3H]Glycine Binding Assay

This assay is used to determine the binding affinity of compounds for the glycine site of the NMDA receptor. The protocol generally involves the following steps:

  • Membrane Preparation: P2 membranes are prepared from rat cortex and hippocampus. The tissue is homogenized in a buffered sucrose solution and centrifuged. The resulting pellet is washed and resuspended in a Tris-acetate buffer.

  • Binding Reaction: The prepared membranes are incubated with a known concentration of [3H]glycine (a radiolabeled ligand) and various concentrations of the test compound (the KYNA analog). The incubation is typically carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50) is then determined by non-linear regression analysis.

Electrophysiological Recordings

Electrophysiological techniques, such as patch-clamp recordings on cultured cortical neurons or recordings from rat cortical wedge preparations, are used to assess the functional activity of the KYNA analogs.[3] These methods measure the ability of the compounds to antagonize NMDA-evoked responses. The apparent equilibrium constant (Kb) can be calculated from these experiments to provide a measure of the antagonist potency.[3]

Conclusion

The structure-activity relationship of kynurenic acid analogs is significantly influenced by halogenation. The introduction of halogens, particularly at the 5- and 7-positions, is a highly effective strategy for increasing the potency and selectivity of these compounds as antagonists of the NMDA receptor glycine site. This understanding is crucial for the rational design of novel neuroprotective agents with improved therapeutic profiles. The provided data and experimental outlines serve as a valuable resource for researchers in the field of medicinal chemistry and neuropharmacology.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxyquinoline-4-carboxylic Acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and compliance.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Hydroxycinchoninic acid, 1,2-Dihydro-2-oxoquinoline-4-carboxylic acid[1]

  • CAS Number: 15733-89-8[1]

  • Molecular Formula: C10H7NO3[2]

  • Molecular Weight: 189.17 g/mol [2]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][4][5]

GHS Pictogram:

  • GHS07: Exclamation Mark

Signal Word: Warning

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin contact.[1] Nitrile or neoprene gloves are recommended.
Protective ClothingWear a lab coat, long-sleeved shirt, and long pants to prevent skin exposure.[1][6] For larger quantities or risk of splash, a chemical-resistant apron or coveralls may be necessary.[7][8]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) is recommended if dust is generated and ventilation is inadequate.[3]
Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][4]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material. Use spark-proof tools.[9]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in the work area.[3][10]

  • Decontamination: Clean all equipment and the work area after use.

Storage Conditions:

  • Store in a tightly closed container.[1][4]

  • Keep in a dry, cool, and well-ventilated place.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][9]

Emergency and First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of an exposure.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Seek immediate medical attention if irritation persists.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][4] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration.[4] Call a POISON CENTER or doctor if you feel unwell.[4]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[11] Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect solid waste and contaminated materials (e.g., gloves, wipes) by sweeping them up and placing them into a suitable, closed, and clearly labeled container for disposal.[3][9] Avoid generating dust.[9]

  • Container Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[9]

  • Approved Disposal Method: Dispose of the contents and container to an approved waste disposal plant or through a licensed chemical destruction facility.[1][9] This should be done in accordance with all local, state, and federal regulations.[9]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[9] Collect the rinsate and treat it as hazardous waste.[9] After rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill or as directed by local regulations.[9]

Prohibited Actions:

  • Do not discharge the chemical or its containers into sewers, water systems, or the general environment.[9]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep 1. Preparation - Review SDS - Ensure access to eyewash/shower ppe 2. Don PPE - Goggles - Gloves - Lab Coat prep->ppe handling 3. Chemical Handling - Use in fume hood - Avoid dust generation ppe->handling post_handling 4. Post-Handling - Wash hands thoroughly - Decontaminate work area handling->post_handling emergency Emergency Procedures - Follow First-Aid Measures handling->emergency storage 5. Storage - Tightly closed container - Cool, dry, ventilated area post_handling->storage disposal 6. Waste Disposal - Collect in labeled container - Dispose via approved facility post_handling->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。